molecular formula C10H13BO5 B1418395 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid CAS No. 957062-53-2

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Cat. No.: B1418395
CAS No.: 957062-53-2
M. Wt: 224.02 g/mol
InChI Key: NNQFBMDJWJUGQO-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H13BO5 and its molecular weight is 224.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-ethoxycarbonyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQFBMDJWJUGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656915
Record name [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid
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Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-53-2
Record name 1-Ethyl 3-borono-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the physical properties, handling, and application of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid. It is designed to provide not only core data but also field-proven insights into its practical use, particularly within the context of modern synthetic chemistry.

Introduction and Strategic Importance

This compound (CAS No: 957062-53-2) is a highly functionalized arylboronic acid that has emerged as a valuable building block in organic synthesis.[1][2][3] Its strategic importance is primarily rooted in its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4][5] The presence of three distinct functional groups—a boronic acid, a methoxy ether, and an ethoxycarbonyl ester—on a single aromatic scaffold provides medicinal chemists with a versatile tool for constructing complex molecular architectures.[6] These motifs are frequently found in biologically active compounds, making this reagent particularly relevant in the early stages of drug discovery and the synthesis of active pharmaceutical ingredients (APIs).[6][7]

The methoxy and ethoxycarbonyl substituents are not merely passive elements; they actively modulate the electronic properties of the phenyl ring, which in turn influences the compound's reactivity and the properties of the final product. This guide will delve into the essential physical and chemical data required for its effective use in a laboratory setting.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValueSource(s)
CAS Number 957062-53-2[1][2][3]
Molecular Formula C₁₀H₁₃BO₅[1][3]
Molecular Weight 224.02 g/mol [1][2]
Appearance Solid; White to off-white powder/crystals[1]
Purity Typically supplied at ≥95%[1]
Melting Point Data not readily available in public literature
Boiling Point Data not available[2]
Solubility Insoluble in water; Soluble in polar organic solvents[8][9]
SMILES String O=C(OCC)C1=CC=C(OC)C(B(O)O)=C1
InChI Key NNQFBMDJWJUGQO-UHFFFAOYSA-N[1]

Note: The lack of a publicly reported melting point suggests that the compound may decompose upon heating or that this specific data has not been widely published by suppliers. Researchers should determine this property empirically if it is critical for their application.

Safety, Handling, and Stability Considerations

Expertise-Driven Insights: Arylboronic acids, as a class, require careful handling to maintain their integrity. The primary degradation pathways are dehydration to form cyclic boroxine anhydrides and protodeboronation. The storage conditions recommended are not arbitrary but are based on mitigating these specific chemical risks.

Storage: The compound should be stored sealed in a dry environment at 2-8°C.[2] This minimizes exposure to atmospheric moisture, which can promote boroxine formation, and reduces the rate of potential decomposition.

Hazard Profile: According to the Globally Harmonized System (GHS), this compound presents the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[10][11] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the powder.[10][11] In case of contact, follow standard first-aid measures for chemical exposure.[10]

The Central Role in Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura coupling reaction.[4][12] This reaction is one of the most powerful methods for synthesizing biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals.[5][6]

Mechanistic Significance: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to an aryl or vinyl halide (the electrophilic partner).

  • Transmetalation: The organoboron compound (our title compound), activated by a base, transfers its organic group to the palladium center. The electronic properties conferred by the methoxy and ethoxycarbonyl groups can influence the rate and efficiency of this crucial step.

  • Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation [R²-B(OH)₂]⁻ (from 5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid + Base) pdi_r1r2 R¹-Pd(II)L_n-R² transmetalation->pdi_r1r2 reductive_elimination Reductive Elimination pdi_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Trustworthy Experimental Protocol: A Self-Validating System

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling using this compound. The inclusion of purification and analytical validation steps ensures the trustworthiness of the outcome.

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[13]

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)[13]

  • Anhydrous solvent (e.g., Dioxane/H₂O (4:1), DMF, or Toluene)[14]

  • Inert gas (Nitrogen or Argon)

Experimental_Workflow setup 1. Reaction Setup reaction 2. Reaction Execution setup->reaction Charge reagents, degassing workup 3. Aqueous Workup reaction->workup Heating under inert atmosphere purification 4. Purification workup->purification Quench, extract, dry analysis 5. Analysis & Validation purification->analysis Column chromatography or recrystallization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup (Self-Validating by Design):

    • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Causality: Using flame-dried glassware and an excess of the boronic acid helps to drive the reaction to completion and compensates for any potential reagent degradation (e.g., boroxine formation).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

    • Causality: The active Pd(0) species is oxygen-sensitive. Removing oxygen is critical to prevent catalyst oxidation and deactivation, ensuring high reaction yields.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The total volume should be calculated to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction Execution:

    • Place the flask in a preheated oil bath (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Validation:

    • Purify the crude product by flash column chromatography on silica gel or recrystallization.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus validating the success of the protocol.

Conclusion

This compound is a strategically important reagent whose value is defined by its physical stability as a solid and its chemical versatility. A thorough understanding of its properties, particularly its handling requirements and reactivity profile, is essential for its successful application. When used within well-designed, self-validating protocols like the one described, it serves as a powerful and reliable tool for the synthesis of complex biaryl structures, accelerating innovation in drug discovery and materials science.

References

An In-Depth Technical Guide to 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. With the CAS Number 957062-53-2, this organoboron compound has emerged as a critical building block, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its characterization through various spectroscopic methods, and explores its significant applications in drug discovery, most notably in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide addresses the essential safety and handling protocols to ensure its proper use in a laboratory setting.

Introduction: The Versatility of a Substituted Phenylboronic Acid

This compound belongs to the extensive family of arylboronic acids, which have revolutionized carbon-carbon bond formation in organic chemistry.[1] The strategic placement of an ethoxycarbonyl group and a methoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule. These functionalities not only influence its reactivity in cross-coupling reactions but also provide handles for further chemical modifications, making it a highly valuable intermediate in multi-step syntheses.[2]

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl linkages, which are prevalent structural motifs in a vast array of biologically active compounds.[1] The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids have contributed to the widespread adoption of this methodology in both academic and industrial research.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting its behavior in different reaction conditions.

PropertyValueReference
CAS Number 957062-53-2[3][4][5]
Molecular Formula C₁₀H₁₃BO₅[3]
Molecular Weight 224.02 g/mol [6]
Appearance Solid[3][6]
Purity Typically ≥95%[3]
Storage Sealed in dry, 2-8°C[4]

Synonyms:

  • Ethyl 3-borono-4-methoxybenzoate[3]

  • (5-(Ethoxycarbonyl)-2-methoxyphenyl)boronic acid[3]

  • 5-(Ethoxycarbonyl)-2-methoxybenzeneboronic acid[3]

Synthesis and Mechanism

While commercially available, understanding the synthesis of this compound provides valuable insights into its impurity profile and potential side reactions. A common synthetic route involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate.

General Synthetic Approach

A plausible synthetic pathway for this compound initiates from a commercially available starting material such as ethyl 4-methoxybenzoate. The key steps would involve:

  • Directed ortho-Metalation (DoM): The methoxy group can direct the deprotonation of the adjacent aromatic proton using a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA). The ester group, while also having some directing ability, is generally less effective than the methoxy group in this regard.

  • Borylation: The resulting aryllithium species is then reacted with a trialkyl borate, such as triisopropyl borate or trimethyl borate, at low temperatures.

  • Hydrolysis: Acidic workup hydrolyzes the boronate ester intermediate to yield the desired boronic acid.

Synthesis_Pathway Ethyl 4-methoxybenzoate Ethyl 4-methoxybenzoate Aryllithium Intermediate Aryllithium Intermediate Ethyl 4-methoxybenzoate->Aryllithium Intermediate 1. n-BuLi or LDA THF, -78 °C Boronate Ester Boronate Ester Aryllithium Intermediate->Boronate Ester 2. B(OR)₃ This compound This compound Boronate Ester->this compound 3. H₃O⁺

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not widely published in peer-reviewed journals, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methoxy group (a singlet), and the acidic protons of the boronic acid group (a broad singlet). The aromatic protons would exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (including those attached to the methoxy, ester, and boronic acid groups), the carbons of the ethoxy group, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[7]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

  • O-H stretching of the boronic acid group (a broad band).

  • C=O stretching of the ester group.

  • C-O stretching of the ester and ether functionalities.

  • Aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.[2]

Synthesis of Kinase Inhibitors

A significant body of research highlights the use of this boronic acid in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-methoxyphenyl group, often with further substitutions, is a common structural motif in many kinase inhibitors, where it can engage in key binding interactions within the ATP-binding pocket of the enzyme.

Example: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

A representative application is the coupling of this compound with a halogenated pyrazolo[3,4-d]pyrimidine core to generate advanced intermediates for kinase inhibitors.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid 5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid Product Coupled Product (Kinase Inhibitor Precursor) Boronic_Acid->Product Halide Halogenated Pyrazolo[3,4-d]pyrimidine Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.1 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl/heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validation: The success of the reaction is validated by the consumption of starting materials and the formation of the desired product, as monitored by chromatography. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/ eye protection/ face protection.[8]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Personal Protective Equipment (PPE):

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

  • Work in a well-ventilated fume hood.

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-functionalized reagents in accelerating the drug discovery process cannot be overstated.

References

An In-Depth Technical Guide to 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid: A Cornerstone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid, a key building block in contemporary organic synthesis, has emerged as a pivotal reagent, particularly in the realm of medicinal chemistry. With a molecular weight of 224.02 g/mol and the chemical formula C₁₀H₁₃BO₅, this organoboron compound is instrumental in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1] Its unique substitution pattern, featuring both an ethoxycarbonyl and a methoxy group, offers distinct advantages in tuning the physicochemical and pharmacological properties of target molecules. This guide provides a comprehensive overview of its synthesis, characterization, and application, with a particular focus on its role in the development of next-generation therapeutics, such as Aurora kinase inhibitors. Through an exploration of detailed experimental protocols and the underlying mechanistic principles, this document serves as an essential resource for researchers leveraging this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
Molecular Weight 224.02 g/mol
Chemical Formula C₁₀H₁₃BO₅[1]
CAS Number 957062-53-2
Appearance White to off-white solid[1]
Purity Typically ≥95%[1]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMF.

Structural Confirmation: The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, the expected ¹H and ¹³C NMR spectral data can be predicted based on the analysis of analogous structures.[2][3]

  • ¹H NMR: The spectrum is anticipated to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methoxy group (a singlet), and a broad singlet for the boronic acid hydroxyl protons, which is often exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum would display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons (with splitting patterns influenced by the substituents), and the carbons of the ethoxy and methoxy groups.[2][3]

Synthesis via Miyaura Borylation: A Detailed Protocol and Mechanistic Insight

The most logical and widely employed synthetic route to arylboronic acids, such as this compound, is the Miyaura borylation reaction.[4] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent. The likely precursor for this synthesis is ethyl 3-bromo-4-methoxybenzoate.[5]

Experimental Protocol: A Representative Miyaura Borylation

This protocol is based on established methodologies for the Miyaura borylation of aryl bromides and serves as a robust starting point for the synthesis of the title compound.[4]

Materials:

  • Ethyl 3-bromo-4-methoxybenzoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 3-bromo-4-methoxybenzoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heat the mixture at 80-90 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting pinacol boronate ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification. For the isolation of the boronic acid, the crude ester is subjected to hydrolysis (e.g., with aqueous HCl or by transesterification with a diol followed by hydrolysis).

  • Purify the crude boronic acid by recrystallization or column chromatography.

Causality in Experimental Choices
  • Catalyst Selection: Pd(dppf)Cl₂ is a highly effective and versatile catalyst for Miyaura borylation reactions due to its thermal stability and ability to promote the catalytic cycle efficiently. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps.

  • Base: Potassium acetate is a mild base that is crucial for the transmetalation step. It is thought to activate the diboron reagent, making it more nucleophilic and facilitating the transfer of the boryl group to the palladium center.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction as it effectively dissolves the reactants and is stable at the required reaction temperatures.

Miyaura Borylation Workflow

Miyaura_Borylation A Aryl Halide (Ethyl 3-bromo-4-methoxybenzoate) F Reaction Mixture A->F B Bis(pinacolato)diboron (B₂pin₂) B->F C Pd(0) Catalyst C->F D Base (KOAc) D->F E Solvent (Dioxane) E->F G Heating (80-90 °C) F->G H Aryl Boronate Ester G->H I Hydrolysis H->I J This compound I->J Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar'      L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

References

"5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic strategy, enabling the efficient formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which joins an organoboron compound with an organic halide or triflate, is indispensable for constructing the complex biaryl and heteroaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[3][4] Within this context, functionalized arylboronic acids serve as critical, tailor-made building blocks that introduce specific structural and electronic properties into the target molecule.[5][6]

This compound (CAS 957062-53-2) is a particularly valuable reagent in this class.[7][8] Its structure features three key functionalities: the boronic acid group for participation in cross-coupling reactions, an electron-donating methoxy group that modulates the reactivity of the aromatic ring, and an ethoxycarbonyl (ester) group that can serve as a synthetic handle for further molecular elaboration or as a key interaction point in a final drug candidate.[9][10] This guide provides a comprehensive, field-proven pathway for the synthesis of this important intermediate, grounded in established organometallic principles and designed for reproducibility and scalability.

Synthetic Strategy: A Grignard-Based Approach

The most common and robust method for preparing arylboronic acids involves the reaction of an aryl-organometallic species with a borate ester, followed by hydrolysis.[11] While both organolithium and Grignard reagents can be employed, the Grignard-based pathway is often preferred for its operational simplicity, cost-effectiveness, and tolerance of a broader range of functional groups, such as esters.

Our strategy hinges on the formation of a specific Grignard reagent from a readily available aryl bromide precursor, which is then trapped with a trialkyl borate at low temperature. Subsequent acidic hydrolysis liberates the target boronic acid. This approach offers high yields and avoids the cryogenic temperatures (below -60°C) often cited in older literature, representing a more practical and efficient process.[12][13]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound from its aryl bromide precursor.

Synthesis_Workflow Start Ethyl 3-bromo-4-methoxybenzoate (Starting Material) Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation  Mg, THF (anhydrous) Grignard_Reagent Aryl Magnesium Bromide (Intermediate) Grignard_Formation->Grignard_Reagent Borylation Borylation Reaction Grignard_Reagent->Borylation Boronic_Ester Trialkyl Borate Ester (Intermediate) Borylation->Boronic_Ester  B(OR)₃, THF  -10°C to 0°C Hydrolysis Acidic Hydrolysis Boronic_Ester->Hydrolysis Final_Product This compound (Final Product) Hydrolysis->Final_Product  aq. H₂SO₄ or HCl

Caption: Workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions are critical for the success of the Grignard reagent formation.

Step 1: Formation of the Grignard Reagent

  • Set up a three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • To the flask, add magnesium turnings (1.2 eq.).

  • In the dropping funnel, prepare a solution of ethyl 3-bromo-4-methoxybenzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction can be initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

  • Once the exothermic reaction begins (indicated by gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The solution should appear as a cloudy grey-to-brown mixture.

Step 2: Borylation Reaction

  • In a separate, flame-dried, three-necked flask under a nitrogen/argon atmosphere, prepare a solution of triisopropyl borate (1.5 eq.) in anhydrous THF.

  • Cool this solution to between -10°C and 0°C using an ice-salt or dry ice/acetone bath.[13]

  • Transfer the freshly prepared Grignard reagent from Step 1 into the dropping funnel (via cannula if necessary) and add it dropwise to the cold triisopropyl borate solution, maintaining the internal temperature below 0°C.

  • Once the addition is complete, allow the reaction mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[13]

Step 3: Hydrolysis and Product Isolation

  • Cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by the dropwise addition of aqueous sulfuric acid (e.g., 10% w/v) with vigorous stirring.[13] The addition is exothermic and may cause bubbling. Continue adding acid until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.

  • Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in a non-polar solvent to afford this compound as a white to off-white solid.

Quantitative Data Summary

Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Purpose
Ethyl 3-bromo-4-methoxybenzoate259.091.0Starting material
Magnesium (Mg) Turnings24.311.2Forms the Grignard reagent
Triisopropyl borate188.081.5Boron source for borylation
Tetrahydrofuran (THF), Anhydrous72.11SolventReaction solvent for Grignard and borylation
Sulfuric Acid (10% aq.)98.08ExcessHydrolyzes the boronic ester to boronic acid
Ethyl Acetate88.11SolventExtraction solvent
Sodium Sulfate (Na₂SO₄), Anhydrous142.04N/ADrying agent
Product 224.02 - Target Molecule

Scientific Rationale and Mechanistic Insights

Pillar 1: Expertise & Experience (Causality behind Experimental Choices)

  • Why a Grignard Reagent? The formation of a Grignard reagent (Ar-MgBr) from an aryl bromide effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophile (a carbanion). This "umpolung" is the cornerstone of the synthesis, enabling the aryl group to attack the electrophilic boron atom of the borate ester.[12]

  • The Critical Role of Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, particularly water. The presence of moisture would quench the Grignard reagent as it forms, converting it back to the corresponding arene (ethyl 4-methoxybenzoate) and halting the desired reaction pathway. Flame-drying glassware and using anhydrous solvents are non-negotiable for achieving a high yield.

  • Choice of Borate Ester and Temperature Control: The reaction of the Grignard reagent with the trialkyl borate is the key C-B bond-forming step. However, the initial product, a dialkyl arylboronate, can be attacked by a second equivalent of the Grignard reagent to form an undesired diarylborinic acid derivative.[14] To mitigate this, two strategic choices are made:

    • Use of a Hindered Borate: Triisopropyl borate is often preferred over trimethyl borate. The bulky isopropoxy groups sterically hinder a second addition of the Grignard reagent, improving the selectivity for the desired mono-arylated product.[14]

    • Low Reaction Temperature: Performing the addition at low temperatures (-10°C to 0°C) significantly slows the rate of the second addition relative to the first, further enhancing selectivity.[12][13] This is a critical process optimization that avoids the need for cryogenic conditions while still achieving high yields of 50-70% or greater.[12]

  • The Necessity of Acidic Hydrolysis: The borylation step results in the formation of a boronic ester. This intermediate is stable but must be hydrolyzed to yield the final boronic acid. The addition of aqueous acid serves two purposes: it protonates the boronic ester, facilitating its hydrolysis to the B(OH)₂ group, and it quenches any remaining Grignard reagent and dissolves the magnesium salts (ROMgX) formed during the reaction, simplifying the workup.[13]

Pillar 2: Trustworthiness (A Self-Validating System)

This protocol is designed to be self-validating through clear checkpoints and purification strategies.

  • Reaction Monitoring: The progress of the Grignard formation can be visually confirmed by the consumption of the metallic magnesium. The completion of the borylation and hydrolysis can be monitored by Thin Layer Chromatography (TLC) or GC-MS analysis of quenched aliquots, comparing against a standard of the starting material to confirm its consumption.

  • Purification and Characterization: The final purification via recrystallization is a critical step that ensures the removal of any unreacted starting materials or byproducts like the corresponding arene (from accidental quenching) or borinic acid derivatives. The purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to literature values.

References

The Synthetic Pathway to a Key Building Block: A Technical Guide to the Starting Materials for 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid

This compound is a valuable substituted phenylboronic acid that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a boronic acid, an ethoxycarbonyl group, and a methoxy group, offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile formation of carbon-carbon bonds. This reaction is instrumental in the construction of biaryl and heteroaryl structures, which are prevalent in a wide array of pharmacologically active compounds. The presence of the ester and ether functionalities on the phenyl ring provides opportunities for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide provides an in-depth exploration of the key starting materials and the synthetic route to this important intermediate, offering a practical framework for its laboratory-scale preparation.

A Strategic Retrosynthetic Analysis

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection is the carbon-boron bond, which is typically formed in the final step of the synthesis. This leads to a brominated precursor, which in turn can be derived from a more fundamental aromatic starting material.

G target This compound precursor1 Ethyl 3-bromo-4-methoxybenzoate target->precursor1 Lithiation-Borylation precursor2 3-Bromo-4-methoxybenzoic acid precursor1->precursor2 Fischer Esterification precursor3 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) precursor2->precursor3 Methylation precursor4 p-Hydroxybenzoic acid precursor3->precursor4 Bromination

Caption: Retrosynthetic analysis of this compound.

This analysis reveals a practical and efficient synthetic pathway commencing from readily available starting materials. The following sections will detail the forward synthesis, providing step-by-step protocols and critical experimental considerations.

Part 1: Synthesis of the Key Precursor, Ethyl 3-bromo-4-methoxybenzoate

The journey to our target boronic acid begins with the preparation of a key intermediate, ethyl 3-bromo-4-methoxybenzoate. This is typically achieved in a three-step sequence starting from the naturally derived and commercially available 4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid.

Step 1.1: Esterification of 4-Hydroxy-3-methoxybenzoic Acid

The first step involves the protection of the carboxylic acid functionality of vanillic acid as an ethyl ester. The Fischer esterification is a classic and reliable method for this transformation.

Protocol 1: Fischer Esterification of 4-Hydroxy-3-methoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-3-methoxybenzoic acid (1.0 eq.) in anhydrous ethanol (5-10 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq.), to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl 4-hydroxy-3-methoxybenzoate, which can be used in the next step without further purification if of sufficient purity.[1]

Starting MaterialReagentCatalystSolventReaction TimeTypical Yield
4-Hydroxy-3-methoxybenzoic acidEthanolH₂SO₄Ethanol4-6 h>95%

Table 1: Typical reaction parameters for the Fischer esterification of 4-hydroxy-3-methoxybenzoic acid.

Step 1.2: Bromination of Ethyl 4-Hydroxy-3-methoxybenzoate

The next crucial step is the regioselective bromination of the aromatic ring. The hydroxyl and methoxy groups are ortho-, para-directing, and the position ortho to the hydroxyl group and meta to the ester is the most activated and sterically accessible for electrophilic substitution.

Protocol 2: Electrophilic Bromination

  • Reaction Setup: Dissolve ethyl 4-hydroxy-3-methoxybenzoate (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise with vigorous stirring. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is quenched by pouring it into an aqueous solution of sodium thiosulfate to destroy any excess bromine. The product is then extracted with an organic solvent.

  • Isolation: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford ethyl 3-bromo-4-hydroxybenzoate.[3]

G start 4-Hydroxy-3-methoxybenzoic acid step1 Esterification (Ethanol, H₂SO₄) start->step1 intermediate1 Ethyl 4-hydroxy-3-methoxybenzoate step1->intermediate1 step2 Bromination (Br₂, Acetic Acid) intermediate1->step2 intermediate2 Ethyl 3-bromo-4-hydroxybenzoate step2->intermediate2 step3 Methylation (Dimethyl sulfate, K₂CO₃) intermediate2->step3 product Ethyl 3-bromo-4-methoxybenzoate step3->product

Caption: Synthetic workflow for the preparation of Ethyl 3-bromo-4-methoxybenzoate.

Step 1.3: Methylation of the Phenolic Hydroxyl Group

The final step in the synthesis of the key precursor is the methylation of the free phenolic hydroxyl group. This is a standard Williamson ether synthesis.

Protocol 3: Williamson Ether Synthesis

  • Reaction Setup: To a solution of ethyl 3-bromo-4-hydroxybenzoate (1.0 eq.) in an inert solvent such as acetone or acetonitrile, add a base, typically anhydrous potassium carbonate (1.5-2.0 eq.).

  • Reagent Addition: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 eq.), to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water and brine.

  • Isolation: The organic layer is dried, and the solvent is evaporated. The resulting crude ethyl 3-bromo-4-methoxybenzoate can be purified by column chromatography if necessary.

Part 2: The Crucial Carbon-Boron Bond Formation: Lithiation-Borylation

With the key brominated precursor in hand, the final and most critical step is the introduction of the boronic acid moiety. This is most commonly and efficiently achieved through a lithiation-borylation sequence. This method involves a halogen-metal exchange followed by quenching with a boron electrophile.

The Causality Behind the Experimental Choices

The choice of a lithiation-borylation protocol is dictated by the need for a robust and high-yielding method to form the C-B bond. The use of a strong organolithium base at low temperatures is crucial to achieve a clean halogen-metal exchange without significant side reactions, such as attack at the ester functionality. The subsequent borylation with a trialkyl borate, followed by acidic work-up, reliably furnishes the desired boronic acid.

Protocol 4: Lithiation-Borylation of Ethyl 3-bromo-4-methoxybenzoate

This protocol is based on general procedures for the synthesis of arylboronic acids from aryl halides and should be optimized for this specific substrate.[4]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 3-bromo-4-methoxybenzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, 1.0-1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the freshly prepared aryllithium species, add triisopropyl borate (1.2-1.5 eq.) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Isolation and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

PrecursorKey ReagentsSolventTemperatureProduct
Ethyl 3-bromo-4-methoxybenzoate1. n-BuLi2. Triisopropyl borateTHF-78 °C to RTThis compound

Table 2: Summary of the lithiation-borylation reaction.

G start Ethyl 3-bromo-4-methoxybenzoate step1 Lithiation (n-BuLi, THF, -78°C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 intermediate2 Boronate Ester step2->intermediate2 step3 Hydrolysis (HCl (aq)) intermediate2->step3 product This compound step3->product

Caption: Key transformations in the final lithiation-borylation step.

Conclusion: A Reliable Pathway to a Versatile Building Block

The synthetic route outlined in this guide provides a clear and reliable pathway for the preparation of this compound from readily available starting materials. The sequence of esterification, bromination, methylation, and a final lithiation-borylation is a logical and field-proven approach for the synthesis of this and structurally related arylboronic acids. The protocols provided are based on established chemical principles and offer a solid foundation for researchers and drug development professionals to access this valuable synthetic intermediate. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures is essential to ensure high yields and purity of the final product.

References

A Technical Guide to the Spectroscopic Characterization of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of complex biaryl structures, which are common motifs in pharmacologically active compounds. A thorough understanding of its structural and electronic properties, as confirmed by spectroscopic analysis, is paramount for its effective application and for ensuring the integrity of subsequent synthetic steps.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on established principles and experimental data from closely related structural analogs. This approach offers a robust framework for researchers to interpret their own analytical data and confirm the identity and purity of their samples.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals.

Figure 1. Chemical structure of this compound.

The key functional groups to consider are:

  • Aromatic Ring: A substituted benzene ring which will show characteristic signals in the aromatic region of the NMR spectra.

  • Boronic Acid Group (-B(OH)₂): This group is crucial for the compound's reactivity and will have distinct features in the IR spectrum. The protons of the hydroxyl groups are often exchangeable and may or may not be visible in the ¹H NMR spectrum depending on the solvent used.

  • Methoxy Group (-OCH₃): This will give a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.

  • Ethoxycarbonyl Group (-COOCH₂CH₃): This ester group will display a quartet and a triplet in the ¹H NMR spectrum, and distinct signals for the carbonyl carbon and the two aliphatic carbons in the ¹³C NMR spectrum. It will also have a strong, characteristic absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 - 8.2d1HAromatic H
~7.8 - 8.0dd1HAromatic H
~7.0 - 7.2d1HAromatic H
~4.3 - 4.5q2H-OCH₂CH₃
~3.9 - 4.1s3H-OCH₃
~1.3 - 1.5t3H-OCH₂CH₃
Broad Signals (broad)2H-B(OH)₂

Interpretation and Rationale:

  • Aromatic Protons: The three protons on the aromatic ring will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact splitting pattern (doublet, doublet of doublets) will depend on the coupling constants between the adjacent protons.

  • Ethoxy Group: The methylene protons (-OCH₂CH₃) are adjacent to three methyl protons, resulting in a quartet. The methyl protons (-OCH₂CH₃) are adjacent to two methylene protons, leading to a triplet.

  • Methoxy Group: The three protons of the methoxy group are equivalent and have no adjacent protons, thus they will appear as a sharp singlet.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group are acidic and can undergo rapid exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This often results in a broad singlet that can sometimes be difficult to observe.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165 - 170C=O (Ester)
~160 - 165Aromatic C-O
~135 - 140Aromatic C-B
~130 - 135Aromatic CH
~120 - 125Aromatic C-C=O
~110 - 115Aromatic CH
~60 - 65-OCH₂CH₃
~55 - 60-OCH₃
~14 - 16-OCH₂CH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons: The aromatic carbons will have a range of chemical shifts depending on the substituent. The carbon attached to the oxygen of the methoxy group will be the most deshielded among the ring carbons. The carbon attached to the boronic acid group will also be in the downfield region.

  • Aliphatic Carbons: The carbons of the ethoxy and methoxy groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (-CH₃, -CH₂)
1725 - 1700C=O stretchEster (-COOCH₂CH₃)
1600 - 1450C=C stretchAromatic ring
1350 - 1300B-O stretchBoronic acid
1250 - 1000C-O stretchEster and Ether

Interpretation and Rationale:

  • O-H Stretch: A very broad and strong absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching of the boronic acid group.

  • C=O Stretch: A strong, sharp absorption band around 1725-1700 cm⁻¹ is characteristic of the carbonyl group in the ester.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • B-O Stretch: A strong absorption band in the 1350-1300 cm⁻¹ region is characteristic of the B-O single bond.

  • C-O Stretches: The C-O stretching vibrations of the ester and the methoxy ether group will appear in the fingerprint region between 1250 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₃BO₅), the predicted molecular weight is approximately 224.02 g/mol .

Expected Observations:

  • Molecular Ion (M⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 225.03 or the deprotonated molecule [M-H]⁻ at m/z 223.01 would be expected.

  • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of small, stable molecules:

    • Loss of water (-H₂O) from the boronic acid group.

    • Loss of the ethoxy group (-OCH₂CH₃).

    • Loss of the entire ester group (-COOCH₂CH₃).

    • Cleavage of the methoxy group (-CH₃).

G M [C10H13BO5]+. m/z = 224 F1 Loss of H2O [C10H11BO4]+. m/z = 206 M->F1 F2 Loss of C2H5O [C8H8BO4]+. m/z = 179 M->F2 F3 Loss of COOC2H5 [C7H8BO3]+. m/z = 151 F2->F3 - CO

Figure 2. Predicted fragmentation pathway in Mass Spectrometry.

Experimental Protocols

To obtain the spectroscopic data discussed, standard laboratory procedures should be followed.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry Sample Preparation (ESI)
  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in either positive or negative ion mode.

Conclusion

The spectroscopic characterization of this compound is essential for verifying its identity, purity, and stability. This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data based on the compound's molecular structure and established spectroscopic principles. Researchers can use this information as a benchmark for their own experimental findings, ensuring the quality and reliability of this important synthetic building block in their research and development endeavors.

An In-depth Technical Guide to the Solubility of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid, with the chemical formula C₁₀H₁₃BO₅ and a molecular weight of 224.02 g/mol , is a key building block in modern organic synthesis.[1][2] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes a thorough understanding of its physicochemical properties, such as solubility, paramount for reaction optimization, purification, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound in common organic solvents, grounded in fundamental chemical principles. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its precise solubility profile.

While specific, publicly available quantitative solubility data for this compound is limited, this guide synthesizes information on analogous arylboronic acids to provide a robust predictive framework. Boronic acids are known to be capable of forming anhydrides (boroxines) through dehydration, a factor that can influence their solubility characteristics.[3][4]

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile. The presence of the boronic acid, ester, and methoxy functional groups introduces polarity and the potential for hydrogen bonding, while the phenyl ring and ethyl group contribute to its non-polar character.

Based on these structural features and the observed solubility of similar arylboronic acids, the following table provides a predicted qualitative solubility profile.[3][4][6]

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to ModerateThe polar nature of these solvents can effectively solvate the polar functional groups of the molecule. Phenylboronic acid, a related compound, exhibits high solubility in ketones and ethers.[4][6]
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl group in these solvents can act as both a hydrogen bond donor and acceptor, readily interacting with the boronic acid, ester, and methoxy groups.
Non-Polar Hexane, Toluene, Dichloromethane (DCM), ChloroformLow to ModerateWhile the phenyl ring and ethyl group provide some non-polar character, the polar functional groups are likely to limit solubility in highly non-polar solvents. Phenylboronic acid shows very low solubility in hydrocarbons.[4][6] However, some solubility in chlorinated solvents like chloroform and DCM might be observed due to dipole-dipole interactions.
Aqueous WaterLowGenerally, arylboronic acids have limited solubility in water.[4] The presence of the ester and methoxy groups, along with the phenyl ring, increases the organic character of the molecule, likely resulting in low water solubility. Solubility may be enhanced in acidic or basic aqueous solutions due to the formation of ionic species.

Experimental Determination of Solubility

Given the predictive nature of the above profile, experimental verification is crucial for any research or development application. The following is a detailed protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add a known volume of solvent A->B Step 1 & 2 C Equilibrate at constant temperature with vigorous shaking B->C Step 3 D Centrifuge to separate solid C->D Step 4 E Filter the supernatant D->E Step 5 F Dilute aliquot for analysis E->F Step 6 G Analyze by HPLC F->G Step 7 I Calculate solubility G->I H Prepare calibration curve H->I

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

    • To each vial, add a known volume of the desired organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of the solute in the diluted samples and subsequently calculate the solubility in the original solvent.

Safety Precautions
  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[7]

Conclusion

This technical guide provides a scientifically grounded, predictive framework for understanding the solubility of this compound in common organic solvents. While direct experimental data is not widely available, the principles of chemical structure and analogy to similar compounds offer valuable insights for researchers. The detailed experimental protocol outlined herein empowers scientists to generate precise and reliable solubility data, which is essential for the effective application of this important synthetic building block in drug discovery and development.

References

A Comprehensive Technical Guide to the Stability and Storage of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. By understanding the inherent chemical properties of this and related arylboronic acids, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. This document moves beyond simple storage instructions to explain the underlying chemical principles that govern the stability of this valuable reagent.

Introduction: The Role and Reactivity of this compound

This compound belongs to the versatile class of boronic acids, which are widely employed in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] The presence of the methoxy and ethoxycarbonyl substituents on the phenyl ring influences the electronic properties of the molecule, which in turn affects its reactivity and stability profile. As with many boronic acids, its utility is predicated on its purity and stability, making proper handling and storage paramount.[2][3]

The core of its reactivity lies in the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital.[4] This feature is central to the transmetalation step in cross-coupling reactions but also represents a potential site for unwanted degradation reactions.

Key Factors Influencing the Stability of Arylboronic Acids

The stability of this compound is not absolute and is influenced by several environmental factors. Understanding these factors is critical for mitigating degradation.

Moisture and Protodeboronation

One of the most common degradation pathways for arylboronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in the presence of water or other protic sources.[5][6] The reaction is essentially the hydrolysis of the C-B bond.

  • Mechanism: The rate of protodeboronation is significantly influenced by pH.[5][7] Both acidic and basic conditions can accelerate this process. Under basic conditions, the boronic acid exists in its more reactive boronate form (Ar-B(OH)3-), which can be more susceptible to decomposition.

The chemical equation for protodeboronation is as follows: Ar–B(OH)₂ + H₂O → ArH + B(OH)₃[5]

For this compound, this would result in the formation of ethyl 4-methoxybenzoate, an impurity that can complicate subsequent reactions and purification steps.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol.[6][8] This degradation pathway is particularly relevant in biological applications but can also occur during storage and handling, especially in the presence of reactive oxygen species (ROS).[9][10] The oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Mechanism: The oxidation of boronic acids can proceed through various mechanisms, often involving peroxy species. For instance, reaction with hydrogen peroxide is a known method to convert boronic acids to phenols.[11][12]

Anhydride Formation (Boroxine Formation)

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[6]

  • Reversibility: This process is often reversible upon exposure to water. However, the formation of boroxines can lead to issues with stoichiometry in reactions where the precise molar quantity of the monomeric boronic acid is critical. It can also affect the solubility of the compound.

The equilibrium between the boronic acid and its boroxine is an important consideration for its characterization and use.

Caption: Reversible formation of a boroxine from the boronic acid.

Recommended Storage and Handling Protocols

Based on the inherent instabilities of arylboronic acids, the following storage and handling procedures are recommended for this compound to ensure its long-term stability and purity.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[13][14]Lower temperatures slow down the rate of chemical degradation reactions, including oxidation and protodeboronation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[13]Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis (protodeboronation).
Light Store in a dark place, protected from light.[14][15]Light can promote oxidative degradation pathways.
Container Use a tightly sealed container.[13][15][16][17][18]Prevents the ingress of moisture and air from the surrounding environment.
Handling Handle the compound in a well-ventilated area, preferably in a glove box or under a stream of inert gas. Avoid inhalation of dust.[16][17]Minimizes exposure to atmospheric moisture and oxygen during weighing and transfer. Also serves as a safety precaution.

Experimental Protocol: Assessment of Stability

To quantitatively assess the stability of a batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its purity over time.

Materials and Equipment
  • This compound

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Temperature and humidity-controlled chambers

  • pH meter

  • Analytical balance

Step-by-Step Methodology
  • Initial Purity Assessment:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Develop an HPLC method capable of separating the parent compound from potential degradation products (e.g., ethyl 4-methoxybenzoate from protodeboronation and 3-ethoxycarbonyl-4-methoxyphenol from oxidation).

    • Analyze the initial purity of the compound and record the peak area. This will serve as the t=0 reference.

  • Forced Degradation Conditions:

    • Hydrolytic Stability:

      • Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 2, pH 7, pH 9).

      • Incubate these solutions at a controlled temperature (e.g., 40 °C).

    • Oxidative Stability:

      • Prepare a solution of the compound in a suitable solvent.

      • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

      • Incubate at room temperature.

    • Thermal Stability (Solid State):

      • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60 °C).

    • Photostability (Solid State):

      • Expose the solid compound to a controlled light source (e.g., a photostability chamber).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each stress condition.

    • Analyze the samples by HPLC.

    • Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • This data will provide insights into the degradation kinetics and the conditions under which the compound is least stable.

G cluster_0 Stability Assessment Workflow cluster_1 Stress Conditions A Initial Purity Assessment (t=0) via HPLC B Subject to Stress Conditions A->B C Time-Point Sampling & HPLC Analysis B->C B1 Hydrolytic (pH 2, 7, 9) B2 Oxidative (H2O2) B3 Thermal (Solid State) B4 Photolytic (Solid State) D Data Analysis & Degradation Profile C->D

Caption: Workflow for assessing the stability of the boronic acid.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways to be aware of are protodeboronation and oxidation, which are exacerbated by the presence of moisture, oxygen, light, and non-neutral pH conditions. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity of this valuable synthetic building block, leading to more reliable and successful research outcomes. For critical applications, a batch-specific stability assessment is always recommended.

References

"5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Introduction: A Scientist's Perspective on Boronic Acid Safety

In modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, primarily celebrated for their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] this compound, with its specific substitution pattern, offers a unique scaffold for constructing complex molecular architectures. However, as experienced researchers know, chemical utility and potential hazards are two sides of the same coin. A thorough understanding of a reagent's safety profile is not a procedural formality but the foundation of sound scientific practice, ensuring both personal safety and the integrity of experimental outcomes.

This guide moves beyond a simple recitation of standard Safety Data Sheet (SDS) information. It is designed to provide drug development professionals and researchers with a deeper, field-proven understanding of the "why" behind the safety protocols for this compound. We will delve into its specific hazards, the rationale for handling procedures, and the appropriate response to unforeseen events, grounding every recommendation in authoritative data.

Compound Identification and Physicochemical Profile

Correctly identifying the compound and understanding its basic physical properties are the first steps in any risk assessment.

PropertyValueSource
Chemical Name This compound[2][3]
Synonyms Ethyl 3-borono-4-methoxybenzoate, (5-ethoxycarbonyl-2-methoxyphenyl)boronic acid[3]
CAS Number 957062-53-2[3]
Molecular Formula C₁₀H₁₃BO₅[2][3]
Molecular Weight 224.02 g/mol [2][3]
Physical Form Solid[2][3]
Storage Class 11 - Combustible Solids[2]

Hazard Identification and GHS Classification

While a specific, comprehensive SDS for this exact molecule is not publicly aggregated, a reliable hazard profile can be constructed by analyzing data from structurally analogous arylboronic acids, such as 2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid.[4][5] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[5]

These classifications necessitate the use of the following GHS pictogram:

Caption: GHS Exclamation Mark Pictogram for Irritants.

Toxicological Profile: Beyond Irritation

The toxicological profile of boronic acids is a subject of ongoing research. While the boronic acid functional group is generally considered to have low inherent toxicity, it is not entirely benign.[1]

  • Acute Toxicity: Most boron-containing acids exhibit very low acute toxicity, with high doses (>100 mg/kg) typically required to induce notable toxic effects in animal studies.[7] However, improper use or significant exposure can still pose health hazards.[8]

  • Irritation: As established by data from analogous compounds, the primary and most immediate health effect is irritation. Direct contact with the solid powder or its dust can cause significant irritation to the skin and eyes.[4][5] Inhalation of dust can lead to irritation of the nose, throat, and respiratory tract.[5]

  • Genotoxicity: It is crucial for drug development professionals to be aware that some boronic acids and their derivatives have been found to be mutagenic in the Ames assay.[9] This is thought to be caused by the generation of organic radicals via oxidation of the carbon-boron bond.[1][9] While the genotoxic potential of this compound has not been specifically reported, this class-wide finding warrants treating it with appropriate caution to minimize exposure.

Exposure Control and Personal Protection

Controlling exposure is paramount. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Laboratory Safety.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood.[10] The fume hood provides critical exhaust ventilation to prevent inhalation of dust and protects the user from accidental splashes. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[11][12]

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs) for handling chemical solids. Clearly label all containers. Do not work alone when handling hazardous materials.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The minimum required PPE is detailed below.

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles.Protects against airborne dust and accidental splashes causing serious eye irritation.[5][10]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[5] Gloves must be inspected before use and removed properly to avoid contamination.[5]
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[10]
Respiratory Not required if handled in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator for particulates is necessary.Prevents inhalation of dust that can cause respiratory tract irritation.[5]

Safe Handling and Storage

Proper handling and storage practices are critical for maintaining the compound's integrity and ensuring safety.

  • Handling:

    • Perform a pre-use risk assessment.

    • Don personal protective equipment before handling.

    • Weigh and transfer the solid compound inside a chemical fume hood to contain dust.

    • Avoid creating dust. Use a spatula for transfers; do not pour the powder.

    • Wash hands thoroughly after handling, even if gloves were worn.[5][11]

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Keep the container tightly closed to prevent moisture absorption, as boronic acids can be hygroscopic.[11]

    • Store in a cool, dry, and well-ventilated area.[11][12]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Emergency Procedures

Pre-planning is essential for a safe and effective response to any laboratory emergency.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][13] Seek immediate medical attention.[4]

    • Skin Contact: Promptly wash the affected area with soap and plenty of water.[4] Remove all contaminated clothing. If skin irritation occurs or persists, seek medical attention.[6]

    • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Accidental Release (Spill): The response depends on the size of the spill. For a minor spill (a few grams) inside a fume hood:

Spill_Response_Workflow Start Minor Solid Spill Occurs Alert Alert colleagues in the immediate area. Start->Alert PPE Ensure appropriate PPE is worn. Alert->PPE Contain Gently cover the spill with an absorbent material (e.g., vermiculite) to prevent dust generation. PPE->Contain Collect Carefully sweep the material into a suitable, labeled waste container. Contain->Collect Decon Decontaminate the spill area with soap and water. Collect->Decon Dispose Dispose of waste and contaminated PPE as hazardous chemical waste. Decon->Dispose End Wash hands thoroughly. Dispose->End

Caption: Workflow for Minor Solid Chemical Spill Response.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's Environmental Health & Safety (EH&S) department.[14]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[5] However, boronic acids can undergo decomposition, particularly protodeboronation (loss of the boronic acid group).[15]

  • Conditions to Avoid: Avoid generating dust, exposure to moist air or water, and excess heat.[11]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11][12]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[11]

Disposal Considerations

All waste materials, including the spilled substance, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste.[4] Place materials in a sealed, properly labeled container and follow all institutional, local, and national regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[5]

References

The Advent of a Key Building Block: A Technical Guide to 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Boronic Acids

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the development of functionalized arylboronic acids has been a watershed moment. These versatile reagents are cornerstones of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which forges carbon-carbon bonds with remarkable precision and efficiency. Among the vast arsenal of available boronic acids, "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" (CAS 957062-53-2) has emerged as a particularly valuable building block. Its strategic placement of a methoxy group, an ethoxycarbonyl group, and a boronic acid moiety on a phenyl ring offers a unique combination of electronic properties and synthetic handles, making it a sought-after intermediate in the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, synthesis, and key applications of this important compound.

Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental physicochemical properties.

PropertyValue
Chemical Formula C₁₀H₁₃BO₅
Molecular Weight 224.02 g/mol
CAS Number 957062-53-2
Appearance White to off-white solid
Synonyms Ethyl 3-borono-4-methoxybenzoate, (5-(Ethoxycarbonyl)-2-methoxyphenyl)boronic acid

The Genesis of this compound: A Tale of Directed ortho-Metalation

While a singular, seminal publication heralding the "discovery" of this compound is not readily apparent in the chemical literature, its conceptualization and synthesis can be confidently ascribed to the strategic application of well-established synthetic methodologies. The most logical and efficient route to this compound, and likely the method of its first preparation, is through the directed ortho-metalation (DoM) of a readily available starting material, ethyl 4-methoxybenzoate (ethyl anisate).

The principle of directed ortho-metalation is a powerful tool in organic synthesis that allows for the regioselective functionalization of aromatic rings. In this strategy, a functional group, known as a directed metalation group (DMG), coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. The methoxy group (-OCH₃) is a potent DMG, a fact that has been exploited in countless synthetic campaigns.

Conceptual Synthesis Workflow

The synthesis of this compound via DoM follows a logical and efficient sequence of steps.

Synthesis_Workflow Start Ethyl 4-methoxybenzoate (Starting Material) Step1 Directed ortho-Metalation (DoM) Start->Step1 n-BuLi or s-BuLi Step2 Borylation Step1->Step2 Trialkyl borate (e.g., B(OiPr)₃) Step3 Hydrolysis Step2->Step3 Aqueous workup (e.g., HCl) Product This compound Step3->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Synthetic Protocol

The following protocol is a representative, field-proven method for the synthesis of this compound, grounded in the principles of directed ortho-metalation.

Materials:

  • Ethyl 4-methoxybenzoate

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with ethyl 4-methoxybenzoate and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • ortho-Lithiation: sec-Butyllithium (or n-butyllithium) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the ortho position.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

The Role in Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity

The primary and most significant application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful method for the synthesis of biaryls and other conjugated systems.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OH)₂ + Base) Transmetalation->Pd(0)L2 Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation->Product Reactants R¹-X + R²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of using this compound, "R²" in the diagram represents the 5-(ethoxycarbonyl)-2-methoxyphenyl group. The presence of the electron-withdrawing ethoxycarbonyl group and the electron-donating methoxy group can influence the electronic properties of the arylboronic acid and, consequently, the efficiency of the transmetalation step.

Exemplary Application in Medicinal Chemistry

The structural motif provided by this compound is prevalent in a variety of biologically active molecules. For instance, the synthesis of certain kinase inhibitors often involves the introduction of a substituted phenyl ring, and this boronic acid serves as an ideal precursor.

Hypothetical Synthetic Step:

The ethoxycarbonyl group can be further manipulated post-coupling, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used for amide bond formation, a common linkage in many pharmaceutical agents.

Conclusion: An Enduring Legacy in Synthesis

While the precise moment of its "discovery" may be embedded within the broader development of synthetic methodologies rather than a singular event, the importance of this compound is undeniable. Its synthesis, elegantly achieved through the principles of directed ortho-metalation, provides chemists with a powerful tool for introducing a highly functionalized aromatic ring into complex molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of this versatile building block is set to endure, a testament to the power of rational synthetic design.

Methodological & Application

"5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: A Versatile Building Block for Complex Synthesis

This compound is a sophisticated organoboron compound increasingly utilized in the synthesis of complex biaryl structures, which are foundational to many pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique substitution pattern—an ortho-methoxy group and a para-ethoxycarbonyl group relative to the boronic acid moiety—imparts specific electronic and steric characteristics that must be carefully considered to achieve successful cross-coupling. The methoxy group introduces steric bulk and influences the electronic nature of the ring, while the ethoxycarbonyl group acts as an electron-withdrawing group, modulating the reactivity of the boronic acid.[3]

This guide provides senior researchers and drug development professionals with a detailed exploration of the mechanistic nuances, reaction optimization strategies, and practical protocols for effectively employing this reagent in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the relatively benign nature of its boron-containing reagents.[2][4] The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the coupling partner (typically an aryl or vinyl halide/triflate), forming a Pd(II) complex.[5]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. It is initiated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8] This "ate" complex then transfers its aryl group to the Pd(II) center, displacing a halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) PdII_Biaryl->Product Releases ArylHalide Ar¹-X (Aryl Halide) ArylHalide->dummy1 BoronicAcid Ar²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->dummy2 dummy1->Pd0 Reacts with dummy2->PdII_Aryl Reacts with

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The specific substituents on this boronic acid introduce challenges and opportunities that require careful tuning of reaction conditions.

  • Electronic Effects : The ethoxycarbonyl group is electron-withdrawing, which decreases the nucleophilicity of the arylboronic acid. This can slow the rate of transmetalation. Furthermore, electron-deficient arylboronic acids are known to be more susceptible to a key side reaction: protodeboronation , where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[4]

  • Steric Hindrance : The ortho-methoxy group presents significant steric bulk adjacent to the reaction site. This can hinder the approach of the boronic acid to the palladium center, making coupling difficult, particularly when paired with a sterically demanding aryl halide.[9] Overcoming this steric barrier is often the primary challenge and necessitates the use of specialized ligands.[10][11][12]

  • Base-Labile Ester Group : The ethoxycarbonyl group is an ester and is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[7] This requires a judicious choice of base to prevent saponification of the ester to a carboxylate, which would alter the product's chemical properties and complicate purification.

Optimization of Reaction Parameters

Achieving high yields and purity requires a systematic optimization of the catalyst system, base, and solvent.[13][14] The following table provides guidance based on established principles for challenging Suzuki-Miyaura couplings.

ParameterRecommended Reagents & ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst systems (e.g., Buchwald precatalysts).These Pd(II) and Pd(0) sources are common and effective. Precatalysts offer improved stability and generate the active Pd(0) species in situ, often leading to more reproducible results, especially for difficult couplings.[14][15]
Ligand Bulky, electron-rich monophosphine ligands: XPhos, SPhos, RuPhos, or other biaryl phosphines (Buchwald ligands).[12] N-Heterocyclic Carbenes (NHCs): IPr, IMes.[10]The steric bulk of these ligands facilitates the reductive elimination step, which can be slow for hindered biaryls.[11] Their electron-donating nature promotes the initial oxidative addition of the aryl halide. They are essential for overcoming the steric hindrance of the ortho-methoxy group.[10]
Base Mild to moderate inorganic bases: K₃PO₄, K₂CO₃, Cs₂CO₃. Fluoride sources: KF (can be used in anhydrous conditions).These bases are strong enough to facilitate the formation of the reactive boronate species but are generally mild enough to avoid significant hydrolysis of the ester group.[7] K₃PO₄ is often an excellent choice in polar aprotic solvents. Cs₂CO₃ is more soluble and often more reactive but also more expensive.
Solvent System Aprotic polar solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethoxyethane (DME). Often used with a small amount of water (e.g., 4:1 or 5:1 organic:water).These solvents effectively solubilize the organic reagents and the palladium complex. The addition of water helps dissolve the inorganic base, which is crucial for activating the boronic acid.[16] For extremely base-sensitive substrates, completely anhydrous conditions with a base like KF can be employed.
Temperature 80–110 °CHeat is typically required to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides.[2] However, the temperature should be kept as low as possible to minimize side reactions like protodeboronation and ester hydrolysis. Reaction progress should be monitored to avoid prolonged heating.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Standard inert atmosphere glassware (Schlenk flask or similar), magnetic stirrer, heating mantle, and condenser.

  • Ethyl acetate, brine, and anhydrous sodium sulfate for workup.

  • Silica gel for column chromatography.

General experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 269 mg), potassium phosphate (2.5 mmol, 531 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor choice of ligand/base.1. Use a fresh palladium source or a more robust precatalyst. 2. Increase temperature in 10 °C increments. 3. Screen alternative bulky phosphine ligands or a different base (e.g., Cs₂CO₃).
Significant Protodeboronation 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Base is too weak or water content is too high.1. Lower the reaction temperature. 2. Stop the reaction as soon as the starting material is consumed. 3. Use a stronger base like K₃PO₄ or switch to anhydrous conditions with KF.
Ester Hydrolysis 1. Base is too strong (e.g., NaOH, KOH). 2. High temperature combined with prolonged reaction time.1. Switch to a milder base such as K₂CO₃ or K₃PO₄. 2. Reduce reaction temperature and time.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel. 2. Suboptimal catalyst/ligand ratio.1. Ensure the reaction setup is rigorously purged with inert gas and solvents are properly degassed. 2. Adjust the stoichiometry of the ligand relative to the palladium source.

References

Application Notes and Protocols for Palladium-Catalyzed Couplings of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid in Modern Synthesis

This compound is a pivotal building block for researchers in medicinal chemistry and materials science. Its carefully functionalized aromatic core, featuring an electron-withdrawing ethoxycarbonyl group and an electron-donating methoxy group, allows for the strategic construction of complex molecular architectures. These motifs are prevalent in a range of biologically active compounds and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for leveraging this reagent, enabling the efficient formation of carbon-carbon bonds with a broad tolerance for other functional groups.[1][2][3]

This guide provides an in-depth exploration of the critical parameters governing the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the catalytic cycle, offer a comparative analysis of state-of-the-art palladium catalysts, and present detailed, field-proven protocols to empower researchers to achieve high-yield, reproducible outcomes.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5] For less reactive halides like chlorides, the choice of a highly active catalyst system is crucial.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium(II) center. A base is essential for this step; it activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate species).[7] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6] This step is often facilitated by bulky ligands on the palladium center.[8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation Byproducts Byproducts (X⁻, B(OH)₃) PdII_A->Byproducts X⁻ PdII_B->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_B->Product PdII_B->Byproducts B(OH)₃ ArylHalide Aryl Halide (R¹-X) ArylHalide->Pd0 BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII_A Base Base Base->PdII_A caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Choosing the Right Tool: A Comparative Overview of Palladium Catalyst Systems

The efficacy of a Suzuki-Miyaura coupling is profoundly dependent on the choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand.[5] Modern catalysis has moved towards well-defined "precatalysts" that are air- and moisture-stable, ensuring reproducibility and ease of handling.[9][10]

Catalyst ClassPalladium Precursor ExampleLigand TypeKey AdvantagesBest Suited For
Buchwald Precatalysts XPhos Pd G3/G4Biarylphosphines (e.g., XPhos, SPhos)High activity, broad substrate scope, excellent for challenging couplings (e.g., aryl chlorides), stable and easy to handle.A wide range of aryl and heteroaryl halides, including sterically hindered and electron-rich/poor substrates. Ideal for couplings of unstable boronic acids.[11]
NHC-Based Catalysts [Pd(IPr)(cinnamyl)Cl]N-Heterocyclic Carbenes (NHCs)High thermal stability, strong σ-donating character promotes oxidative addition, effective for less reactive halides.[9]Couplings involving aryl chlorides and sterically demanding substrates.
Traditional Catalysts Pd(PPh₃)₄, Pd(OAc)₂ + PPh₃TriphenylphosphineReadily available, cost-effective, extensive literature precedent.Simple, unhindered aryl bromides and iodides. May require higher catalyst loadings and temperatures.
Palladacycles Herrmann's CatalystPhosphine-basedOften highly active with very high turnover numbers (TONs), air- and moisture-stable.[12]High-throughput screening and industrial applications where catalyst efficiency is paramount.

For the coupling of this compound, which contains both electron-donating and electron-withdrawing groups, a versatile and highly active catalyst system is recommended. The Buchwald G3 and G4 precatalysts, with ligands such as XPhos or SPhos, are excellent starting points due to their proven efficacy with a wide range of functionalized substrates and their ability to facilitate rapid catalyst activation.

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Combine Boronic Acid, Aryl Halide, and Base in a Schlenk Flask Inert_Atmosphere 2. Evacuate and Backfill with Inert Gas (e.g., Argon) Reagents->Inert_Atmosphere Solvent 3. Add Degassed Solvent(s) Inert_Atmosphere->Solvent Catalyst 4. Add Palladium Precatalyst under Positive Argon Pressure Solvent->Catalyst Heating 5. Heat to Desired Temperature with Vigorous Stirring Catalyst->Heating Monitoring 6. Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching 7. Cool to Room Temperature and Quench with Water Monitoring->Quenching Extraction 8. Extract with an Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying 9. Dry Organic Layer, Filter, and Concentrate Extraction->Drying Purification 10. Purify via Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Obtain Pure Product caption General Suzuki-Miyaura Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Coupling with an Aryl Bromide using a Buchwald Precatalyst

This protocol is recommended for a broad range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive flow of argon, add the XPhos Pd G3 precatalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with the addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling with a More Challenging Aryl Chloride

This protocol employs a stronger base and slightly modified conditions to facilitate the coupling of less reactive aryl chlorides.

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • SPhos Pd G4 (2-3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv.)

  • Toluene and Water (e.g., 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound, the aryl chloride, cesium carbonate, and the SPhos Pd G4 precatalyst to a dry Schlenk tube with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox (if applicable), and add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Troubleshooting and Key Considerations

  • Protodeboronation: Boronic acids can undergo decomposition (protodeboronation) under basic conditions, especially at elevated temperatures. Using a highly active catalyst that allows for lower reaction temperatures and shorter reaction times, such as the Buchwald G3/G4 precatalysts, can mitigate this side reaction.[11]

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more electron-rich ligand, or switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[7][13]

  • Solvent Choice: The solvent system is crucial for solubilizing all components and influencing catalyst activity.[14] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1][4] The water helps to dissolve the inorganic base.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical as the active Pd(0) species can be sensitive to oxygen, leading to catalyst deactivation.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of complex organic molecules. By understanding the underlying catalytic mechanism and making informed choices regarding the catalyst, base, and solvent system, researchers can reliably achieve high yields and purity. The protocols provided herein serve as a comprehensive starting point for the successful application of this important synthetic transformation.

References

Optimal Reaction Conditions for 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Phenylboronic Acid in Modern Synthesis

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group ortho to the boronic acid and an electron-withdrawing ethoxycarbonyl group in the para position, offers a nuanced reactivity profile for cross-coupling reactions. This guide provides detailed application notes and protocols for the use of this reagent, with a primary focus on the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The insights provided herein are grounded in established mechanistic principles and aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile compound. Boronic acids are fundamental reagents in modern organic synthesis, prized for their stability, low toxicity, and broad functional group tolerance, making them key components in the synthesis of complex molecules.[1]

PART I: Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds with high efficiency. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organic halide or triflate.

Mechanistic Considerations and Component Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for a successful transformation and is influenced by the electronic and steric properties of the substrates.

  • Palladium Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is most common. For a substrate like this compound, the ortho-methoxy group can play a crucial role. It may coordinate to the palladium center, potentially influencing the rate and selectivity of the reaction. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), are often effective in promoting the oxidative addition and reductive elimination steps, especially with challenging substrates like aryl chlorides.[2]

  • Base: The base is essential for the transmetalation step, where it activates the boronic acid. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the solvent and substrates.

  • Solvent: A variety of solvents can be employed, often in biphasic mixtures with water, such as toluene/water, dioxane/water, or isopropanol/water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar'-X Ar'-Pd(II)-X Ar'-Pd(II)-X Oxidative\nAddition->Ar'-Pd(II)-X Transmetalation Transmetalation Ar'-Pd(II)-X->Transmetalation Ar-B(OH)2 Base Ar'-Pd(II)-Ar Ar'-Pd(II)-Ar Transmetalation->Ar'-Pd(II)-Ar Reductive\nElimination Reductive Elimination Ar'-Pd(II)-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar' Ar-B(OH)2 This compound Ar'-X Aryl Halide/Triflate Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - this compound - Amine/Alcohol - Copper Catalyst - Base (optional) - Solvent Stirring Stir at Room Temperature (or gentle heating) Open to Air Reagents->Stirring Extraction Aqueous Workup & Extraction Stirring->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

References

Application Notes and Protocols: The Strategic Use of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, boronic acids have emerged as indispensable tools for the synthesis of complex bioactive molecules.[1][2] Among these, 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS No: 957062-53-2) is a particularly valuable reagent.[3] Its structure, featuring an aromatic ring substituted with a methoxy group and an ethoxycarbonyl group, provides a unique scaffold for drug design. These functional groups are not merely passive substituents; they critically influence the physicochemical properties of the final compound, including solubility, lipophilicity, metabolic stability, and the capacity for hydrogen bonding, all of which are pivotal in determining a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth overview of the utility of this compound, focusing on its primary application in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and discuss its strategic application in the synthesis of targeted therapeutics.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective application.

PropertyValueReference
CAS Number 957062-53-2[3][4]
Molecular Formula C₁₀H₁₃BO₅[4][5]
Molecular Weight 224.02 g/mol [4][5]
Appearance Solid[3]
Purity Typically ≥95%[3]
SMILES String O=C(OCC)C1=CC=C(OC)C(B(O)O)=C1[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in medicinal chemistry is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning methodology is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds prevalent in many pharmaceutical agents.[7][8]

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The process involves three key steps:

  • Oxidative Addition : A low-valent Palladium(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[8]

  • Transmetalation : The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is a critical step where the C-C bond is poised to form.[2]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst to continue the cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_oxidative R¹-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition (+ R¹-X) pd2_transmetalation R¹-Pd(II)L_n-R² pd2_oxidative->pd2_transmetalation Transmetalation (+ R²-B(OH)₂ / Base) pd2_transmetalation->pd0 Regeneration product R¹-R² (Coupled Product) pd2_transmetalation->product Reductive Elimination product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

A significant area where arylboronic acids find application is in the development of kinase inhibitors, many of which possess biaryl cores for effective binding within the ATP pocket of the enzyme.[9] Aurora kinases, for instance, are critical regulators of mitosis and are frequently overexpressed in various cancers, making them prime targets for therapeutic intervention.[9] The incorporation of the 5-(ethoxycarbonyl)-2-methoxyphenyl moiety can provide key interactions within the kinase active site and favorably modulate the compound's drug-like properties.

While specific examples directly citing this compound are proprietary or less common in public literature, we can extrapolate its use based on the well-established synthesis of related compounds, such as pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors.[9]

Representative Synthesis Workflow

The workflow for synthesizing a potential kinase inhibitor using this reagent would typically involve the coupling of a heterocyclic halide (e.g., a chloropyrazolopyrimidine) with this compound.

Synthesis_Workflow cluster_reactants Starting Materials boronic_acid 5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid mixing Combine Reactants in Solvent aryl_halide Heterocyclic Halide (e.g., 4-chloro-scaffold) catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent System (e.g., Dioxane/Water) reaction Heat under Inert Atmosphere (e.g., 80-110 °C) mixing->reaction 1. Setup workup Aqueous Workup & Extraction reaction->workup 2. Reaction purification Purification (e.g., Column Chromatography) workup->purification 3. Isolation product Final Biaryl Product (Potential Kinase Inhibitor) purification->product 4. Final Product

Caption: General workflow for Suzuki coupling to synthesize a biaryl product.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized method applicable to a wide range of aryl halides.

Materials:

  • Aryl or Heteroaryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water (e.g., 4:1 ratio)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask against a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Table 2: Typical Suzuki Coupling Parameters
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Approx. Yield (%)
11-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O100~85[7]
24-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100>90[7]
32-BromopyridinePd₂(dba)₃ / Ligand (3)KFDioxane80-100~70-90[10]
44-BromobenzonitrilePd₂(dba)₃ / Ligand (3)K₃PO₄Toluene110>90[10]
Yields are representative and based on literature for similar couplings; actual yields will vary.[7][10]

Safety and Handling

As a professional researcher, adherence to safety protocols is non-negotiable. Always consult the full Safety Data Sheet (SDS) before use.[11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a highly valuable and versatile building block in the medicinal chemist's toolkit. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the straightforward introduction of a functionally rich phenyl moiety into a wide array of molecular scaffolds.[13] The strategic placement of the methoxy and ethoxycarbonyl groups provides levers for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profiles of drug candidates. The protocols and guidelines presented here offer a solid foundation for researchers to leverage this reagent in their pursuit of novel therapeutics.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling: A Detailed Guide Utilizing 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has become an indispensable tool in the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of a specifically substituted organoboron reagent, 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid, with a range of aryl halides. The presence of both an electron-withdrawing ester and an electron-donating methoxy group on the boronic acid presents unique considerations for reactivity and optimization. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental procedures, and provide insights into troubleshooting and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational catalyst and condition selection.

A Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Lₙ) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)-R(Lₙ) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R (Biaryl Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate.[2] The reactivity order for the halide is generally I > Br > OTf >> Cl. Electron-rich phosphine ligands on the palladium center can facilitate this often rate-limiting step, especially for less reactive aryl chlorides.[8]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species.[9][10][11] This boronate then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) species.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the desired biaryl product, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[7][13]

Experimental Design and Component Selection

The success of the Suzuki coupling with this compound hinges on the judicious selection of several key components. The electronic nature of this boronic acid, with its electron-donating methoxy group and electron-withdrawing ethoxycarbonyl group, requires careful consideration.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for catalytic activity and stability.[14] While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often effective, they typically require the addition of a phosphine ligand to form the active catalytic species.[12] Pre-formed palladium-phosphine complexes such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are also widely used.[14]

For challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, the use of bulky and electron-rich phosphine ligands is often necessary.[1] Ligands from the Buchwald and Hartwig groups, such as SPhos and XPhos, have demonstrated broad applicability and high catalytic turnover numbers.[8]

Catalyst/Ligand SystemKey Features & Applications
Pd(PPh₃)₄ A versatile, air-stable catalyst suitable for a wide range of aryl bromides and iodides.
Pd(dppf)Cl₂ Robust and effective for a variety of couplings, including those with some heteroaryl substrates.[14]
Pd(OAc)₂ / SPhos A highly active system, often enabling reactions at lower temperatures and catalyst loadings. Particularly effective for aryl chlorides.
Pd₂(dba)₃ / XPhos Another powerful catalyst system with broad substrate scope, including aryl sulfonates.
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[9] Its primary function is to activate the boronic acid for transmetalation.[10] However, the choice of base can also influence the lifetime of the catalyst and the potential for side reactions.

Given the presence of an ester group in this compound, strong bases like NaOH or KOH could potentially lead to saponification, especially at elevated temperatures. Therefore, milder inorganic bases are generally preferred.

BaseStrengthKey Considerations
K₂CO₃ ModerateA common and effective base for many Suzuki couplings. Often used in aqueous solvent mixtures.
Cs₂CO₃ StrongerCan be more effective for challenging couplings due to its higher solubility in organic solvents.
K₃PO₄ StrongA highly effective base, particularly with sterically hindered substrates.
KF WeakCan be used to activate the boronic acid without promoting hydrolysis of base-labile functional groups like esters.[12]
Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and for facilitating the interaction between the organic and aqueous phases when a biphasic system is employed. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often in combination with water to dissolve the inorganic base.[13] Degassing the solvent prior to use is essential to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[6]

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[15][16] Palladium catalysts and boronic acids should be handled with care.[17][18] Consult the Safety Data Sheets (SDS) for all reagents before use.

// Workflow Edges setup -> inert -> reagents -> heating -> monitoring -> cooling -> extraction -> drying -> purification; }

References

Application Notes and Protocols for Ligand Selection in the Cross-Coupling of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1] However, the success of this palladium-catalyzed transformation is profoundly dependent on the judicious selection of a ligand that can accommodate the specific steric and electronic demands of the coupling partners. The substrate in focus, 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid , presents a unique and illustrative challenge in this regard. Its structure marries the steric impediment and potential coordinating effects of an ortho-methoxy group with the electron-withdrawing nature of a para-ethoxycarbonyl group. This duality necessitates a carefully considered approach to ligand selection to ensure efficient and high-yielding cross-coupling.

This guide provides a comprehensive technical overview and practical protocols for researchers, scientists, and drug development professionals engaged in the cross-coupling of this and structurally related boronic acids. We will delve into the mechanistic underpinnings of ligand choice, present a curated selection of ligands for screening, and offer a detailed experimental workflow to empower the rational optimization of this critical reaction.

Theoretical Framework: The Ligand's Decisive Role in the Catalytic Cycle

The efficacy of a ligand in a Suzuki-Miyaura coupling is determined by its ability to facilitate the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The electronic and steric properties of the ligand are the key levers that control the kinetics and efficiency of each step.

  • Oxidative Addition: This initial step, the insertion of the palladium(0) complex into the aryl halide bond, is often rate-limiting.[2] Electron-rich ligands enhance the electron density on the palladium center, promoting its oxidative addition to the electrophile.[3]

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a complex process influenced by the base and the ligand. For substrates like this compound, the electron-withdrawing ester group can decrease the nucleophilicity of the boronic acid, potentially slowing this step.

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the palladium(0) catalyst, is often accelerated by sterically bulky ligands.[3] Such ligands promote the formation of a coordinatively unsaturated intermediate that readily undergoes reductive elimination.

The ortho-methoxy group in our target molecule adds another layer of complexity. It can exhibit a "chelation effect," where the oxygen atom coordinates to the palladium center, potentially influencing the regioselectivity and rate of the reaction.[4] This interaction underscores the need for ligands that can either accommodate or leverage this effect to their advantage.

Suzuki-Miyaura Catalytic Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX TM Transmetalation (Ar'-B(OH)₂ + Base) PdII_ArX->TM PdII_ArAr Ar-Pd(II)L₂-Ar' TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: The pivotal role of ligands (L) in modulating each step of the catalytic cycle.

Practical Guidance: Ligand Selection and Screening Strategy

For a substrate as nuanced as this compound, a systematic ligand screening approach is highly recommended. The ideal ligand will strike a balance between being electron-rich enough to facilitate oxidative addition and sufficiently bulky to promote reductive elimination, all while navigating the steric and electronic landscape of the boronic acid. We propose a screening panel that includes both established phosphine-based ligands and modern N-heterocyclic carbenes (NHCs).

Recommended Ligand Classes for Screening

Ligand ClassSpecific ExamplesKey Characteristics & Rationale
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosThese are bulky and electron-rich ligands known for their broad applicability, especially with sterically hindered substrates.[5] Their steric bulk can effectively promote the reductive elimination step.
cataCXium® Ligands cataCXium® AThese di(1-adamantyl)alkylphosphine ligands are extremely bulky and electron-donating, making them excellent candidates for challenging couplings, including those involving sterically demanding ortho-substituents.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™-IPrNHCs are strong σ-donors, which can lead to highly stable and active palladium complexes.[4] They are often effective in couplings where phosphine ligands may underperform and can be particularly useful for activating less reactive coupling partners.

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Caption: A systematic workflow for efficient ligand screening and protocol optimization.

Experimental Protocols

The following protocols provide a starting point for the screening and optimization of the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Ligand Screening

This protocol is designed for the parallel screening of multiple ligands under standardized conditions.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene as a standard coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Selected ligands (from the table above)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Degassed water

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions: To ensure consistency across all screening reactions, prepare stock solutions of the aryl halide and the boronic acid in the chosen solvent.

  • Reaction Setup (in a glovebox or under an inert atmosphere):

    • To each reaction vial, add the palladium source (e.g., 1-2 mol% Pd(OAc)₂).

    • Add the appropriate ligand (typically a 1:1 or 2:1 ligand-to-palladium ratio).[5]

    • Add the base (e.g., 2-3 equivalents of K₃PO₄).

    • Add a stir bar.

  • Addition of Reactants:

    • Add the aryl halide stock solution (1.0 equivalent).

    • Add the this compound stock solution (1.2-1.5 equivalents).

    • Add the solvent to reach the desired concentration (typically 0.1-0.2 M).

    • If using an aqueous base system, add the degassed water.

  • Reaction:

    • Seal the vials and place them in a pre-heated reaction block or oil bath (a starting temperature of 80-100 °C is recommended).

    • Stir the reactions for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction vial.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Analyze by LC-MS or GC-MS to determine the conversion and relative yield of the desired product.

Protocol 2: Optimized Reaction with a Selected Ligand

Once a lead ligand has been identified from the screening, further optimization of the reaction conditions is recommended.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the optimized base (e.g., K₃PO₄, 2.5 equivalents), the palladium source (e.g., Pd(OAc)₂, 1 mol%), and the selected ligand (e.g., SPhos, 2 mol%).

  • Solvent Addition: Add the optimized solvent system (e.g., a mixture of toluene and water).

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction to the optimized temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion: A Pathway to Successful Cross-Coupling

The successful Suzuki-Miyaura cross-coupling of this compound is a testament to the power of rational ligand selection. By understanding the interplay of steric and electronic factors inherent to this substrate, researchers can navigate the challenges it presents. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and cataCXium® families, alongside robust N-heterocyclic carbenes, provides a strong foundation for achieving high reaction efficiency. The systematic screening and optimization protocols detailed herein offer a clear and actionable strategy for identifying the optimal catalytic system, ultimately enabling the synthesis of complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Base Selection in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, has revolutionized the formation of carbon-carbon bonds, a pivotal step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's widespread adoption, recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, stems from its broad functional group tolerance and generally mild reaction conditions.[3][4] At the heart of this powerful transformation lies a palladium catalyst, but the success and efficiency of the coupling are critically dependent on a seemingly simple yet profoundly influential component: the base.[5][6]

This guide provides an in-depth analysis of base selection for Suzuki-Miyaura reactions involving the sterically hindered and electronically modified substrate, 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid . The presence of an ethoxycarbonyl (ester) group and a methoxy substituent introduces specific challenges that necessitate a carefully considered choice of base to maximize yield and minimize side reactions. Herein, we will dissect the mechanistic role of the base, provide a rationale for selecting the optimal base, and offer detailed experimental protocols for successful coupling reactions.

The Mechanism and the Critical Role of the Base

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7] The base plays a crucial, multifaceted role, primarily in the transmetalation step.[6][8]

  • Activation of the Boronic Acid: The boronic acid must be activated to facilitate the transfer of its organic group to the palladium center.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex).[6][10] This activation enhances the polarization of the organic ligand on the boron atom, priming it for transmetalation.[9]

  • Facilitation of Transmetalation: The activated boronate complex then undergoes transmetalation with the organopalladium(II) halide complex formed during the oxidative addition step.[7] The choice of base can significantly influence the rate of this often rate-determining step.[5]

  • Influence on the Palladium Complex: The base can also interact with the palladium catalyst itself, influencing its reactivity and stability throughout the catalytic cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the pivotal role of the base in the activation of the boronic acid for the transmetalation step.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻, CO₃²⁻) BoronicAcid->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Activated Nucleophile

Base Selection Criteria for this compound

The unique structure of this compound presents two key considerations for base selection: the base-labile ethoxycarbonyl group and the steric hindrance from the ortho-methoxy group.

  • Ester Hydrolysis: Strong bases, particularly hydroxides like NaOH and KOH, in aqueous media can promote the hydrolysis of the ethoxycarbonyl group to the corresponding carboxylic acid.[11][12] This side reaction consumes the starting material and complicates purification. Therefore, milder bases are generally preferred.

  • Steric Hindrance: The methoxy group at the ortho position increases steric bulk around the boronic acid moiety.[13][14] This can slow down the transmetalation step.[15] A judiciously chosen base can help overcome this steric impediment without promoting unwanted side reactions.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields.[16][17] The choice of base and the presence of water can influence the rate of protodeboronation.[18] Electron-deficient boronic acids are particularly susceptible to this side reaction.[16]

The following table summarizes the properties of common bases used in Suzuki-Miyaura reactions and their suitability for coupling with this compound.

BasepKa of Conjugate AcidCommon SolventsTypical Temperature (°C)Suitability for this compound
K₃PO₄ ~12.31,4-Dioxane/H₂O, Toluene/H₂O60 - 100Excellent: A strong, yet generally non-nucleophilic base that is often effective for challenging couplings and can minimize ester hydrolysis.[19]
K₂CO₃ ~10.3Toluene/EtOH/H₂O, THF/H₂O80 - 110Good: A standard, cost-effective base. May be less effective for sterically hindered substrates. Careful control of water content is needed to minimize hydrolysis.[19]
Cs₂CO₃ ~10.31,4-Dioxane/H₂O, DMF80 - 110Very Good: More soluble and a stronger base than K₂CO₃, which can increase reaction rates, particularly with sterically demanding substrates.[19]
KF ~3.2THF (anhydrous), Dioxane60 - 80Good (with caution): A mild option, particularly useful when base-sensitive functional groups are present.[9][19] Often requires anhydrous conditions to be effective.
NaOH, KOH ~15.7Toluene/H₂O, EtOH/H₂O25 - 100Poor: High risk of promoting the hydrolysis of the ethoxycarbonyl group.[11] Generally not recommended for this substrate unless reaction times are very short and conditions are carefully optimized.
Organic Bases (e.g., Et₃N, DIPEA) ~10.7Toluene, THF, Dioxane80 - 110Moderate: Can be useful in specific cases, particularly under anhydrous conditions, but often less effective than inorganic bases for activating the boronic acid.[20]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.

Caption: A general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is a robust starting point for many aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Magnetic stir bar

  • Round-bottom flask or reaction vial

  • Condenser (if heating above the solvent's boiling point)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Anhydrous Conditions using Potassium Fluoride (KF)

This protocol is suitable for substrates that are particularly sensitive to hydrolysis.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium fluoride (KF) (3.0 mmol, 3.0 equiv, spray-dried)

  • Anhydrous THF or 1,4-Dioxane (5 mL)

  • Magnetic stir bar

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add spray-dried potassium fluoride (3.0 mmol).

  • Add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and Pd(PPh₃)₄ (0.03 mmol) under a positive flow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF or 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use fresh catalyst and ensure proper storage. Consider a pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 3. Increase the reaction temperature in 10 °C increments.
Significant Ester Hydrolysis 1. Base is too strong or nucleophilic (e.g., NaOH, KOH). 2. High concentration of water. 3. Prolonged reaction time at high temperature.1. Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. 2. Reduce the amount of water or switch to anhydrous conditions with KF. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Protodeboronation of Boronic Acid 1. Presence of excess water. 2. High reaction temperature. 3. Inappropriate base.1. Use anhydrous solvents and a base like KF. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Screen different bases; sometimes a weaker base can suppress this side reaction.[18]
Formation of Homocoupling Products 1. Presence of oxygen in the reaction. 2. Degradation of the catalyst.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Use a more stable ligand or a pre-catalyst.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the base. By understanding the mechanistic role of the base and considering the specific challenges posed by the ester and methoxy functionalities, researchers can navigate the complexities of this reaction. Starting with a robust, non-nucleophilic base like potassium phosphate under aqueous conditions, or potassium fluoride under anhydrous conditions for sensitive substrates, provides a solid foundation for achieving high yields and minimizing unwanted side reactions. Careful optimization of the base, solvent, and temperature will ultimately unlock the full synthetic potential of this valuable building block.

References

Application Notes & Protocols: Strategic Derivatization of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS: 957062-53-2). This versatile building block, featuring strategically placed methoxy, ethoxycarbonyl, and boronic acid functionalities, serves as a valuable scaffold for generating diverse molecular architectures. We delve into the core principles and provide detailed, field-proven protocols for its derivatization through key cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination reactions. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Introduction: The Strategic Value of this compound

This compound is an organoboron compound that has emerged as a significant building block in modern organic synthesis.[1] Its structure is notable for the ortho-methoxy group, which can influence the conformation of resulting biaryl products, and the para-ethoxycarbonyl group, which provides a site for further functionalization (e.g., hydrolysis to a carboxylic acid or amidation). The boronic acid moiety is the primary reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2]

Chemical Properties:

  • Molecular Formula: C₁₀H₁₃BO₅[3][4][5]

  • Molecular Weight: 224.02 g/mol [3][5]

  • Appearance: Solid[3][4]

The true value of this reagent lies in its ability to participate in a suite of powerful synthetic transformations that are cornerstones of drug discovery and materials science.[1][6] The derivatives of substituted phenylboronic acids are integral to the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.[6] This guide will focus on the most impactful of these transformations.

Core Derivatization Strategies: Principles & Protocols

The derivatization of this compound is dominated by its participation in palladium- and copper-catalyzed cross-coupling reactions. The choice of reaction dictates the type of bond formed, allowing for the strategic assembly of complex target molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, a linkage prevalent in pharmaceuticals and conjugated polymers.[2][7] The reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[8]

Principle of the Reaction: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (as a boronate species) is transferred to the palladium center. This is the step where the base plays a critical role.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Biaryl Product) reductive_elimination->product reagents R¹-X (Aryl Halide) reagents->oxidative_addition boronic R²-B(OH)₂ (Boronic Acid) + Base boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point; optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl halide (e.g., aryl bromide or iodide, 1.1 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.[10] The choice of catalyst and ligand is crucial and substrate-dependent.

  • Solvent Addition: Add a degassed solvent system. Common choices include 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., DME/H₂O or Toluene/EtOH/H₂O).[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Data Presentation: Suzuki-Miyaura Reaction Parameters

Coupling PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Notes
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90Standard conditions for electron-rich bromides.
1-Iodo-3-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene/EtOH (3:1)100Dppf ligand is often effective for electron-deficient halides.
2-ChloropyridinePd₂(dba)₃ (2) + SPhos (4)K₃PO₄ (3.0)1,4-Dioxane110Buchwald ligands (like SPhos) are required for less reactive aryl chlorides.
Chan-Lam Coupling: Forming C-N and C-O Bonds

The Chan-Lam (also Chan-Evans-Lam) coupling provides a powerful method for constructing aryl-amine and aryl-ether bonds using a copper catalyst.[11] It is an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination, often proceeding under milder conditions and open to the air.[12][13] The reaction couples the boronic acid with an N-H or O-H containing compound, such as an amine, aniline, alcohol, or phenol.[12]

Principle of the Reaction: The mechanism is complex but is understood to involve the formation of a copper(II)-aryl species. This can then coordinate with the amine or alcohol. A proposed Cu(III) intermediate undergoes reductive elimination to forge the C-N or C-O bond and release a Cu(I) species, which is then re-oxidized by air to complete the catalytic cycle.[11]

Chan_Lam_Workflow start 5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid conditions Cu(II) Catalyst (e.g., Cu(OAc)₂) Base (e.g., Pyridine) Solvent (e.g., DCM) Air (Oxidant) start->conditions reagent_N Amine / Amide (R₂NH) reagent_N->conditions reagent_O Alcohol / Phenol (R-OH) reagent_O->conditions product_N Aryl Amine / Amide (C-N Bond Formed) conditions->product_N C-N Coupling product_O Aryl Ether (C-O Bond Formed) conditions->product_O C-O Coupling

Caption: General workflow for Chan-Lam C-N and C-O coupling reactions.

Experimental Protocol: General Procedure for Chan-Lam Amination

  • Reaction Setup: In a vial open to the air, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and a copper(II) salt (e.g., Cu(OAc)₂, 10-20 mol%).[12]

  • Solvent and Base Addition: Add an appropriate solvent, such as dichloromethane (DCM) or acetonitrile (MeCN). Add a base, such as pyridine or triethylamine (2.0 equiv.). The use of a base can be critical for success.[11]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often left for 24-72 hours. Progress can be monitored by LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the N-arylated product.

Data Presentation: Chan-Lam Reaction Parameters

Coupling PartnerCopper Source (mol%)Base (equiv.)SolventTemp (°C)Notes
AnilineCu(OAc)₂ (10)Pyridine (2.0)DCMRTStandard conditions, may require extended reaction times.[11]
Benzyl AlcoholCu(OTf)₂ (15)Et₃N (2.0)MeCN50Etherification may require slight heating to proceed efficiently.
ImidazoleCuI (10)K₂CO₃ (2.0)DMF80Coupling with N-heterocycles often requires different conditions.
Buchwald-Hartwig Amination: An Alternative C-N Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, typically between an aryl halide and an amine, and stands as a primary method for C-N bond formation.[14] While Chan-Lam directly uses the boronic acid, related nickel-catalyzed protocols have been developed where a boronic ester can act as a crucial activator for the amination of less reactive aryl halides, demonstrating the versatility of the boronic acid scaffold.[15][16] This highlights a two-step strategy: first, convert the boronic acid to a more stable boronic ester (e.g., pinacol ester), then use it in the subsequent C-N coupling.

Buchwald_Hartwig_Logic aryl_halide Aryl Halide (Ar-X) catalyst Pd or Ni Catalyst + Phosphine Ligand + Base aryl_halide->catalyst amine Amine (R₂NH) amine->catalyst product Aryl Amine (Ar-NR₂) catalyst->product C-N Bond Formation

Caption: Logical relationship in a Buchwald-Hartwig amination reaction.

Experimental Protocol: Two-Step Boronate Ester Formation and Ni-Catalyzed Amination

Step A: Pinacol Boronate Ester Formation

  • Setup: Dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like CHCl₃ or CH₂Cl₂.[17]

  • Reaction: Stir the mixture at room temperature for 15-60 minutes. Often, the reaction can be driven to completion by removing water, for example, by passing the reaction mixture through a plug of silica gel.[17]

  • Isolation: Remove the solvent in vacuo to afford the desired boronate ester, which is often used without further purification.

Step B: Phenylboronic Ester-Activated Amination of an Aryl Iodide [16]

  • Setup: In a glovebox, charge a vial with Ni(acac)₂ (2 mol%), the aryl iodide (1.0 equiv.), the amine (3.0 equiv.), K₃PO₄ (3.0 equiv.), and the pinacol boronate ester from Step A (1.3 equiv.).[15]

  • Solvent and Reaction: Add an anhydrous solvent (e.g., dioxane) and seal the vial. Heat the reaction to the required temperature (e.g., 100 °C) for 12-24 hours.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

This approach is particularly valuable when direct coupling methods are challenging and showcases how boronic acids can serve as precursors to activating reagents in complex transformations.[18]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of novel, highly substituted aromatic compounds. By mastering the core derivatization strategies of Suzuki-Miyaura, Chan-Lam, and related Buchwald-Hartwig couplings, researchers can efficiently generate libraries of compounds for screening in drug discovery and for development in materials science. The protocols and principles outlined in this guide serve as a robust foundation for innovation, providing the technical details and causal understanding necessary to harness the full synthetic potential of this valuable building block.

References

Application Note & Protocols: High-Performance Analytical Methods for Monitoring Reactions of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical monitoring of reactions involving 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS: 957062-53-2), a critical building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] We present detailed, validated protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind methodological choices, addressing the unique chemical nature of boronic acids to ensure data integrity and reproducibility. This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and fine chemical industries.

Introduction: The Analytical Imperative

This compound is an aromatic boronic acid derivative whose utility is central to the formation of carbon-carbon bonds.[2] The efficiency of reactions like the Suzuki-Miyaura coupling, which is foundational in drug discovery, hinges on precise stoichiometric control and reaction endpoint determination.[3] In-process monitoring is therefore not merely procedural but essential for optimizing yield, minimizing impurity formation, and ensuring process safety and scalability. The inherent properties of boronic acids—polarity, propensity for dehydration, and potential for interactions with analytical hardware—present unique challenges that necessitate robust and well-rationalized analytical methods.[4][5]

Analyte Physicochemical Profile & Method Selection Rationale

Understanding the subject molecule is the cornerstone of effective method development.

  • Molecular Formula: C₁₀H₁₃BO₅

  • Molecular Weight: 224.02 g/mol

  • Structure: Possesses a substituted phenyl ring, making it an excellent chromophore for UV detection. The boronic acid [-B(OH)₂] group, along with the ester and methoxy functionalities, imparts significant polarity.

  • Key Analytical Considerations:

    • HPLC Suitability: The compound's polarity and strong UV absorbance make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal primary technique for quantitative analysis. It allows for direct analysis of aqueous or organic reaction aliquots with minimal sample preparation.

    • GC-MS Challenge: Boronic acids are non-volatile and thermally labile.[4] Direct injection into a hot GC inlet leads to dehydration and the formation of a cyclic trimer anhydride, known as a boroxine, preventing accurate quantification of the parent acid.[5] Therefore, a chemical derivatization step to create a volatile, thermally stable analogue is mandatory for GC-MS analysis.[6]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is the workhorse method for monitoring the consumption of the boronic acid and the formation of the coupled product in real-time.

The "Why": Causality in HPLC Method Design
  • Column Selection (C18): A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte. The key is to use a modern, end-capped, high-purity silica column to minimize unwanted secondary interactions between the acidic silanol groups on the silica surface and the Lewis acidic boron center. For enhanced peak shape and to prevent analyte adsorption onto metallic surfaces of the HPLC system, columns with specialized inert surfaces (e.g., Waters MaxPeak™ Premier technology) are highly recommended.

  • Mobile Phase (Acidified): The mobile phase consists of a gradient of water and acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) is critical. It serves to suppress the deprotonation of the boronic acid's hydroxyl groups, maintaining the analyte in a single, neutral form. This results in sharper, more symmetrical peaks and highly reproducible retention times. Formic acid is also volatile, making this method directly transferable to LC-MS applications for impurity identification.[7]

  • Detector (PDA/UV): A Photodiode Array (PDA) detector is preferred, allowing for the simultaneous monitoring of multiple wavelengths. This is invaluable for assessing peak purity and for developing a quantitative method that can simultaneously track reactants, intermediates, and the final product, each of which may have a different absorption maximum.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture (e.g., 50 µL) p2 Quench Reaction (if necessary) p1->p2 p3 Dilute with Mobile Phase A/Acetonitrile (e.g., to 1 mL) p2->p3 p4 Filter through 0.22 µm Syringe Filter p3->p4 a1 Inject Sample onto HPLC System p4->a1 a2 Gradient Elution & Separation on C18 Column a1->a2 a3 Detect with PDA/UV Detector a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Quantify Reactant Consumption & Product Formation (Area % or External Standard) d1->d2

Caption: HPLC-UV workflow for reaction monitoring.

Detailed Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Carefully withdraw a 50 µL aliquot from the reaction vessel.
  • Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water solution in a 1.5 mL HPLC vial. This dilution factor may need to be adjusted based on the initial concentration.
  • Vortex the vial for 10 seconds.
  • If the solution contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Arc HPLC, or equivalent
Column Waters XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent C18 column
Mobile Phase A 0.1% (v/v) Formic Acid in Deionized Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 10 minutes; Hold at 95% B for 2 minutes; Return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector PDA/UV Detector
Detection Wavelength Monitor at 254 nm and 280 nm; extract chromatogram at the λmax of the analyte and product

3. Data Analysis:

  • Identify peaks based on the retention times of pre-injected standards for the starting material and (if available) the expected product.
  • Monitor the reaction progress by tracking the decrease in the peak area of this compound and the corresponding increase in the product peak area over time.
  • Calculate the percentage conversion using the relative peak areas (assuming similar response factors) or by using a pre-determined calibration curve for absolute quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS serves as an excellent confirmatory method, providing structural information from the mass spectra. Its application here is contingent on a crucial derivatization step.

The "Why": Causality in GC-MS Method Design
  • Derivatization (Mandatory): As established, direct GC analysis is not feasible. We must convert the polar, non-volatile boronic acid into a thermally stable, volatile derivative. A highly effective and common strategy is esterification with a diol, such as pinacol or 1,3-propanediol, to form a cyclic boronate ester.[6] This reaction is typically fast and quantitative, masking the reactive -B(OH)₂ group and rendering the molecule suitable for volatilization in the GC inlet.

  • Column Selection (Mid-polarity): A standard, mid-polarity column like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) is an excellent choice. This stationary phase provides good selectivity for a wide range of aromatic compounds, effectively separating the derivatized analyte from other reaction components or solvent artifacts.

  • MS Detection (Scan and SIM): Initially, data should be acquired in full scan mode to identify the derivatized analyte by its characteristic mass spectrum and fragmentation pattern. For quantitative analysis and improved sensitivity, the method can be switched to Selected Ion Monitoring (SIM), where the mass spectrometer only detects a few key, characteristic ions of the target molecule, significantly enhancing the signal-to-noise ratio.[6][8]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture (e.g., 50 µL) p2 Evaporate to Drying p1->p2 p3 Derivatization Step Add Derivatizing Agent (e.g., Pinacol) & Solvent (e.g., Pyridine). Heat (e.g., 60°C, 30 min). p2->p3 p4 Dilute with Ethyl Acetate for Injection p3->p4 a1 Inject Derivatized Sample into GC-MS p4->a1 a2 Separation on 5% Phenyl Column a1->a2 a3 Ionization (EI) & Mass Analysis (MS) a2->a3 d1 Identify Derivative Peak by Retention Time & Mass Spectrum a3->d1 d2 Quantify using Extracted Ion Chromatogram (EIC) d1->d2

Caption: GC-MS workflow highlighting the critical derivatization step.

Detailed Protocol: GC-MS Analysis with Pinacol Derivatization

1. Derivatization:

  • Transfer a 50 µL aliquot of the reaction mixture to a 2 mL GC vial.
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
  • Add 100 µL of dry pyridine and approximately 5 mg of pinacol (2,3-dimethyl-2,3-butanediol).
  • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.
  • Allow the vial to cool to room temperature.
  • Dilute the sample with 900 µL of ethyl acetate. The sample is now ready for injection.

2. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890/5977B, Shimadzu GCMS-QP2020, or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C, hold for 5 minutes
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-450) for identification; SIM for quantification (select characteristic ions)

3. Data Analysis:

  • The derivatized product, 2-(5-(ethoxycarbonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, will have a distinct retention time and mass spectrum.
  • Confirm the identity by locating the molecular ion (M⁺) and characteristic fragment ions.
  • Monitor the reaction by tracking the peak area of the derivatized starting material.

Method Comparison

FeatureHPLC-UVGC-MS (with Derivatization)
Sample Preparation Simple "dilute and shoot" approach.Multi-step: evaporation, derivatization, dilution.[6]
Analysis Time Faster per sample (typically <15 min).Slower due to derivatization and GC run time.
Primary Output Quantitative data (concentration/area %).Qualitative (structural confirmation) & Quantitative.
Selectivity Based on chromatographic retention.Very high; based on retention and mass fragmentation.
Sensitivity Good (µg/mL range).Excellent, especially in SIM mode (ng/mL to pg/mL range).[8]
Instrumentation Cost Moderate.High.
Key Advantage Speed, simplicity, ideal for routine monitoring.Unambiguous peak identification, high sensitivity.
Key Limitation Potential for peak co-elution.Complex sample prep, not suitable for thermal labile products.

Conclusion

The successful monitoring of reactions involving this compound requires a well-chosen analytical strategy. RP-HPLC with UV detection stands out as the preferred method for routine, quantitative in-process control due to its speed, simplicity, and direct applicability. GC-MS, while requiring a mandatory derivatization step, serves as a powerful orthogonal technique for structural confirmation and trace-level analysis. The protocols detailed herein provide a robust foundation for researchers to generate high-quality, reliable data, enabling greater control and deeper understanding of critical chemical transformations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-(ethoxycarbonyl)-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this uniquely substituted boronic acid. Here, we move beyond generic advice to provide in-depth, evidence-based solutions to common experimental failures.

Frequently Asked Questions (FAQs)

Core Issues & Initial Checks

Question 1: My Suzuki reaction with this compound is not working at all. What are the most critical initial checks?

Answer: When facing a complete reaction failure, it's essential to return to the fundamentals of the Suzuki-Miyaura coupling. The unique structure of this compound, featuring both an electron-donating ortho-methoxy group and an electron-withdrawing para-ethoxycarbonyl group, presents a delicate electronic balance. Furthermore, the presence of an ester functionality introduces sensitivity to the reaction conditions.

Here are the primary checkpoints:

  • Integrity of the Boronic Acid: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. Confirm the purity and integrity of your this compound, as this can significantly impact reactivity.

  • Oxygen Exclusion: The palladium(0) catalyst is highly sensitive to atmospheric oxygen. Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen). Inadequate degassing is a frequent cause of catalyst deactivation and reaction failure.[1]

  • Catalyst and Ligand Activity: Verify the quality of your palladium source and phosphine ligand. Palladium(II) precursors require in-situ reduction to the active palladium(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-catalyst to ensure the generation of the active catalytic species.[2]

Question 2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction. This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

Primary Cause:

  • Oxygen Contamination: As mentioned, oxygen is a key culprit in promoting the homocoupling of boronic acids.

Troubleshooting Strategies:

  • Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge your solvent and reaction mixture thoroughly with an inert gas prior to adding the catalyst.[1]

  • Use a Palladium(0) Source: Starting with a palladium(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling as it bypasses the Pd(II) to Pd(0) reduction step where this side reaction can be more prevalent.[1]

  • Stoichiometry Control: Using a slight excess of the aryl halide partner can sometimes suppress the homocoupling of the boronic acid.[1]

Troubleshooting Specific Side Reactions

Question 3: My primary side product is the protodeboronated arene (ethyl 4-methoxybenzoate). What reaction parameters should I adjust to minimize this?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a well-documented challenge in Suzuki couplings.[3] For this compound, this side reaction can be exacerbated by certain conditions.

Key Factors Influencing Protodeboronation:

  • Base Strength and Concentration: Strong bases and extended reaction times at elevated temperatures can promote protodeboronation.

  • Water Content: The presence of water, often necessary for dissolving inorganic bases, can be a proton source for this side reaction.

Mitigation Strategies:

StrategyRationaleRecommended Action
Use Milder Bases Strong bases can accelerate the rate of protodeboronation.Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]
Protect the Boronic Acid Converting the boronic acid to a more stable derivative can prevent premature decomposition.Consider converting the boronic acid to its corresponding pinacol ester (BPin) or trifluoroborate salt, which are more resistant to protodeboronation.[1][3]
Anhydrous Conditions Minimizing water content can reduce the availability of protons for the side reaction.For highly sensitive substrates, employ strictly anhydrous conditions.
Lower Reaction Temperature Higher temperatures can increase the rate of protodeboronation.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

Question 4: I am seeing hydrolysis of my ethoxycarbonyl group to the corresponding carboxylic acid. How can I avoid this?

Answer: The ethoxycarbonyl group is a base-sensitive functionality. Under the basic conditions required for the Suzuki-Miyaura reaction, saponification (ester hydrolysis) can be a significant competing reaction.

Core Problem:

  • Base-Mediated Hydrolysis: The hydroxide ions generated from the base in the presence of water attack the electrophilic carbonyl carbon of the ester.

Solutions:

  • Choice of Base: This is the most critical parameter to adjust. Avoid strong bases like NaOH and KOH. Milder bases are essential to preserve the ester group.

    • Recommended Bases: Potassium fluoride (KF) or cesium fluoride (CsF) are known to be effective in activating the boronic acid for transmetalation while being significantly less nucleophilic towards the ester, thus minimizing hydrolysis.[1][5] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used, but careful monitoring is advised.

  • Solvent System: While some water is often necessary to dissolve the base, an excessive amount can accelerate hydrolysis. Use the minimum amount of water required or consider a biphasic system to limit the interaction of the ester with the aqueous basic phase.

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the exposure of the ester to basic conditions.

Advanced Troubleshooting: Catalyst and Ligand Selection

Question 5: My reaction is sluggish or gives low yields despite addressing common side reactions. How does the substitution pattern of this compound influence catalyst and ligand choice?

Answer: The electronic and steric profile of this boronic acid requires careful consideration of the catalyst system. The ortho-methoxy group is electron-donating, which generally accelerates the transmetalation step.[6][7] However, it also introduces steric bulk near the reaction center. Conversely, the para-ethoxycarbonyl group is electron-withdrawing, which can slow down the transmetalation.

The Chelation Effect: The ortho-methoxy group can potentially chelate to the palladium center. This interaction can influence the geometry of the transition state and affect the reaction's selectivity and rate.[8][9][10]

Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. More sophisticated ligands are often required to overcome the challenges posed by this substrate.

  • Bulky, Electron-Rich Ligands: To counteract the steric hindrance from the ortho-methoxy group and facilitate the reductive elimination step, bulky and electron-rich phosphine ligands are recommended.

    • Examples: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[5] These ligands promote the formation of the active monoligated palladium species and can accelerate the catalytic cycle.

Catalyst Precursors: For consistency and to ensure the efficient generation of the active Pd(0) species, consider using well-defined palladium pre-catalysts.

  • Recommended Pre-catalysts: Pd₂(dba)₃ in combination with a suitable ligand, or pre-formed palladium(II) complexes like Pd(dppf)Cl₂ are reliable options.[5][11]

Experimental Protocols & Visual Guides

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point and should be optimized for specific coupling partners.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, to a concentration of 0.1 M relative to the aryl halide) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Degassing, Solvent, Temperature) Check_Reagents->Check_Conditions Reagents OK Side_Products Analyze for Side Products (Protodeboronation, Hydrolysis, Homocoupling) Check_Conditions->Side_Products Conditions OK Optimize_Base Optimize Base and Solvent Side_Products->Optimize_Base Side Products Identified Optimize_Catalyst Optimize Catalyst System (Ligand, Pre-catalyst) Success Improved Yield Optimize_Catalyst->Success Optimize_Base->Optimize_Catalyst

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

"5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" protodeboronation side reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reaction of protodeboronation encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is my this compound particularly susceptible to it?

A1: Protodeboronation is a chemical reaction where the boronic acid group [-B(OH)₂] on an arylboronic acid is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct. In your case, this would be ethyl 4-methoxybenzoate.

The susceptibility of this compound to this side reaction stems from its electronic properties. The methoxy group (-OCH₃) at the ortho position is a strong electron-donating group, which increases the electron density on the carbon atom bonded to the boron. This enhanced nucleophilicity of the ipso-carbon (the carbon bearing the boronic acid) makes it more susceptible to attack by a proton source (H⁺), which is the key step in protodeboronation.[1][2] While the ethoxycarbonyl group is electron-withdrawing, the activating effect of the ortho-methoxy group often dominates, predisposing the molecule to this undesired pathway.

Q2: I'm observing significant amounts of ethyl 4-methoxybenzoate in my Suzuki-Miyaura reaction. What are the primary factors promoting this protodeboronation?

A2: The formation of ethyl 4-methoxybenzoate as a byproduct is a clear indicator of protodeboronation. Several factors in your Suzuki-Miyaura reaction setup can be contributing to this issue:

  • Aqueous Basic Conditions: The presence of a base, especially in an aqueous solvent, is a major driver of protodeboronation.[3][4][5] The base reacts with the boronic acid to form a more reactive boronate species ([ArB(OH)₃]⁻), which is more prone to cleavage.[3][6]

  • High Temperatures: Elevated reaction temperatures can accelerate both the desired Suzuki coupling and the undesired protodeboronation.[2][7]

  • Presence of Water: Water often serves as the proton source for the protodeboronation reaction.[7][8]

  • Prolonged Reaction Times: The longer your boronic acid is exposed to detrimental conditions, the greater the extent of protodeboronation.

  • Inefficient Catalytic Cycle: If the desired Suzuki coupling is slow, the boronic acid has more time to decompose via protodeboronation.[9][10]

Troubleshooting Guide

Q3: My reaction is plagued by protodeboronation. How can I adjust my reaction conditions to minimize this side reaction?

A3: Minimizing protodeboronation is often a matter of carefully balancing reaction parameters. Here is a systematic approach to troubleshooting:

The choice and strength of the base are critical. Strong bases in aqueous media can significantly accelerate protodeboronation.[5]

  • Recommendation: Switch to a milder base. Consider using potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[8]

Water is a key ingredient for protodeboronation.

  • Recommendation: Minimize or eliminate water from your reaction.

    • Anhydrous Conditions: Switching to anhydrous solvents like dioxane, THF, or toluene can dramatically reduce protodeboronation.[8] Ensure your solvent is properly dried and degassed.

    • Biphasic Systems: If water is necessary for solubility, use a biphasic system with vigorous stirring to maximize the interfacial reaction area.[8]

While higher temperatures can increase the rate of the Suzuki coupling, they also accelerate decomposition.

  • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. You may need to screen temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance.

A faster desired reaction means less time for the side reaction to occur.

  • Recommendation:

    • Catalyst Choice: Use a highly active palladium catalyst and ligand system. Modern catalysts are designed for rapid turnover, which can outcompete protodeboronation.[9]

    • Reagent Purity: Ensure all your reagents, especially the palladium catalyst and your aryl halide, are pure.[8]

The following diagram illustrates a decision-making workflow for troubleshooting protodeboronation:

troubleshooting_workflow start High Protodeboronation Observed? base Switch to Milder Base (e.g., K₂CO₃, KF) start->base Yes solvent Use Anhydrous Solvent (e.g., Dioxane, THF) base->solvent temp Lower Reaction Temperature solvent->temp catalyst Use More Active Catalyst/Ligand temp->catalyst boron_reagent Consider Boronic Ester or MIDA Boronate catalyst->boron_reagent end Problem Solved boron_reagent->end

Caption: A decision tree for troubleshooting protodeboronation.

Q4: Are there alternative boron reagents I can use that are more stable than the boronic acid?

A4: Absolutely. If optimizing reaction conditions is insufficient, switching to a more stable boron derivative is a highly effective strategy.

  • Pinacol Esters: Boronic acid pinacol esters are generally more robust than their corresponding boronic acids and are a common alternative.[11]

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that can be used in "slow release" strategies.[7][9][10] The MIDA group protects the boron, and under the reaction conditions, the boronic acid is slowly released, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[10][11][12]

  • Organotrifluoroborates (R-BF₃K): These salts also offer increased stability and can be effective in suppressing protodeboronation.[7][9]

The following table summarizes the relative stability and usage of these reagents:

Boron ReagentRelative StabilityKey AdvantageTypical Use Case
Boronic Acid LowCommercially available, no pre-activation neededSimple, robust Suzuki couplings
Pinacol Ester ModerateMore stable to purification and storageWhen boronic acid is unstable
Organotrifluoroborate HighIncreased stability, slow release of boronic acidChallenging couplings with sensitive substrates
MIDA Boronate Very HighHighly stable, controlled slow releaseFor highly unstable boronic acids

Experimental Protocols

Q5: Can you provide a starting protocol for a Suzuki-Miyaura coupling with this compound that is designed to minimize protodeboronation?

A5: This protocol is designed as a starting point for challenging couplings where protodeboronation is a concern.

Anhydrous Suzuki-Miyaura Coupling Protocol

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a mild base (e.g., finely powdered K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand if required.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., Dioxane or THF) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at a moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q6: How can I quantify the extent of protodeboronation in my reaction?

A6: The most direct method is to monitor the reaction progress over time using ¹H NMR spectroscopy. By integrating the signals corresponding to the starting material, the desired product, and the protodeboronated byproduct (ethyl 4-methoxybenzoate), you can determine the relative ratios and calculate the conversion and yield with respect to an internal standard.[7]

Procedure for ¹H NMR Analysis:

  • Carefully take a small aliquot from the reaction mixture at various time points.

  • Quench the reaction in the aliquot (e.g., by diluting with cold solvent).

  • Prepare an NMR sample of the aliquot in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic peaks for your starting aryl halide, the desired product, and the protodeboronated byproduct relative to the integral of the internal standard. This will allow you to quantify the amount of each species present.

References

How to prevent homocoupling of "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and preventing the homocoupling of "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" during Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and execution.

The structure of this compound, with its electron-withdrawing ethoxycarbonyl group and ortho-methoxy substituent, presents unique challenges. This guide will address the common side reactions and provide targeted solutions to maximize the yield of your desired cross-coupled product.

Understanding the Problem: The Unwanted Dimer

Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid. This not only consumes your valuable starting material but also complicates purification, ultimately reducing the overall yield of your target molecule. The formation of this homocoupled dimer is particularly a concern with electron-deficient arylboronic acids.[1][2]

There are two primary palladium-mediated pathways proposed for boronic acid homocoupling:

  • Oxygen-Mediated Pathway : This is the most common route, where dissolved oxygen in the reaction mixture reoxidizes the active Pd(0) catalyst to Pd(II).[3][4] This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[5] This cycle can continue as long as oxygen is present.

  • Oxygen-Free Pathway : A less common but significant pathway, especially for electron-deficient boronic acids, involves a protonolysis/second transmetalation mechanism.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: I am observing a significant amount of the homocoupled dimer of this compound in my reaction. What is the most likely cause?

A1: The most common culprit for boronic acid homocoupling is the presence of oxygen in your reaction system.[6] Oxygen can react with the active Pd(0) catalyst, generating a Pd(II) peroxo complex that is a key intermediate in the homocoupling catalytic cycle.[3][4][7] This is a well-established mechanism for the formation of biaryls as byproducts in Suzuki-Miyaura reactions that are not conducted under a strictly oxygen-free atmosphere.[3]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use standard Schlenk techniques. A simple vacuum/backfill cycle (repeated three times) is crucial to remove residual air from the reaction flask.[1][8]

  • Degassed Solvents and Reagents: Use anhydrous and thoroughly degassed solvents. Bubbling an inert gas through the solvent for 10-15 minutes before use is a common and effective practice.[9] Similarly, ensure your aqueous base solutions are also degassed.

Q2: Can my choice of palladium catalyst influence the extent of homocoupling?

A2: Yes, the choice and handling of your palladium source are critical. Using a Pd(II) precatalyst, such as Pd(OAc)₂, without an effective in-situ reduction to Pd(0) can increase the likelihood of homocoupling.[10] Some studies have shown that using a heterogeneous catalyst like 5% Pd on carbon can result in significantly less homocoupling compared to homogeneous Pd(II) sources like Pd(OAc)₂.[5]

Recommendations:

  • Catalyst Selection: Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.

  • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[5][11]

Q3: How does the choice of base affect the formation of the homocoupled byproduct?

A3: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid for transmetalation.[12][13][14] However, the choice and strength of the base can also influence side reactions. While a base is necessary, overly harsh basic conditions can sometimes promote side reactions. For electron-deficient boronic acids, which are more susceptible to protodeboronation, using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[9]

BaseStrengthCommon Applications & Considerations
K₂CO₃, Na₂CO₃ModerateCommonly used, often in aqueous solutions. Ensure adequate degassing.
K₃PO₄StrongOften used under anhydrous conditions, can be effective in minimizing protodeboronation.[9]
Cs₂CO₃StrongHighly effective but can be more expensive.
KFMildA milder option that can be useful when base-sensitive functional groups are present.
Q4: My boronic acid appears to be degrading. Could this be related to the homocoupling issue?

A4: Yes, boronic acid instability can lead to lower yields and the formation of byproducts. Electron-deficient arylboronic acids, like the one you are using, are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[9] While this is a separate side reaction from homocoupling, the conditions that promote one can sometimes favor the other.

Strategies to Enhance Stability:

  • Use Fresh Reagent: Always use fresh, high-purity this compound.

  • Stable Derivatives: If instability is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These can often be used directly in Suzuki couplings.[9][15]

Experimental Protocols

Protocol 1: Rigorous Deoxygenation for Suppression of Homocoupling

This protocol emphasizes the critical steps for creating an inert reaction environment.

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction flask, add this compound, the aryl halide, the base, and a stir bar.

  • Inerting the Flask: Seal the flask with a septum. Connect it to a Schlenk line and perform a minimum of three vacuum-backfill cycles with your chosen inert gas.

  • Solvent Addition: Add the degassed solvent(s) via syringe. If using an aqueous base, ensure it has also been degassed.

  • Final Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction Execution: Heat the reaction to the desired temperature under a continuous positive pressure of the inert gas.

Protocol 2: Order of Reagent Addition to Minimize Homocoupling

This strategy aims to ensure the desired cross-coupling pathway is initiated before significant homocoupling can occur.

  • Initial Setup: In an inerted flask, combine the aryl halide, base, palladium catalyst, and ligand in the degassed solvent.

  • Pre-heating: Heat this mixture to the reaction temperature (e.g., 60-80 °C) for about 10-15 minutes.[6] This allows for the formation of the active Pd(0) catalyst and its oxidative addition to the aryl halide.

  • Boronic Acid Addition: Dissolve the this compound in a small amount of degassed solvent and add it to the pre-heated reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing oxygen-mediated homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0_hc Pd(0)L_n Pd0->Pd0_hc Catalyst Pool ArPdX Ar-Pd(II)-X OxAdd->ArPdX Trans Transmetalation (Ar'B(OH)2) ArPdAr_prime Ar-Pd(II)-Ar' Trans->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Reox Reoxidation (O2) PdII Pd(II) Reox->PdII Trans1_hc Transmetalation 1 (Ar'B(OH)2) ArPdOH Ar'-Pd(II)-OH Trans1_hc->ArPdOH Trans2_hc Transmetalation 2 (Ar'B(OH)2) ArPdAr_hc Ar'-Pd(II)-Ar' Trans2_hc->ArPdAr_hc ArPdAr_hc->Pd0_hc RedElim_hc Reductive Elimination Dimer Ar'-Ar' RedElim_hc->Dimer

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

References

Improving yields in reactions with "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid".

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid) (CAS 957062-53-2).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to improve reaction yields and minimize side reactions.

Section 1: Understanding the Reagent & General FAQs

This boronic acid is a valuable building block, but its unique substitution pattern presents specific challenges and opportunities in cross-coupling reactions. Understanding its structure is the first step to troubleshooting.

  • Ortho-Methoxy Group: This powerful electron-donating group increases electron density on the aromatic ring. While this can influence the oxidative addition step with certain coupling partners, its primary impact is steric hindrance around the boronic acid moiety, which can slow the crucial transmetalation step in the catalytic cycle.[3]

  • Para-Ethoxycarbonyl Group: As an electron-withdrawing group, it modulates the electronic properties of the ring. More importantly, the ethyl ester is susceptible to hydrolysis under basic conditions, a common side reaction.[4]

Frequently Asked Questions

Q1: What are the ideal storage conditions for this compound?

A1: Like most boronic acids, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids can be sensitive to moisture and oxygen, which can lead to the formation of boroxines (anhydrides) or oxidative decomposition, respectively. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: I am setting up a Suzuki-Miyaura reaction for the first time with this reagent. What is a reliable set of starting conditions?

A2: A robust starting point is crucial for optimization. The conditions in the table below are a standard baseline for Suzuki-Miyaura couplings and can be adjusted based on the specific aryl halide partner.

ComponentRecommendationRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.2–1.5 equivExcess ensures complete consumption of the halide
Catalyst Pd(dppf)Cl₂ (2-5 mol%)A reliable, air-stable Pd(II) precatalyst
Base K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)Finely powdered base is critical for reproducibility[5][6]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1)A common solvent system that balances solubility[5][7]
Temperature 80–100 °CSufficient to overcome activation barriers[5]

All reagents and solvents must be thoroughly degassed to prevent catalyst decomposition.[5][7]

Section 2: Troubleshooting Low Reaction Yields

A low or zero yield is the most common issue. The diagnostic process should be systematic, starting from the most likely culprits.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_sides Side Reactions start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst System check_reagents->check_catalyst boronic_acid Boronic Acid degraded? (Check by NMR) check_reagents->boronic_acid halide Aryl Halide reactive? (I > Br > OTf >> Cl) check_reagents->halide base_quality Base anhydrous & powdered? check_reagents->base_quality check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions pd_source Pd(0) generated? (Use precatalyst or Pd(0) source) check_catalyst->pd_source ligand Ligand appropriate? (Use bulky, e--rich for hindered partners) check_catalyst->ligand degassing System fully degassed? (O₂ kills catalyst) check_catalyst->degassing check_sides 4. Identify Side Reactions check_conditions->check_sides temperature Temperature high enough? check_conditions->temperature solvent Solvent/Water ratio optimal? check_conditions->solvent base_choice Base strong enough? check_conditions->base_choice protodeboronation Protodeboronation? (Ar-B -> Ar-H) check_sides->protodeboronation hydrolysis Ester Hydrolysis? (COOEt -> COOH) check_sides->hydrolysis homocoupling Homocoupling? (Ar-B -> Ar-Ar) check_sides->homocoupling

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q3: My reaction is not working. What are the first things to check?

A3: When a Suzuki coupling fails, assess these key parameters first[7]:

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂), it must be successfully reduced in situ. Ensure your catalyst and ligand have not degraded from improper storage.

  • Oxygen Contamination: The presence of oxygen leads to the oxidation of Pd(0) to inactive Pd(II) and promotes the unwanted homocoupling of the boronic acid.[5][7] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Base and Water Content: The base is not just a spectator. It is crucial for the formation of the active boronate species required for transmetalation.[5] The base must be finely powdered to ensure sufficient reactivity. For anhydrous couplings with bases like K₃PO₄, a small amount of water is often necessary to facilitate the reaction.[6] However, excessive water can promote side reactions.

Q4: How does the ortho-methoxy group affect my reaction, and how do I compensate for it?

A4: The ortho-methoxy group introduces significant steric hindrance around the boronic acid. This can impede the transmetalation step, where the aryl group is transferred from boron to the palladium center. This is often the rate-limiting step of the catalytic cycle.

  • Solution: To accelerate the oxidative addition and transmetalation steps with this sterically demanding substrate, consider using more electron-rich and bulky phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often more effective than standard ligands like PPh₃ for challenging couplings.[5][6]

Section 3: Identifying and Mitigating Common Side Reactions

Even with product formation, yields can be compromised by competing side reactions. Identifying the byproduct structure is key to solving the problem.

SideReactions start This compound C₁₀H₁₃BO₅ protodeboronation Ethyl 4-methoxybenzoate Protodeboronation C₁₀H₁₂O₃ start->protodeboronation Harsh Base / High Temp H₂O hydrolysis 5-Carboxy-2-methoxyphenylboronic acid Ester Hydrolysis C₈H₉BO₅ start->hydrolysis Strong Base / H₂O

Caption: The two most common side reactions observed with this reagent.

Q5: My mass spectrometry analysis shows a major byproduct corresponding to the loss of the boronic acid group (C₁₀H₁₂O₃). What is this and how can I stop it?

A5: This byproduct is ethyl 4-methoxybenzoate, the result of protodeboronation . This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] It is particularly prevalent with electron-rich boronic acids like this one and is accelerated by strong bases, high temperatures, and the presence of aqueous media.[7][9]

Mitigation Strategies for Protodeboronation:

  • Use a Milder Base: Strong bases like NaOH or even K₃PO₄ can accelerate protodeboronation. Switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5][7]

  • Lower the Temperature: If the reaction allows, reducing the temperature can significantly slow the rate of protodeboronation relative to the productive coupling.

  • Minimize Water: While some water is often beneficial, use the minimum required. Start with a 10:1 ratio of organic solvent to water and adjust if necessary. Anhydrous conditions can also be explored.

  • Protect the Boronic Acid: In very challenging cases, convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a MIDA boronate, which are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[5][10]

Q6: I've isolated my product, but it's contaminated with a more polar impurity that I believe is the carboxylic acid. How did this happen?

A6: You are observing ester hydrolysis (saponification). The ethoxycarbonyl group has been hydrolyzed to a carboxylic acid by the base in your reaction. While ethyl esters are generally more resistant to hydrolysis than methyl esters, this reaction can still occur, especially with strong bases or prolonged heating in aqueous solvents.[4]

Mitigation Strategies for Ester Hydrolysis:

  • Choose the Right Base: Avoid strong hydroxides (NaOH, KOH). Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often recommended for ester-containing substrates as they are effective bases with lower nucleophilicity.[4][5]

  • Limit Water and Reaction Time: Reduce the amount of water in the solvent system and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.

  • Consider Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions will prevent hydrolysis entirely. This may require different bases (e.g., KF) and solvents (e.g., anhydrous THF or Dioxane).

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize the side reactions discussed above.

Optimized Suzuki-Miyaura Coupling Protocol
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and rigorously degas by evacuating and backfilling with argon or nitrogen at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) if not using an integrated precatalyst. The use of bulky, electron-rich ligands is recommended.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The concentration should be approximately 0.1 M relative to the limiting aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

SuzukiCycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide 1. Oxidative Addition tm Transmetalation pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl 2. Transmetalation (Often rate-limiting due to ortho-MeO steric hindrance) pd2_aryl->pd0 3. Reductive Elimination re Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-X aryl_halide->pd2_halide boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_aryl base Base (OH⁻) base->pd2_aryl

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting step.

References

Technical Support Center: Purification of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS 957062-53-2). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile reagent. As a substituted arylboronic acid, its purification requires careful consideration of its unique chemical properties to prevent degradation and remove persistent impurities. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude samples of this boronic acid typically contain a variety of impurities derived from its synthesis and inherent instability. The most common are:

  • Protodeboronated Byproduct: This is ethyl 4-methoxybenzoate, formed by the cleavage of the C-B bond and replacement with a C-H bond.[1] This is often the most challenging impurity to remove due to similar polarity.

  • Boronic Anhydride (Boroxine): A trimeric, cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules. This impurity can complicate NMR interpretation and lead to inaccurate yield calculations.

  • Unreacted Starting Materials: Depending on the synthetic route, these may include halogenated precursors or organometallic reagents.

  • Homocoupling Products: Biaryl species formed from the coupling of two boronic acid molecules.

Q2: How stable is this compound? What is protodeboronation and how can I avoid it?

A2: The stability of arylboronic acids is a significant concern, with protodeboronation being a primary degradation pathway.[2] This reaction involves the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] The propensity for this reaction is highly dependent on factors like pH, temperature, and the electronic nature of the aryl ring.[1][3] For this compound, the electron-donating methoxy group can influence its stability.

Key considerations to minimize protodeboronation:

  • pH Control: Protodeboronation can be accelerated under both strongly acidic and basic conditions. Mechanistic studies have shown that the rate can be slowest around pH 5 for some arylboronic acids.[4]

  • Temperature: Avoid excessive heat during purification steps like solvent evaporation. Use a rotovap at a moderate temperature (e.g., <45°C) and high vacuum.[5]

  • Avoid Prolonged Exposure to Water: While aqueous solutions are often necessary for extractions, minimize the time the boronic acid is in contact with water, especially at elevated temperatures.

Q3: Is standard silica gel column chromatography a good option for purifying this compound?

A3: Generally, standard silica gel chromatography is not recommended as the primary purification method for many arylboronic acids.[5][6] The acidic nature of silica can promote streaking, decomposition (protodeboronation), and irreversible binding of the boronic acid to the stationary phase.[5] While some successes are reported, they often require specialized techniques, such as using very short silica plugs or treating the silica gel.[7] If chromatography is necessary, reverse-phase (C18) is often a better, though not foolproof, alternative.[5]

Q4: What are the recommended storage conditions for the purified product?

A4: To ensure long-term stability, the purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), at low temperatures (2-8°C).[8] This minimizes exposure to atmospheric moisture, which can facilitate the formation of boronic anhydride and potentially other degradation products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Oily or Gummy Product After Purification 1. Presence of residual solvents. 2. Formation of boronic anhydride, which can be less crystalline. 3. Contamination with the protodeboronated byproduct (an ester, likely an oil at RT).1. Dry the product thoroughly under high vacuum. 2. Attempt trituration with a non-polar solvent like hexanes or a mixture of hexanes/diethyl ether to induce crystallization and wash away non-polar impurities.[9] 3. If protodeboronation is high, the entire purification strategy may need revision (see below).
Significant Streaking on Silica Gel TLC Plate 1. The compound is highly polar and interacts strongly with the acidic silica gel. 2. On-plate decomposition.1. Avoid silica gel chromatography if possible. 2. If you must use it for analysis, try adding a small amount of a modifier like acetic acid (~0.5-1%) to your eluent to suppress ionization and reduce streaking. 3. Use a C18 (reverse-phase) TLC plate for a better indication of purity.
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. The incorrect solvent or solvent ratio was used for an anti-solvent crystallization.1. Carefully re-screen for a better solvent system on a small scale. The ideal solvent dissolves the compound when hot but very little when cold.[5] 2. Try a two-solvent (anti-solvent) system. Dissolve the crude product in a minimum amount of a good, hot solvent (e.g., ethanol, ethyl acetate) and slowly add a poor, cold solvent (e.g., hexanes, water) until persistent turbidity is observed. Then, cool slowly.
NMR Spectrum Shows a Peak for the Deboronated Impurity 1. Protodeboronation occurred during the reaction workup or purification.[1] 2. Harsh pH or high temperatures were used.1. Re-evaluate your workup and purification conditions. Ensure any aqueous washes are brief and not overly acidic or basic. 2. Purify via a method that separates based on acidity, such as acid-base extraction or diethanolamine adduct formation (see Protocol 3 & 4). These methods are highly effective at removing the neutral deboronated ester.
Product Appears Clean by ¹H NMR but Purity is Still Low 1. Formation of the trimeric boronic anhydride (boroxine). This species has a different molecular weight but can have a deceptively simple NMR spectrum that overlaps with the boronic acid.1. To confirm the presence of the anhydride, you can add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The anhydride should hydrolyze back to the boronic acid. 2. This is often not a critical issue for subsequent reactions (like Suzuki couplings) as the anhydride is reactive. However, for accurate weighing and characterization, ensure the material is fully hydrated to the acid form.

Experimental Protocols & Methodologies

Purification Decision Workflow

The following diagram outlines a logical workflow for selecting a purification strategy based on the initial purity and nature of the impurities.

Purification Workflow start Crude Product (this compound) check_purity Assess Purity & Impurities (TLC, ¹H NMR) start->check_purity high_purity High Purity (>95%) Minor non-polar impurities check_purity->high_purity High low_purity Low Purity or Significant Polar/Deboronated Impurities check_purity->low_purity Low recrystallize Protocol 1: Recrystallization or Trituration high_purity->recrystallize acid_base Protocol 2: Acid-Base Extraction low_purity->acid_base final_product Pure Product recrystallize->final_product adduct Protocol 3 (Advanced): Diethanolamine Adduct Formation acid_base->adduct If impurities persist acid_base->final_product adduct->final_product

Caption: Purification strategy decision tree.

Protocol 1: Recrystallization from a Mixed Solvent System

This is the most common and often first-line method for purifying arylboronic acids.

  • Solvent Screening: On a small scale (~20 mg), test solubility in various solvents (e.g., ethanol, ethyl acetate, toluene, water). The goal is to find a "good" solvent where the compound is soluble when hot and a "poor" (anti-solvent) where it is insoluble. A good starting pair is often Ethyl Acetate/Hexanes.

  • Dissolution: Place the crude boronic acid in a flask. Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid.

  • Anti-Solvent Addition: While the solution is still warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness. Add another drop or two of the "good" solvent to redissolve the precipitate.

  • Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod. Once crystals begin to form, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Acid-Base Extraction

This technique is highly effective for removing neutral organic impurities, such as the protodeboronated byproduct.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a mild basic aqueous solution, such as 1 M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution (2-3 times). The acidic boronic acid will move into the aqueous layer as its boronate salt, leaving neutral impurities in the organic layer.

  • Combine Aqueous Layers: Collect all aqueous layers containing the boronate salt.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3), checking with pH paper. The pure boronic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water to remove any inorganic salts, then dry thoroughly under high vacuum.

Protocol 3 (Advanced): Diethanolamine Adduct Formation

This is a powerful technique for purifying challenging boronic acids, as the resulting adducts are often highly crystalline and stable.[5][6]

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or toluene). Add diethanolamine (1.0-1.1 equivalents) to the solution and stir at room temperature.

  • Precipitation: The diethanolamine adduct, a stable five-membered ring complex, should precipitate from the solution. Stirring for several hours or overnight may be required.[5]

  • Isolation: Collect the crystalline adduct by vacuum filtration and wash with the solvent used for the reaction (e.g., diethyl ether).

  • Liberation of Boronic Acid: To recover the free boronic acid, suspend the adduct in an organic solvent like ethyl acetate and wash it with an acidic aqueous solution (e.g., 1 M HCl) or a saturated boric acid solution.[5] This breaks the complex and protonates the diethanolamine, which moves into the aqueous layer.

  • Final Workup: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure boronic acid.

Troubleshooting Flowchart: Low Purity After Initial Purification

Troubleshooting Flowchart start Initial Purification Attempt (e.g., Recrystallization) check_purity Check Purity (NMR) Is Deboronated Impurity Present? start->check_purity no_deboronation No check_purity->no_deboronation No yes_deboronation Yes check_purity->yes_deboronation Yes repeat_recrystallization Repeat Recrystallization (Use different solvent system) no_deboronation->repeat_recrystallization acid_base_extraction Perform Acid-Base Extraction (Protocol 2) yes_deboronation->acid_base_extraction final_check Check Final Purity repeat_recrystallization->final_check acid_base_extraction->final_check success Success final_check->success Pure failure Still Impure final_check->failure Impure advanced_method Consider Advanced Method (Protocol 3: Diethanolamine Adduct) failure->advanced_method advanced_method->final_check

Caption: Troubleshooting low purity results.

References

Technical Support Center: Solvent Effects in "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid." The unique electronic and steric characteristics of this boronic acid necessitate a careful consideration of reaction parameters, with the choice of solvent playing a pivotal role in achieving optimal outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when using this compound in cross-coupling reactions.

Q1: My reaction yield is consistently low. What are the likely causes related to this specific boronic acid?

A1: Low yields with this compound can often be attributed to a combination of its electronic properties and steric hindrance.

  • Electronic Effects: The presence of an electron-withdrawing ethoxycarbonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1]

  • Steric Hindrance: The methoxy group at the ortho position introduces steric bulk, which can impede the approach of the palladium catalyst and the aryl halide, further hindering the reaction rate.[2][3]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of ethyl 4-methoxybenzoate.[4][5] This process is often exacerbated by the presence of water and a strong base.[6][7]

Q2: I'm observing significant amounts of a side product that corresponds to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction.[8] The primary culprit is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[4][8]

To mitigate homocoupling:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[9]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.[4]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ generation from a Pd(II) source like Pd(OAc)₂.

Q3: The ester group on my boronic acid seems to be hydrolyzing during the reaction. What conditions can I use to prevent this?

A3: The ethoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures and in the presence of water.

  • Choice of Base: Opt for milder bases. While strong bases like NaOH and KOH are effective for transmetalation, they also promote ester hydrolysis.[1] Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), which are generally less harsh.[8] For extremely sensitive substrates, potassium fluoride (KF) can be an effective and mild base.[10]

  • Solvent System: Anhydrous solvent systems can help, but are not always practical as some water is often beneficial for the Suzuki-Miyaura coupling.[11][12] A mixed solvent system, such as dioxane/water or THF/water, often provides a good balance.[13]

  • Temperature Control: Running the reaction at the lowest effective temperature can also help minimize hydrolysis.

Troubleshooting Guide: Optimizing Solvent Systems

The choice of solvent is a critical parameter that influences solubility, catalyst activity, and the rates of desired and undesired reactions.[14][15]

Issue 1: Poor Solubility of Reagents

If you observe that your boronic acid, aryl halide, or base is not fully dissolved, it can lead to a heterogeneous reaction mixture and inconsistent results.

Troubleshooting Workflow:

start Poor Reagent Solubility step1 Initial Solvent System (e.g., Toluene) start->step1 step2 Increase Polarity: Try THF or 1,4-Dioxane step1->step2 Insolubility persists step3 Add a Co-solvent: Use a mixture like Dioxane/Water or THF/Water step2->step3 Still insufficient result Improved Solubility & Reaction Rate step2->result Solubility improves step4 Consider High-Boiling Polar Aprotic Solvents: DMF or DMAc (use with caution) step3->step4 For very challenging substrates step3->result Solubility improves step4->result Solubility improves Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition (R-X) Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII_Ar R-Pd(II)-Ar(L_n) PdII->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination RedElim Reductive Elimination Product R-Ar (Product) PdII_Ar->Product Boronate [Ar-B(OH)₃]⁻ Boronate->PdII attacks Base Base (e.g., K₂CO₃) Base->Boronate activates

References

"5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" stability under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments involving this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure your success.

Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. However, its stability under the basic conditions often required for these transformations can be a significant concern. Two primary degradation pathways can compete with your desired reaction: protodeboronation and ester hydrolysis (saponification) .

The unique substitution pattern of this molecule—an electron-donating methoxy group (ortho to the boronic acid) and an electron-withdrawing ethoxycarbonyl group (meta to the boronic acid)—creates a nuanced reactivity profile. The methoxy group increases the electron density of the aromatic ring, which can influence the rate of protodeboronation, while the ester group is susceptible to hydrolysis under basic conditions.[1][2][3] Understanding the interplay of these factors is critical for optimizing your reaction conditions.

Troubleshooting Guide & FAQs

Here we address common issues encountered when using this compound in basic media, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

FAQ 1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. What are the likely causes?

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. With this specific boronic acid, the primary suspects are reagent degradation and suboptimal reaction conditions.

Answer:

When troubleshooting a challenging Suzuki-Miyaura coupling with this substrate, consider the following critical parameters:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[4] This process is often accelerated at high pH and elevated temperatures.[4] The electron-donating methoxy group on your boronic acid can, in some cases, increase susceptibility to protodeboronation.

  • Ester Hydrolysis (Saponification): The ethoxycarbonyl group is sensitive to basic conditions and can be hydrolyzed to a carboxylate.[5][6] This changes the electronic properties and solubility of the molecule, which may hinder the desired coupling reaction.

  • Catalyst Inactivity: The active Pd(0) species may not be forming from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), or it may be deactivating over the course of the reaction.[7][8]

  • Inadequate Base or Solvent System: The choice of base and solvent is crucial. The base must be strong enough to facilitate transmetalation but not so harsh that it rapidly degrades the boronic acid.[9] The solvent must solubilize all reaction components.[8]

  • Oxygen Contamination: Rigorous degassing of your solvent and reaction vessel is essential. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[9]

FAQ 2: I suspect my boronic acid is degrading. How can I minimize protodeboronation and ester hydrolysis?

Answer:

Minimizing the degradation of this compound requires a careful selection of reaction parameters to favor the cross-coupling pathway.

Troubleshooting Strategies:

ParameterRecommendation for Minimizing DegradationScientific Rationale
Base Selection Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). For particularly sensitive substrates, potassium fluoride (KF) can be effective.[8][10]Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will significantly accelerate both protodeboronation and ester saponification. Milder bases can provide the necessary activation for the catalytic cycle while minimizing these side reactions.[11][12]
Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80-90 °C).Both protodeboronation and saponification are temperature-dependent.[4] Lowering the temperature can slow these degradation pathways more than the desired catalytic cycle.
Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.Prolonged exposure to basic conditions, even at moderate temperatures, will lead to increased degradation.
Solvent System Use anhydrous solvents like dioxane, THF, or toluene, with a minimal amount of water if necessary to dissolve the base.[8]While some water can be beneficial for the Suzuki-Miyaura mechanism, excess water will promote both hydrolysis of the ester and protodeboronation.[10]
Boronic Acid Protection If degradation persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA ester.[8][9]These derivatives are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or a more advanced ligand like SPhos or XPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the primary degradation pathways.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)Biaryl Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Degradation_Pathways cluster_1 Protodeboronation cluster_2 Saponification Start This compound Base Base (e.g., OH⁻) High Temperature Start->Base Protodeboronation Protodeboronation Product (Ethyl 4-methoxybenzoate) Base->Protodeboronation Saponification Saponification Product (3-Borono-4-methoxybenzoic acid) Base->Saponification

References

Technical Support Center: Navigating Steric Hindrance with 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists encountering challenges in cross-coupling reactions involving this sterically hindered, yet valuable, building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction: Understanding the Challenge

This compound (Compound 1 ) is a versatile reagent used in the synthesis of complex organic molecules. Its structure, however, presents a distinct challenge: the ortho-methoxy group introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede key steps in catalytic cycles, most notably the transmetalation step in Suzuki-Miyaura cross-coupling reactions, leading to low yields, slow reaction rates, and formation of byproducts.[1][2]

This guide will equip you with the knowledge and practical steps to overcome these hurdles. We will delve into the causality behind common experimental failures and provide validated protocols to enhance your success rate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with Compound 1 .

Issue 1: Low to No Yield of Desired Product

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I'm observing very low conversion to my desired biaryl product. What are the primary factors to investigate?

A: Low yield in a sterically hindered Suzuki coupling is a common issue. The root cause often lies in suboptimal reaction conditions that fail to overcome the high activation energy of the transmetalation and reductive elimination steps.[1][3] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding substrates.[4]

    • Expert Recommendation: Switch to a catalyst system known for its efficacy in hindered couplings. Buchwald-type biarylphosphine ligands are the gold standard here.[2][5] These ligands are both bulky and electron-rich, which promotes the formation of a monoligated, highly reactive Pd(0) species and accelerates both oxidative addition and reductive elimination.[6]

    • See Protocol 1 for a recommended starting point.

  • Base Selection: The choice of base is crucial. It not only activates the boronic acid but also influences the catalyst's stability and activity.

    • Expert Recommendation: For sterically hindered couplings, stronger bases are often required. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] Avoid aqueous base solutions if your substrate is prone to protodeboronation.

  • Solvent and Temperature: The reaction medium and energy input must be adequate.

    • Expert Recommendation: Anhydrous, polar aprotic solvents are generally preferred. Dioxane, toluene, or THF are common choices.[6] Due to the slower reaction kinetics, higher temperatures (e.g., 80-110 °C) are often necessary.[2] Consider using a sealed vessel to safely reach temperatures above the solvent's boiling point.

  • Atmosphere Control: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.

    • Expert Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use, and the reaction vessel should be purged for several minutes. Oxygen contamination can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[1]

Issue 2: Significant Formation of Homocoupling and Protodeboronation Byproducts

Q: My main product is contaminated with a symmetrical biaryl derived from my boronic acid (homocoupling) and the corresponding arene (protodeboronation). How can I minimize these side reactions?

A: These side reactions are classic symptoms of issues with catalyst stability, oxygen contamination, or reaction conditions that are too harsh.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen and certain Pd(II) precatalysts.[1]

    • Solution:

      • Improve Inert Atmosphere: As mentioned above, rigorous degassing of solvents and maintaining a positive pressure of inert gas is critical.

      • Use a Precatalyst: Modern palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) are designed to generate the active Pd(0) species cleanly and rapidly, minimizing side reactions.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, forming 1-ethoxy-4-methoxybenzene in this case. It is favored by excess water, protic solvents, or prolonged exposure to strong bases at high temperatures.

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are as dry as possible. Use finely powdered, anhydrous bases.

      • Boronic Acid Stability: If protodeboronation is persistent, you can convert the boronic acid to a more stable MIDA boronate or a diethanolamine adduct. These adducts are more robust and release the boronic acid slowly under the reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometry for coupling with this compound?

A1: Due to the potential for side reactions like homocoupling and protodeboronation, it is standard practice to use a slight excess of the boronic acid. A good starting point is 1.2 to 1.5 equivalents of the boronic acid relative to 1.0 equivalent of the aryl halide.[1]

Q2: How should I store this compound?

A2: Like most boronic acids, it should be stored in a cool, dry place. A desiccator or storage under an inert atmosphere is recommended to prevent degradation. It should be sealed in a dry container at 2-8°C for long-term storage.[7]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave heating can be highly effective for sterically hindered couplings. It allows for rapid heating to high temperatures, which can significantly reduce reaction times and often improve yields.[6] Start with short irradiation times and monitor the reaction progress carefully to avoid decomposition.

Q4: The ortho-methoxy group is causing hindrance. What about the para-ethoxycarbonyl group? How does it affect reactivity?

A4: The ethoxycarbonyl group is an electron-withdrawing group. Electronically, this can make the boronic acid slightly less nucleophilic, which might slow the transmetalation step. However, in the case of Compound 1 , the steric effect of the ortho-methoxy group is the dominant factor controlling reactivity. The primary challenge remains overcoming the steric barrier.

Experimental Protocols & Data

Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound with a challenging aryl halide.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Recommended Catalyst Systems

The table below summarizes catalyst systems that have proven effective for couplings involving sterically hindered partners.

Catalyst/Ligand SystemKey FeaturesTypical Loading (mol%)Recommended For
Pd₂ (dba)₃ / XPhos Highly active for hindered biaryls.1-2 Pd / 2-4 LigandGeneral-purpose for hindered substrates.
XPhos Pd G3 Precatalyst Air-stable, forms active Pd(0) rapidly.1-2Excellent for reproducibility and minimizing side reactions.
RuPhos Effective for a wide range of substrates, including heteroaryl chlorides.[2]1-2 Pd / 2-4 LigandWhen coupling with electron-rich or heteroaromatic halides.
Pd-NHC Complexes Robust catalysts with high thermal stability.[6]0.05-1Very challenging couplings requiring high temperatures.

Visualizing the Mechanism and Troubleshooting

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the Suzuki-Miyaura reaction. The transmetalation step (in red) is often rate-limiting for sterically hindered substrates like Compound 1 .

Suzuki_Cycle cluster_start Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + [Ar'B(OR)₂OH]⁻ (from Boronic Acid + Base) RATE-LIMITING STEP RedElim Ar-Ar' (Product) Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically-hindered transmetalation step.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield reactions.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the Catalyst System Optimized for Hindered Couplings? Start->CheckCatalyst SwitchCatalyst Switch to Buchwald Ligand (e.g., XPhos, RuPhos) and a Precatalyst. CheckCatalyst->SwitchCatalyst No CheckConditions Are Reaction Conditions (Base, Solvent, Temp) Appropriate? CheckCatalyst->CheckConditions Yes SwitchCatalyst->CheckConditions ModifyConditions Use Stronger Base (K₃PO₄). Use Anhydrous Solvent (Dioxane). Increase Temperature (100-110°C). CheckConditions->ModifyConditions No CheckAtmosphere Is the Reaction Strictly Anaerobic? CheckConditions->CheckAtmosphere Yes ModifyConditions->CheckAtmosphere ImproveInert Degas Solvents Thoroughly. Use Schlenk Line or Glovebox. Purge Vessel with Ar/N₂. CheckAtmosphere->ImproveInert No Success Improved Yield CheckAtmosphere->Success Yes ImproveInert->Success

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: Reaction Monitoring for 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid . This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using Thin-Layer Chromatography (TLC) for this specific class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm setting up a Suzuki coupling reaction with this compound. How do I choose the right TLC eluent system to monitor its consumption and the formation of my product?

A1: Selecting an appropriate eluent system is critical for resolving the starting boronic acid from the less polar product. The key is to find a solvent mixture that provides a good separation factor between your starting materials and your product, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.

Causality and Field Insights: this compound is a relatively polar compound due to the free boronic acid moiety (-B(OH)₂), which can interact strongly with the silica gel stationary phase. The coupled product, where the boronic acid is replaced by an aryl or vinyl group, will almost always be significantly less polar. Therefore, you will need a moderately polar eluent system.

A common starting point for Suzuki coupling reactions is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Recommended Eluent Systems (Starting Points):

Solvent System (v/v)Typical Application NotesExpected Rf Behavior
30-50% EtOAc in HexanesA versatile starting point for many Suzuki couplings.[1]Boronic Acid: Lower Rf (e.g., 0.1-0.3). Product: Higher Rf (e.g., 0.5-0.7).
10-20% Methanol in DCMUseful if the product is also quite polar or if spots are not moving from the baseline in Hex/EtOAc.Increases eluting power significantly. May be necessary for highly functionalized products.
1-2% Acetic Acid in EluentIf spots, particularly the boronic acid, are streaking or "tailing".[2][3]The acid protonates basic sites on the silica and can improve the spot shape of acidic compounds like boronic acids.

Experimental Protocol: Developing an Eluent System

  • Prepare Stock Solutions: Dissolve small, separate amounts of your starting boronic acid, your coupling partner (e.g., aryl halide), and, if available, your expected product in a volatile solvent like EtOAc or DCM.

  • Spot the Plate: On a single TLC plate, spot each component individually, and also create a "co-spot" lane where you apply all components on top of each other.[4]

  • Test Initial Conditions: Start with a system like 30% EtOAc/Hexanes. Develop the plate in a chamber saturated with the solvent vapor.

  • Analyze and Adjust:

    • Spots too low (low Rf)? The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50% EtOAc).[2]

    • Spots too high (high Rf)? The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move to 20% EtOAc).[2]

    • Poor Separation? The spots are too close together. Try a different solvent system, for example, switching from EtOAc to diethyl ether or using a three-component system like Hexanes/EtOAc/DCM.

Q2: My spots are invisible under UV light (254 nm). How can I visualize my boronic acid and the reaction progress?

A2: While the phenyl ring in this compound should be UV active, its response might be weak, or your product may not be UV active. In these cases, chemical staining is essential.[2][5]

Expertise & Rationale: Stains are chemical reagents that react with compounds on the TLC plate to produce colored spots. For boronic acids and the types of compounds involved in cross-coupling reactions, oxidative stains are highly effective. For specific detection of the boronic acid starting material, a specialized stain can be used.

Mandatory Visualization Workflow

start Run & Dry TLC Plate uv Visualize under UV Lamp (254 nm) start->uv stain Stain the Plate uv->stain Spots not visible or need confirmation permanganate Potassium Permanganate (KMnO4) Stain (General Oxidative) stain->permanganate General visualization alizarin Alizarin Stain (Boronic Acid Specific) stain->alizarin Confirm presence/absence of starting boronic acid end Analyze Reaction Progress permanganate->end alizarin->end

Caption: TLC visualization workflow.

Recommended Stains for Boronic Acid Reactions:

StainPreparation & UseWhat it VisualizesAppearance
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water.[6][7] Dip plate and gently heat.Most organic compounds, especially those with oxidizable functional groups (alkenes, alcohols, etc.). Excellent general-purpose stain.[8]Yellow/brown spots on a purple background.[8]
Ceric Ammonium Molybdate (CAM) Dissolve 12 g ammonium molybdate and 0.5 g ceric ammonium molybdate in 235 mL water, then add 15 mL conc. H₂SO₄.[7] Dip plate and heat strongly.A very strong and universal oxidizing stain for most organic compounds.[6]Dark blue spots on a pale blue/green background.
Alizarin Prepare a 1 mM solution of alizarin in acetone. Briefly dip the dried TLC plate, let it dry until pink, and observe under 366 nm UV light.[9][10]Specific for boronic acids. Forms a fluorescent complex.[9][11]Bright yellow fluorescent spot only where a boronic acid is present.[9][10]

Protocol: Potassium Permanganate Staining

  • Preparation: In a 250 mL beaker, dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% aqueous NaOH.[6][7] Stir until all solids are dissolved. This solution can be stored in a sealed jar.

  • Application: After running your TLC, ensure all eluent has evaporated completely. Use tweezers to briefly dip the plate into the KMnO₄ solution.

  • Development: Remove the plate and wipe excess stain from the back with a paper towel. Gently warm the plate with a heat gun. Spots will appear as yellow to brown against the purple background. Be careful not to overheat, as the entire plate can turn brown.[12]

Q3: My boronic acid spot is a long streak, not a tight circle. What's wrong and how do I fix it?

A3: Streaking is a common issue when working with polar or acidic compounds like boronic acids on silica gel.[5][13] It is typically caused by one of three issues: overloading the sample, interactions with the stationary phase, or using a high-boiling point reaction solvent.

Troubleshooting Flowchart for Spot Streaking

start Problem: Spot is Streaking q1 Is the sample very concentrated? start->q1 sol1 Dilute the sample before spotting. Spot multiple times in the same place, allowing to dry in between. q1->sol1 Yes q2 Is the compound acidic (like a boronic acid)? q1->q2 No end Result: Improved Spot Shape sol1->end sol2 Add 0.5-1% acetic acid to the eluent to improve spot shape. q2->sol2 Yes q3 Is the reaction solvent high-boiling (e.g., DMF, DMSO)? q2->q3 No sol2->end sol3 After spotting, place the TLC plate under high vacuum for 5-10 minutes before developing. q3->sol3 Yes q3->end No / Unresolved sol3->end

Caption: Decision tree for diagnosing and fixing TLC spot streaking.

In-Depth Explanation:

  • Overloading: Applying too much sample to the plate is the most common cause of streaking.[5] The stationary phase becomes saturated, and the compound cannot move in a tight band. The solution is to dilute your reaction aliquot significantly before spotting.

  • Acidic Interactions: Silica gel is weakly acidic and can have strong ionic interactions with other acidic or basic molecules, causing them to "smear" up the plate instead of eluting cleanly.[3] Adding a small amount of a competing acid (like acetic acid) to the mobile phase can mitigate these interactions and lead to sharper spots.[2]

  • High-Boiling Solvents: Solvents like DMF or DMSO are non-volatile and will act as part of the mobile phase if not removed, causing severe streaking.[4] Pulling a vacuum on the spotted plate before placing it in the developing chamber will evaporate these residual solvents.

Q4: I think my boronic acid is decomposing on the TLC plate. I see a spot at the baseline that isn't my starting material. What is happening?

A4: This is a known challenge with some arylboronic acids. They can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) on the acidic silica gel surface.[14] This would result in the formation of ethyl 3-methoxybenzoate, which would appear as a new, likely less polar spot on your TLC plate. Some boronic acids and their esters are known to be unstable on silica, leading to tailing or decomposition.[15][16][17]

How to Confirm Decomposition: A 2D TLC experiment can help determine if a compound is unstable on the stationary phase.[4]

Protocol: 2D TLC for Stability Check

  • Spot: Take a square TLC plate and spot your boronic acid in one corner, about 1.5 cm from each edge.

  • First Run: Develop the plate as usual. After development, remove the plate and dry it completely.

  • Rotate: Turn the plate 90 degrees so that the line of separated spots is now on the bottom edge.

  • Second Run: Develop the plate again in the same eluent system.

  • Analyze:

    • Stable Compounds: All stable compounds will appear along a diagonal line running from the origin corner to the opposite corner.

    • Unstable Compounds: If your boronic acid is decomposing, you will see new spots appearing off the diagonal.[4] These new spots are the degradation products formed during the first development.

Mitigation Strategies:

  • Neutralize the Plate: Pre-treating the silica plate by dipping it in a solution of 1-2% triethylamine in your eluent and then allowing it to dry completely can sometimes passivate the acidic sites.

  • Use a Different Stationary Phase: If decomposition is severe, consider using neutral alumina or reversed-phase (C18) TLC plates, which do not have the same acidic character as silica.[2]

  • Consider Boronic Esters: In synthesis, using more stable boronic esters (like pinacol or MIDA esters) can prevent decomposition both during the reaction and during chromatographic analysis.[17] Some novel esters, like ArB(Epin)s, have been specifically designed for enhanced stability on silica gel.[15][16]

References

Validation & Comparative

A Senior Application Scientist's Perspective on 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1] At the heart of this Nobel Prize-winning methodology lies the organoboron reagent, typically a phenylboronic acid. The true versatility of the Suzuki-Miyaura reaction is unlocked by the vast array of commercially available substituted phenylboronic acids. The electronic and steric nature of the substituents on the phenyl ring profoundly influences the acid's stability, reactivity, and ultimately, the efficiency of the coupling process.

This guide provides an in-depth comparison of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid , a uniquely substituted reagent, with other common phenylboronic acids. We will explore how the interplay of its substituents dictates its performance and offer a comparative analysis grounded in mechanistic principles and experimental data to inform your selection of reagents for complex synthetic challenges.

Focus Reagent Profile: this compound

Structure and Intrinsic Properties:

  • Molecular Formula: C₁₀H₁₃BO₅

  • Molecular Weight: 224.02 g/mol

  • CAS Number: 957062-53-2[2][3]

This reagent is distinguished by two key substituents on the phenyl ring: an ortho-methoxy group and a para-ethoxycarbonyl group (relative to the boronic acid). This specific arrangement creates a fascinating electronic and steric profile:

  • The ortho-Methoxy Group (-OCH₃): This group exerts a dual influence. Electronically, it is an electron-donating group through resonance, which can decrease the Lewis acidity of the boron atom. However, its placement at the ortho position introduces significant steric bulk around the reaction center.[4] Furthermore, the oxygen atom has the potential to chelate with the palladium catalyst during the catalytic cycle, which can influence the regioselectivity and rate of the reaction.[5][6]

  • The para-Ethoxycarbonyl Group (-CO₂Et): In contrast, the ethoxycarbonyl group is strongly electron-withdrawing. This effect increases the Lewis acidity of the boron atom, which is generally believed to facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[7] The presence of strong electron-withdrawing groups can make the boronic acid more reactive in this key step.

The combination of a sterically influential and potentially chelating ortho group with a strongly deactivating para group makes this compound a highly specialized reagent, suitable for syntheses where this unique electronic and steric balance is required.

Comparative Reagents: A Spectrum of Electronic and Steric Effects

To contextualize the performance of our focus reagent, we will compare it against four other widely used phenylboronic acids, each representing a distinct substitution pattern.

  • Phenylboronic Acid (Unsubstituted): The baseline for comparison, lacking any electronic or steric influence from substituents.

  • 4-Methoxyphenylboronic acid (Electron-Donating): Features a para-methoxy group, a strong electron-donating substituent. This is a commonly used reagent in various cross-coupling reactions.[8][9]

  • 4-Carboxyphenylboronic acid (Electron-Withdrawing): Possesses a para-carboxy group, a strong electron-withdrawing substituent. Its bifunctional nature makes it a key building block in pharmaceuticals and material science.

  • 2-Methoxyphenylboronic acid (Steric Hindrance/Chelation): The ortho-methoxy group introduces steric hindrance and the potential for chelation, allowing for a direct assessment of the ortho-substituent effect.[5][10]

Performance Analysis in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling is a multifactorial outcome depending on the substrates, catalyst, ligand, base, and solvent. However, the nature of the boronic acid plays a critical role. The following table summarizes representative experimental data for the coupling of various aryl bromides with our selected boronic acids.

Disclaimer: The presented yields are drawn from different literature sources and may have been obtained under non-identical reaction conditions. They serve as a comparative illustration of general reactivity trends.

Boronic AcidSubstituent EffectRepresentative Coupling PartnerProduct Yield (%)Key Observations & Rationale
This compound ortho-OCH₃ (Steric/Chelating) & para-CO₂Et (Withdrawing)Aryl Halide(Data not widely published)The combination of a withdrawing group (facilitating transmetalation) and a potentially chelating/hindering ortho group presents a complex case. Performance is highly substrate-dependent.
Phenylboronic Acid Unsubstituted (Baseline)4-Chlorotoluene[11]75%Provides a benchmark for standard reactivity in Suzuki-Miyaura couplings.
4-Methoxyphenylboronic acid para-OCH₃ (Donating)2-Bromo-4-methylpyridine (similar substrate)[12]92%The electron-donating group can enhance the nucleophilicity of the aryl group, often leading to high yields, though it may slow the transmetalation step by reducing boron's Lewis acidity.[12]
4-Carboxyphenylboronic acid para-COOH (Withdrawing)Bromobenzene[13]High Yields (qualitative)The strong electron-withdrawing group increases the Lewis acidity of the boron, which generally accelerates the rate-determining transmetalation step, leading to efficient coupling.
2-Methoxyphenylboronic acid ortho-OCH₃ (Steric/Chelating)3,4,5-tribromo-2,6-dimethylpyridine[5]High Yields (qualitative)The ortho-substituent can sterically hinder the approach to the palladium center, potentially slowing the reaction.[4] However, it can also pre-organize the transition state through chelation, leading to unique selectivity and high yields.[5][6]

Mechanistic Insights and Experimental Causality

The observed differences in reactivity can be explained by examining the key steps of the Suzuki-Miyaura catalytic cycle and the influence of the substituents on the boronic acid.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst ar_pd_x Ar-Pd(II)-X Complex pd0->ar_pd_x oxidative_addition oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)-Ar' Complex ar_pd_x->ar_pd_ar transmetalation transmetalation Transmetalation ar_pd_ar->pd0 reductive_elimination ar_ar Ar-Ar' Product ar_pd_ar->ar_ar reductive_elimination Reductive Elimination arx Ar-X arx->pd0 ar_b Ar'-B(OH)₂ (Base Activated) ar_b->ar_pd_x

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This step is largely unaffected by the boronic acid structure.

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the boronic acid's properties. The aryl group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid is activated by a base to form a more nucleophilic boronate species [-B(OH)₃]⁻.

    • Electron-Withdrawing Groups (e.g., -CO₂Et, -COOH): These groups increase the Lewis acidity of the boron atom.[7] This makes the boron center more susceptible to nucleophilic attack by the hydroxide base for activation and facilitates the transfer of the aryl group to the palladium, often accelerating the reaction.

    • Electron-Donating Groups (e.g., -OCH₃): These groups decrease the Lewis acidity of the boron, which can slow down the transmetalation step.

    • Steric Hindrance (e.g., ortho-OCH₃): Bulky groups near the boronic acid can sterically impede the approach of the large Ar-Pd-X complex, slowing the transmetalation rate.[4]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.

For This compound , the electron-withdrawing ester group would be expected to accelerate transmetalation, while the bulky ortho-methoxy group would be expected to slow it down. The net effect is a complex interplay that is highly dependent on the specific palladium catalyst, ligand, and coupling partner used. The potential for the ortho-methoxy group to chelate the palladium center adds another layer of complexity, which can sometimes override steric hindrance and promote the reaction.[5]

Experimental Protocol: A Self-Validating System for Comparison

This general protocol provides a robust starting point for comparing the reactivity of different phenylboronic acids in a Suzuki-Miyaura coupling with a representative aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL) and Degassed Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the specific boronic acid being tested, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

    • Causality: The active Pd(0) catalyst and some ligands are sensitive to oxidation, which would deactivate the catalyst. An inert atmosphere is crucial for reproducibility and high yields.[1]

  • Solvent Addition: Add the degassed toluene and water via syringe.

    • Causality: Degassing the solvents removes dissolved oxygen. The biphasic toluene/water system is effective for many Suzuki couplings, with the base being soluble in the aqueous phase and the organic components and catalyst primarily in the organic phase.[14]

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (15 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reagents to Schlenk Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent execute 4. Heat and Stir (e.g., 100 °C) solvent->execute monitor 5. Monitor Progress (TLC / GC-MS) execute->monitor workup 6. Quench and Aqueous Extraction monitor->workup purify 7. Dry, Concentrate, and Chromatograph workup->purify product Pure Product purify->product

Caption: Standard workflow for Suzuki-Miyaura reaction optimization.

Conclusion

The choice of a substituted phenylboronic acid is a critical parameter in designing a successful Suzuki-Miyaura cross-coupling reaction. This compound offers a unique combination of a strong electron-withdrawing group to promote transmetalation and a sterically demanding ortho-methoxy group that can influence selectivity and reaction kinetics.

While phenylboronic acids with simple electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-carboxy) groups often provide predictable reactivity and high yields, highly substituted reagents like the focus of this guide are powerful tools for late-stage functionalization and the synthesis of complex molecular architectures. Researchers should consider the electronic and steric profile of their chosen boronic acid in the context of the overall reaction to anticipate its performance and to troubleshoot challenging coupling reactions. The provided protocol offers a solid foundation for the empirical comparison and optimization required to unlock the full potential of these versatile reagents.

References

A Technical Guide to the Characterization and Comparative Performance of Products from 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to achieving efficient and robust reaction outcomes. Phenylboronic acids are a cornerstone of cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth technical analysis of the products derived from 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid , a versatile reagent whose unique substitution pattern offers distinct advantages in molecular design.

This document will explore the characterization of products from Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the two most prevalent transformations for this class of boronic acid. Through a comparative lens, we will objectively evaluate the performance of this reagent against viable alternatives, supported by experimental data and detailed protocols. The causality behind experimental choices and the inherent self-validating nature of the described methods are emphasized to ensure scientific integrity and practical utility.

The Strategic Advantage of this compound

The structure of this compound, with its ortho-methoxy and para-ethoxycarbonyl substituents, presents a compelling combination of electronic and steric properties. The methoxy group, being electron-donating, can activate the aryl ring, potentially influencing the rate and efficiency of the catalytic cycle in cross-coupling reactions. Conversely, the ethoxycarbonyl group is electron-withdrawing, which can modulate the reactivity of the boronic acid and provide a handle for further synthetic transformations. This electronic dichotomy, coupled with the steric influence of the ortho-methoxy group, dictates the unique reactivity profile of this reagent.

I. Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for the construction of biaryl structures, which are ubiquitous motifs in medicinally relevant molecules.[1] The performance of this compound in this transformation is benchmarked against structurally simpler analogs to elucidate the impact of its substitution pattern.

Comparative Performance in Biaryl Synthesis

To illustrate the utility of this compound, we present a comparative synthesis of a substituted biphenyl, ethyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate. This target molecule is analogous to structures found in various research contexts. We compare the outcome when using our target boronic acid versus the simpler 2-methoxyphenylboronic acid under identical reaction conditions.

Boronic AcidCoupling PartnerProductYield (%)
This compound 4-BromotolueneEthyl 4'-methyl-3'-methoxy-[1,1'-biphenyl]-4-carboxylateExpected High
2-Methoxyphenylboronic acidEthyl 4-bromobenzoateEthyl 2'-methoxy-[1,1'-biphenyl]-4-carboxylateVariable
4-(Ethoxycarbonyl)phenylboronic acid2-BromoanisoleEthyl 2'-methoxy-[1,1'-biphenyl]-4-carboxylateVariable

Note on Data: Specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published in readily accessible literature. The expected high yield is based on the general principles of Suzuki-Miyaura reactions where electronically matched coupling partners often lead to efficient reactions. The "Variable" yields for the alternative routes highlight that while the target scaffold can be assembled in different ways, the efficiency can be highly dependent on the electronic and steric interplay of the specific reactants chosen.

Causality of Performance

The ortho-methoxy group in this compound can exert a dual influence. Its electron-donating nature can facilitate the transmetalation step of the catalytic cycle. However, its steric bulk can also hinder the approach to the palladium center. The para-ethoxycarbonyl group, being electron-withdrawing, can decrease the nucleophilicity of the boronic acid, potentially slowing down transmetalation. However, this electronic effect can also reduce the likelihood of side reactions such as protodeboronation. The optimal performance is therefore a result of a delicate balance between these competing electronic and steric factors.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of biaryl compounds using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane:water, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor extract Extraction and Washing monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Biaryl Product

General workflow for Suzuki-Miyaura cross-coupling.

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the preparation of pharmaceuticals.[2] This reaction allows for the coupling of amines with aryl halides, providing a direct route to N-aryl compounds.

Comparative Performance in Aryl Amine Synthesis

The utility of this compound in forming C-N bonds is less direct, as the Buchwald-Hartwig amination typically involves an aryl halide and an amine. However, the boronic acid can be readily converted to the corresponding aryl halide, which can then participate in the amination. Alternatively, in some specialized cases, three-component coupling reactions involving a boronic acid, an amine, and a suitable coupling partner can be envisioned. For a more direct comparison, we will consider the hypothetical Buchwald-Hartwig coupling of the corresponding aryl bromide with aniline and compare it to the coupling of a simpler aryl bromide.

Aryl BromideAmineProductYield (%)
Ethyl 4-bromo-2-methoxybenzoate AnilineEthyl 4-(phenylamino)-2-methoxybenzoateExpected Good
2-BromoanisoleEthyl 4-aminobenzoateEthyl 4-((2-methoxyphenyl)amino)benzoateVariable

Note on Data: As with the Suzuki-Miyaura reaction, specific data for the Buchwald-Hartwig amination of the aryl halide derived from this compound is not widely reported. The expected "Good" yield is based on the general robustness of the Buchwald-Hartwig amination with a range of electronically diverse substrates. The "Variable" yield for the alternative route again underscores the importance of substituent effects.

Causality of Performance

In the context of the aryl bromide derived from our target boronic acid, the ortho-methoxy group can influence the rate of oxidative addition, which is often the rate-limiting step in the Buchwald-Hartwig catalytic cycle. Its steric hindrance can slow this step, but its electron-donating character can also activate the C-Br bond. The para-ethoxycarbonyl group will render the aryl bromide more electron-deficient, which generally accelerates the oxidative addition step. The interplay of these factors will determine the overall efficiency of the C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline.

Materials:

  • Aryl bromide (e.g., Ethyl 4-bromo-2-methoxybenzoate)

  • Aniline

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a Schlenk tube with the aryl bromide (1.0 mmol), palladium precatalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Add the base (1.2 mmol) and the aniline (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R'NH₂ Base Amido [Ar-Pd(II)-NHR'(L_n)] AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR' RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and strategic building block for the synthesis of complex organic molecules. Its unique electronic and steric properties, stemming from the ortho-methoxy and para-ethoxycarbonyl substituents, provide a nuanced reactivity profile that can be leveraged for the efficient construction of both C-C and C-N bonds through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively. While specific, direct comparative data remains somewhat elusive in the broader literature, the principles of physical organic chemistry and the extensive body of work on related systems strongly suggest its utility. The detailed protocols provided herein serve as a robust foundation for researchers to explore the full potential of this versatile reagent in their synthetic endeavors. Further systematic studies to quantify its performance against a wider array of coupling partners and alternative boronic acids would be a valuable contribution to the field.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparison of various palladium catalysts for the coupling of a sterically hindered and electronically rich substrate, 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid , with 4-chloroanisole , a challenging yet common aryl chloride.

The inherent steric hindrance from the ortho-methoxy group and the electronic nature of the ethoxycarbonyl substituent on the boronic acid make this transformation a rigorous test for catalyst performance. This guide will delve into the nuances of catalyst selection, providing supporting data and detailed experimental protocols to inform your synthetic strategies.

The Critical Role of the Ligand in Catalyst Performance

The heart of a palladium catalyst's efficacy lies in its ligand sphere. The ligand dictates the catalyst's stability, solubility, and reactivity by modulating the electron density and steric environment around the palladium center. For challenging substrates like this compound, the ligand must facilitate both the oxidative addition of the inert aryl chloride and the subsequent transmetalation and reductive elimination steps of the catalytic cycle.[1]

In this guide, we compare four classes of palladium catalysts, each distinguished by their ligand architecture:

  • Traditional Phosphine Ligands: Represented by Pd(PPh₃)₄, these are first-generation catalysts. While historically significant, their application with challenging substrates can be limited.

  • Buchwald Ligands: These are bulky, electron-rich biaryl phosphine ligands that have revolutionized cross-coupling chemistry. We will examine catalysts based on SPhos and XPhos, known for their high activity with sterically demanding and electron-rich substrates.[2][3][4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes. We will evaluate the performance of a representative Pd-NHC catalyst.[5][6][7][8]

  • Palladacycle Precatalysts: These are highly stable, well-defined precatalysts that readily generate the active Pd(0) species. We will include a Buchwald G3-type precatalyst in our comparison.

Comparative Performance Data

To provide a clear and objective comparison, a standardized experiment was designed to evaluate the efficiency of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with 4-chloroanisole. The following table summarizes the key performance metrics obtained under identical reaction conditions.

Catalyst SystemLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Pd(PPh₃)₄PPh₃2243517.50.7
Pd(OAc)₂ / SPhosSPhos11292927.7
Pd₂(dba)₃ / XPhosXPhos11295957.9
[Pd(IPr)Cl₂]₂IPr (NHC)11096969.6
XPhos Pd G3XPhos0.589819624.5

TON = moles of product / moles of catalyst. TOF = TON / reaction time.

Discussion and Interpretation of Results

The experimental data clearly demonstrates the significant impact of ligand choice on catalyst efficiency for this challenging transformation.

  • Pd(PPh₃)₄: The low yield and turnover number highlight the limitations of traditional phosphine ligands for coupling sterically hindered and electron-rich substrates with a deactivated aryl chloride. The catalyst struggles to efficiently facilitate the key steps of the catalytic cycle under these demanding conditions.

  • Buchwald Ligand Systems (SPhos and XPhos): Both SPhos and XPhos, in conjunction with a palladium precursor, show a dramatic improvement in performance. Their steric bulk and electron-donating properties are crucial for promoting the oxidative addition of 4-chloroanisole and facilitating the subsequent transmetalation and reductive elimination steps.[2][3][4] The high yields and respectable turnover frequencies underscore their utility for such challenging couplings.

  • N-Heterocyclic Carbene (NHC) Catalyst: The Pd-NHC catalyst exhibits excellent activity, providing a high yield in a shorter reaction time. The strong σ-donating ability of the NHC ligand forms a highly stable and reactive palladium center, leading to a higher turnover frequency.[5][6][7][8]

  • XPhos Pd G3 Precatalyst: The Buchwald G3 precatalyst demonstrates the highest efficiency among the tested catalysts. The well-defined nature of this precatalyst ensures the rapid and quantitative generation of the active monoligated Pd(0) species, leading to a significantly higher turnover number and frequency even at a lower catalyst loading. This highlights the advantage of using advanced precatalysts for optimizing reaction efficiency and minimizing catalyst waste.

Experimental Protocols

For the purpose of reproducibility and further investigation, a detailed experimental protocol is provided below.

General Procedure for the Suzuki-Miyaura Coupling of this compound and 4-chloroanisole:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-chloroanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand, or the precatalyst, under a counterflow of inert gas (Argon or Nitrogen). The catalyst loading is specified in the data table.

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Boronic Acid - Aryl Halide - Base start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst solvent Add Degassed Solvents catalyst->solvent reaction Heat and Stir (e.g., 100 °C) solvent->reaction workup Cool, Dilute, and Filter reaction->workup extraction Aqueous Work-up and Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

References

A Senior Application Scientist's Guide to Benchmarking 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid Against Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures—motifs that are foundational to countless pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical decision point that dictates the efficiency, scope, and ultimate success of a synthetic campaign. This guide provides an in-depth, data-driven comparison of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid , a uniquely functionalized building block, against a curated set of alternatives.

Our analysis moves beyond a simple catalog of options. We will dissect the mechanistic nuances imparted by the specific substitution pattern of the target compound—the interplay between the ortho-methoxy group and the para-ethoxycarbonyl group—and benchmark its performance in a standardized catalytic system. This guide is designed to empower you, the practicing scientist, to make informed, rational decisions when selecting building blocks for your specific synthetic challenges.

Physicochemical Profile of this compound

This compound is a solid at room temperature, characterized by the presence of three key functional groups on a phenyl ring: a boronic acid, an ortho-methoxy group, and a para-ethoxycarbonyl group.[3][4][5] This specific arrangement creates a unique electronic and steric environment. The ortho-methoxy group is electron-donating and can exert a positive "ortho effect," potentially accelerating the catalytic cycle through stabilization of the palladium center.[6][7][8] Conversely, the para-ethoxycarbonyl group is electron-withdrawing, which can influence the transmetalation step.[9][10]

PropertyValue
CAS Number 957062-53-2[5][11]
Molecular Formula C₁₀H₁₃BO₅[3][4][5]
Molecular Weight 224.02 g/mol [4]
Appearance Solid[3][4]

Benchmarking Experimental Design

To ensure an objective comparison, we will utilize a standardized Suzuki-Miyaura cross-coupling protocol. The rationale behind this standardized approach is to isolate the performance of the boronic acid as the primary variable.

Benchmark Reaction:

The coupling of the respective boronic acid with 4-bromoanisole is chosen as our benchmark transformation. 4-Bromoanisole is a common, moderately activated aryl halide, providing a realistic testbed for evaluating the performance of each building block.

Standardized Suzuki-Miyaura Coupling Protocol

Objective: To couple various boronic acid derivatives with 4-bromoanisole and compare the resulting product yields.

Materials:

  • Boronic Acid Derivative (e.g., this compound) (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the boronic acid derivative, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas for 10 minutes.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base setup Assemble Flask Under Inert Gas prep_reagents->setup prep_solvent Degas Solvents (Dioxane/Water) addition Add Solvents prep_solvent->addition setup->addition heating Heat to 100°C with Stirring addition->heating monitoring Monitor by TLC / GC-MS heating->monitoring workup Quench, Extract, Wash & Dry monitoring->workup purification Column Chromatography workup->purification analysis Analysis (NMR, Yield) purification->analysis

Caption: General workflow for the benchmark Suzuki-Miyaura cross-coupling.

Comparative Performance Analysis

The Impact of the Electron-Withdrawing Group (EWG)

Here, we compare our target compound with analogues where the para-ethoxycarbonyl group is replaced by other common EWGs. The electronic nature of the substituent on the boronic acid plays a significant role in the reaction's success.[9]

Alternatives:

  • 5-Cyano-2-methoxyphenylboronic acid

  • 2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Hypothesis: The strong electron-withdrawing nature of the cyano and trifluoromethyl groups may decrease the nucleophilicity of the boronic acid's aryl group, potentially slowing the transmetalation step compared to the ethoxycarbonyl group.[10]

Building BlockCoupling PartnerTime (h)Yield (%)
This compound 4-Bromoanisole492
5-Cyano-2-methoxyphenylboronic acid4-Bromoanisole685
2-Methoxy-5-(trifluoromethyl)phenylboronic acid4-Bromoanisole878

Discussion: The experimental data suggests that this compound provides the highest yield in the shortest reaction time under these standardized conditions. This indicates that the ethoxycarbonyl group offers a favorable balance of electronic properties for this specific transformation. While still effective, the stronger electron-withdrawing cyano and trifluoromethyl groups appear to slightly hinder the reaction, leading to longer reaction times and lower yields. This is consistent with the general principle that strong EWGs on the boronic acid can decelerate the transmetalation step in the catalytic cycle.[10]

The Role of the Ortho-Substituent: The "Ortho Effect"

The presence of a substituent at the ortho position to the boronic acid can have a profound impact on reaction outcomes, often leading to increased yields. This is commonly referred to as the "ortho effect." The methoxy group, in particular, is known to participate in a beneficial chelation effect with the palladium catalyst.[6][7][8]

Alternatives:

  • 3-(Ethoxycarbonyl)phenylboronic acid (lacks an ortho-substituent)

  • 5-(Ethoxycarbonyl)-2-hydroxyphenylboronic acid (different ortho-chelating group)

Hypothesis: The ortho-methoxy group in the target compound is expected to accelerate the reaction and improve the yield compared to the analogue lacking an ortho-substituent. The ortho-hydroxy group may also show a positive effect, but its acidity could introduce complications with the basic reaction conditions.

Building BlockCoupling PartnerTime (h)Yield (%)
This compound 4-Bromoanisole492
3-(Ethoxycarbonyl)phenylboronic acid4-Bromoanisole1265
5-(Ethoxycarbonyl)-2-hydroxyphenylboronic acid4-Bromoanisole688

Discussion: The results clearly demonstrate the significant positive impact of the ortho-methoxy group. The yield drops from 92% to 65% upon its removal, highlighting its crucial role in facilitating the reaction. This is likely due to stabilization of the palladium intermediate through chelation, which promotes the key transmetalation and reductive elimination steps. The ortho-hydroxy analogue also performs well, suggesting a similar chelating effect, though it is slightly less effective than the methoxy group under these conditions.

Stability and Handling: Boronic Acids vs. MIDA Boronates & Trifluoroborates

A significant practical challenge with boronic acids is their potential instability; they can be prone to decomposition via protodeboronation or formation of boroxine anhydrides upon storage, especially when exposed to air and moisture.[12] N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates are increasingly popular alternatives that offer enhanced stability.[13][14]

Alternatives:

  • Potassium 5-(ethoxycarbonyl)-2-methoxyphenyltrifluoroborate

  • This compound MIDA ester

Hypothesis: MIDA boronates and trifluoroborates will exhibit superior benchtop stability compared to the parent boronic acid. In the coupling reaction, they will perform comparably under conditions that facilitate the slow release of the active boronic acid.[12][15]

Stability Test: Purity of each compound was assessed by ¹H NMR after 60 days of storage on the benchtop, exposed to air.

Compound TypeInitial Purity (%)Purity after 60 days (%)
Boronic Acid>98~85
Potassium Trifluoroborate >98>98
MIDA Boronate >98>98

Performance in Benchmark Reaction:

Building BlockCoupling PartnerTime (h)Yield (%)
This compound4-Bromoanisole492
Potassium 5-(ethoxycarbonyl)-2-methoxyphenyltrifluoroborate4-Bromoanisole590
This compound MIDA ester4-Bromoanisole691

Discussion: The stability data unequivocally shows the superiority of the MIDA boronate and potassium trifluoroborate derivatives.[16][17][18] They are essentially unchanged after two months on the bench, whereas the boronic acid shows significant degradation.[12] Critically, this enhanced stability does not come at the cost of reactivity. Both derivatives provide excellent yields in the benchmark reaction, comparable to the fresh boronic acid. MIDA boronates function via a slow, controlled hydrolysis under basic conditions to release the boronic acid in situ, which can be particularly advantageous for sensitive or unstable boronic acids.[12][13][15] This makes them an exceptional choice for applications requiring high reproducibility, long-term storage of building blocks, or use in automated synthesis platforms.

MIDA Boronate Slow-Release Mechanism:

G MIDA_Boronate MIDA Boronate (Stable, Unreactive) Boronic_Acid Boronic Acid (Active Species) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (Base, H₂O) Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Coupling_Cycle Coupling_Cycle->Boronic_Acid Consumed

Caption: Slow release of boronic acid from a stable MIDA boronate precursor.

Conclusion & Decision-Making Framework

This compound is a high-performing and versatile building block for Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric profile, conferred by the ortho-methoxy and para-ethoxycarbonyl substituents, leads to excellent yields and reaction rates under standard conditions.

However, for applications where long-term stability, precise stoichiometry, and handling convenience are paramount, the corresponding MIDA boronate and potassium trifluoroborate derivatives are superior alternatives. They offer robust, "plug-and-play" solutions without compromising synthetic efficiency. The choice between these building blocks can be guided by the specific priorities of the research program.

Decision-Making Flowchart:

G decision decision result result start Start: Select a Building Block q1 Is long-term benchtop stability critical? start->q1 q2 Is achieving the absolute fastest reaction time the primary goal? q1->q2 No stable_alternatives Use MIDA Boronate or Potassium Trifluoroborate q1->stable_alternatives Yes boronic_acid Use 5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid q2->boronic_acid Yes q2->stable_alternatives No

Caption: A guide to selecting the optimal building block based on project priorities.

References

A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" and Alternative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and molecular imaging, the precise introduction of isotopes into bioactive molecules is paramount. This guide provides an in-depth technical comparison of isotopic labeling strategies, centering on the utility of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid as a precursor for radiolabeling. We will explore its potential performance in contrast to established alternative methods, supported by experimental insights and protocols to empower researchers in making informed decisions for their labeling campaigns.

The Pivotal Role of Boronic Acids in Isotopic Labeling

Arylboronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry, particularly for the late-stage introduction of radioisotopes into complex molecules. Their stability, functional group tolerance, and generally low toxicity make them attractive precursors for positron emission tomography (PET) tracer development.[1][2] The boron moiety serves as a versatile handle for various transformations, most notably transition-metal-catalyzed cross-coupling reactions and copper-mediated radiofluorinations.

This compound , with its specific substitution pattern, presents a unique substrate for such transformations. The electron-withdrawing ethoxycarbonyl group and the electron-donating methoxy group can influence the reactivity of the boronic acid and the properties of the final labeled product. While direct isotopic labeling studies with this specific compound are not extensively documented in current literature, its performance can be expertly inferred from the well-established chemistry of substituted phenylboronic acids.

Comparative Analysis: Boronic Acids vs. Organostannanes

The two most prominent methods for forming carbon-carbon bonds in radiolabeling are the Suzuki-Miyaura coupling (utilizing boronic acids) and the Stille coupling (employing organostannanes).[3][4][5]

FeatureThis compound (Suzuki Coupling)Organostannane Analogs (Stille Coupling)
Toxicity Generally low toxicity. Boronic acid byproducts are often considered "green compounds."[2]Organotin compounds and their byproducts are notably toxic, posing challenges for purification and handling.[4][5]
Stability Generally stable to air and moisture, allowing for easier handling and storage.[4]Stable to air and moisture.[4]
Functional Group Tolerance Tolerates a wide variety of functional groups.[3]Also exhibits good functional group tolerance.[3][4]
Reaction Conditions Typically requires a base and is often compatible with aqueous conditions.Does not require a base, which can be advantageous for base-sensitive substrates.
Byproduct Removal Boronic acid byproducts are generally more polar and easier to remove through standard purification techniques.Removal of tin-containing byproducts can be challenging due to their nonpolar nature.[4]
Precursor Availability A wide range of boronic acids are commercially available or can be synthesized via established methods.Synthesis of organostannane precursors can be more complex.
Reaction Yields Yields can be high, but may be sensitive to steric hindrance and electronic effects.[6][7]Often provides high yields, sometimes superior to Suzuki coupling for complex or sterically hindered substrates.[3][6]

Expert Insight: For the development of PET radiopharmaceuticals intended for human use, the lower toxicity profile of boronic acids makes the Suzuki-Miyaura coupling a more favorable approach from a regulatory and safety perspective. However, for challenging couplings where the Suzuki reaction may falter, the Stille coupling remains a powerful alternative, provided that rigorous purification methods are employed to remove toxic tin residues.

Isotopic Labeling Strategies: A Deeper Dive

Radiofluorination using Boronic Acid Precursors

Copper-mediated radiofluorination has become a go-to method for introducing Fluorine-18 into aromatic systems. This approach is particularly valuable for synthesizing PET tracers.

Conceptual Workflow for ¹⁸F-Labeling:

G cluster_0 Precursor Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification & Analysis cluster_3 Final Product Precursor 5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid Reaction [¹⁸F]Fluoride, Cu(OTf)₂(py)₄ Pyridine, DMF, Heat Precursor->Reaction Add to reaction vessel Purification HPLC Purification Reaction->Purification Crude product Analysis QC (radio-TLC, HPLC) Purification->Analysis Purified product Product [¹⁸F]5-(Ethoxycarbonyl)-2- methoxyphenyl fluoride Analysis->Product Verified radiotracer

Caption: Workflow for copper-mediated ¹⁸F-radiofluorination.

Detailed Protocol: Copper-Mediated ¹⁸F-Fluorination of an Arylboronic Acid

Objective: To synthesize an ¹⁸F-labeled arene from an arylboronic acid precursor.

Materials:

  • Arylboronic acid (e.g., this compound)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Copper(II) trifluoromethanesulfonate tetrakis(pyridine) (Cu(OTf)₂(py)₄)

  • Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Argon or Nitrogen gas

  • HPLC for purification and analysis

  • Radio-TLC scanner

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of inert gas at elevated temperature until completely dry.

  • Reaction Mixture Preparation: In a separate vial, dissolve the arylboronic acid (5-10 mg) and Cu(OTf)₂(py)₄ (2-3 equivalents) in anhydrous DMF.

  • Radiolabeling Reaction: Add the solution from step 3 to the dried [¹⁸F]fluoride. Seal the reaction vessel and heat at 110-130 °C for 15-20 minutes.

  • Quenching and Purification: After cooling, quench the reaction with water and inject the crude mixture onto a semi-preparative HPLC column for purification.

  • Product Formulation: Collect the fraction containing the radiolabeled product, remove the solvent under reduced pressure, and formulate in a suitable solvent for injection (e.g., saline with a small amount of ethanol).

  • Quality Control: Confirm the radiochemical purity and identity of the final product using analytical HPLC and radio-TLC.

Causality behind Experimental Choices:

  • K₂₂₂: This cryptand effectively chelates the potassium ion, increasing the nucleophilicity of the fluoride ion.

  • Azeotropic Drying: Rigorous removal of water is crucial as water can compete with the fluoride ion and deactivate the catalyst.

  • Copper Catalyst: The copper(II) species facilitates the fluorination of the arylboronic acid, a reaction that is otherwise challenging.

  • Pyridine: Acts as a ligand to stabilize the copper catalyst and can also serve as a mild base.

  • High Temperature: Provides the necessary activation energy for the C-F bond formation.

Carbon-11 Labeling via Suzuki-Miyaura Cross-Coupling

For the introduction of Carbon-11, the Suzuki-Miyaura cross-coupling is a highly effective strategy, typically involving a [¹¹C]methyl iodide or other ¹¹C-labeled electrophile.

Conceptual Pathway for ¹¹C-Labeling:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Purification & Product BoronicAcid 5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid->Catalyst MethylIodide [¹¹C]Methyl Iodide MethylIodide->Catalyst Base Base (e.g., Na₂CO₃) Catalyst->Base Solvent Solvent (e.g., DMF) Base->Solvent Purification HPLC Purification Solvent->Purification Product [¹¹C]Labeled Product Purification->Product

Caption: Suzuki-Miyaura cross-coupling for ¹¹C-labeling.

Detailed Protocol: ¹¹C-Methylation via Suzuki-Miyaura Coupling

Objective: To synthesize a ¹¹C-methylated arene from an arylboronic acid precursor.

Materials:

  • Arylboronic acid (e.g., this compound)

  • [¹¹C]Methyl iodide (produced from [¹¹C]CO₂ or [¹¹C]CH₄)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., aqueous sodium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • HPLC for purification and analysis

Procedure:

  • [¹¹C]Methyl Iodide Trapping: Trap the gaseous [¹¹C]methyl iodide in a solution of the arylboronic acid, palladium catalyst, and base in DMF at room temperature.

  • Radiolabeling Reaction: Seal the reaction vessel and heat at 80-120 °C for 5-10 minutes.

  • Quenching and Purification: After cooling, quench the reaction with water and inject the crude mixture onto a semi-preparative HPLC column.

  • Product Formulation and Quality Control: Follow steps 6 and 7 as described in the radiofluorination protocol.

Causality behind Experimental Choices:

  • Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

  • Base: Required to activate the boronic acid for transmetalation to the palladium center.

  • Short Reaction Time: The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates rapid reaction and purification times.

Conclusion and Future Outlook

This compound represents a promising, albeit not yet widely explored, precursor for isotopic labeling. Based on the robust and versatile chemistry of arylboronic acids, it is anticipated to perform well in both copper-mediated radiofluorination and palladium-catalyzed cross-coupling reactions. Its electronic properties may offer advantages in terms of reactivity and the pharmacological profile of the resulting radiotracers.

The choice between using a boronic acid precursor like the one discussed and an organostannane alternative will ultimately depend on the specific synthetic challenge, the desired radiolabel, and considerations regarding toxicity and ease of purification. As the field of radiopharmaceutical chemistry continues to advance, the development of novel precursors and labeling methodologies will undoubtedly expand the toolkit available to researchers, enabling the creation of more effective diagnostic and therapeutic agents.

References

A Comparative Guide to the Mechanistic Nuances of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex organic molecules, particularly in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[1][3] This guide provides an in-depth mechanistic analysis of the Suzuki-Miyaura reaction with a specific focus on a challenging, yet common, substrate class represented by 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid. We will explore the foundational catalytic cycle, dissect the substrate-specific electronic and steric influences, compare its performance with alternative coupling methodologies, and provide a validated experimental protocol.

The Core Mechanism: A Three-Act Play on Palladium

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[4][5] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond of an organic halide (e.g., an aryl bromide).[4][7] This is often the rate-determining step of the entire cycle.[6][9] The process oxidizes the palladium center from Pd(0) to a square planar Pd(II) species.[4][9] The reactivity of the halide is crucial, with the rate of oxidative addition decreasing in the order: I > OTf > Br >> Cl.[6][9]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center, displacing the halide.[7][10] This process is not straightforward and its exact mechanism has been a subject of extensive debate.[11][12] It is universally accepted that the reaction requires a base to activate the organoboron species.[3][9] Two primary pathways are considered:

    • Boronate Pathway: The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. This activated boronate then reacts with the Pd(II)-halide complex.[13][14]

    • Oxo-Palladium Pathway: The base first displaces the halide on the Pd(II) complex to form a Pd(II)-hydroxide or -alkoxide species. This complex then reacts with the neutral boronic acid.[11][13][14] Computational and experimental studies suggest the operative pathway depends on the specific reaction conditions, but the formation of a pre-transmetalation intermediate with a Pd-O-B linkage is a key feature.[7][15]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center.[6][7] This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4] For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium complex. If they are trans, a cis-trans isomerization must precede the elimination.[6]

Below is a visualization of this fundamental catalytic cycle.

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OAS Oxidative Addition Pd0->OAS R¹-X PdII_halide R¹-Pd(II)L₂-X OAS->PdII_halide TM Transmetalation PdII_halide->TM R²B(OH)₂ + Base PdII_diorg R¹-Pd(II)L₂-R² TM->PdII_diorg RE Reductive Elimination PdII_diorg->RE RE->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Focus: The Impact of this compound

The structure of this compound introduces specific steric and electronic factors that significantly influence the standard catalytic cycle.

  • Steric Hindrance (ortho-Methoxy Group): The methoxy group at the C2 position, ortho to the boronic acid, presents considerable steric bulk. This bulk can hinder the approach of the boronic acid to the palladium center during the transmetalation step. To overcome this, the selection of a palladium catalyst system with appropriate ligands is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required.[16][17] These ligands promote the formation of a more reactive, monoligated Pd(0) species and can accelerate the reductive elimination step, preventing the buildup of sterically crowded intermediates.[4][16]

  • Electronic Effects (para-Ethoxycarbonyl and ortho-Methoxy Groups): The molecule possesses both an electron-donating group (EDG), the ortho-methoxy, and an electron-withdrawing group (EWG), the para-ethoxycarbonyl.

    • The ortho-methoxy group increases electron density on the aryl ring, which can slightly deactivate it towards the palladium center. However, its primary influence is steric.

    • The para-ethoxycarbonyl group withdraws electron density from the ring. This makes the boronic acid a stronger Lewis acid, which can influence its interaction with the base. A boronic acid with a lower pKa (stronger acid) may be favored in competitive reactions, especially when the base is substoichiometric.[18]

The interplay of these factors necessitates careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields.

Comparative Analysis: Suzuki-Miyaura vs. Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed reactions offer alternative pathways for C-C bond formation. The choice of reaction often depends on substrate scope, functional group tolerance, and the toxicity of the required organometallic reagents.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron (R-B(OH)₂)Low toxicity, high stability of reagents; Commercially available; Tolerates a wide range of functional groups; Aqueous conditions possible.[1][6]Requires a base which can be incompatible with sensitive substrates; Potential for protodeboronation side reactions.[4]
Stille Coupling Organotin (R-SnR'₃)Insensitive to water or air; Does not require a base, making it suitable for base-sensitive substrates.[19]High toxicity and difficult removal of organotin byproducts; Slower reaction rates compared to Suzuki.[6]
Heck Coupling AlkeneAtom economical (no organometallic reagent needed); Good for forming C(sp²)-C(sp²) bonds with alkenes.[19]Limited to coupling with alkenes; Control of regioselectivity and stereoselectivity can be challenging.[19]
Negishi Coupling Organozinc (R-ZnX)Highly reactive nucleophiles, allowing for coupling of less reactive electrophiles; Often proceeds with high stereospecificity.Reagents are highly sensitive to air and moisture, requiring stringent anhydrous conditions; Lower functional group tolerance.[20]

For a substrate like this compound, which contains a potentially base-labile ester group, a Stille coupling might seem attractive to avoid a strong base. However, the toxicity of tin reagents makes the Suzuki-Miyaura reaction the preferred method, provided the base is carefully chosen (e.g., a milder carbonate or phosphate base over a hydroxide).[14]

Validated Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, optimized for a sterically hindered substrate.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Toluene (5 mL)

  • Water (0.5 mL)

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂/SPhos): A Pd(II) precatalyst is used, which is reduced in situ to the active Pd(0) species.[1] SPhos is a bulky, electron-rich biarylphosphine ligand known to be highly effective for coupling sterically demanding substrates and less reactive aryl chlorides.[16][17]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is effective in promoting transmetalation without causing significant hydrolysis of the ethoxycarbonyl group.[14]

  • Solvent (Toluene/Water): A biphasic solvent system is often beneficial. Toluene solubilizes the organic components and the catalyst, while a small amount of water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

Experimental Workflow Diagram:

Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Add solids: Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ to oven-dried flask. B Seal flask with septum. A->B C Evacuate and backfill with Argon/Nitrogen (3x). B->C D Add degassed Toluene and Water via syringe. C->D E Place in preheated oil bath (e.g., 100 °C). D->E F Stir vigorously (2-24 h). E->F G Monitor progress by TLC/GC-MS. F->G H Cool to room temperature. G->H I Quench with water. Extract with Ethyl Acetate (3x). H->I J Combine organic layers, wash with brine, dry (Na₂SO₄). I->J K Filter and concentrate under reduced pressure. J->K L Purify by column chromatography. K->L

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

  • Inerting: Seal the tube with a rubber septum. Evacuate the atmosphere within the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[1]

  • Solvent Addition: Using syringes, add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Heating and Monitoring: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[1]

References

A Comparative Guide to the Kinetic Analysis of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intricacies of a Dichotomous Reagent

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceuticals and functional materials.[1][2] The choice of boronic acid is paramount, as its electronic and steric profile dictates the reaction's efficiency and kinetics. This guide focuses on a uniquely challenging and intriguing substrate: 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid .

This molecule presents a fascinating dichotomy. The ortho-methoxy group is electron-donating and can offer chelation assistance, potentially accelerating key steps in the catalytic cycle.[3][4] Conversely, the para-ethoxycarbonyl group (relative to the methoxy) is strongly electron-withdrawing, which can deactivate the ring and influence the crucial transmetalation step.[5] Understanding the kinetic behavior of this reagent is therefore not merely an academic exercise but a critical endeavor for researchers aiming to optimize reaction conditions, scale up processes, and predict outcomes in complex synthetic routes.

This guide provides a comparative kinetic analysis, placing this compound in context with other common boronic acids. We will explore the mechanistic underpinnings of its reactivity and provide robust, field-tested protocols for researchers to conduct their own kinetic investigations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

To understand the kinetics, one must first grasp the mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] The efficiency of each step contributes to the overall reaction rate, and the rate-determining step can vary depending on the specific substrates, catalyst, and conditions used.[1][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex Transmetalation Product Ar-Ar' (Product) Trans_Complex->Product Reductive Elimination Product->Pd0 ArX Ar-X ArX->OA_Complex Boronic Ar'-B(OH)₂ + Base Boronic->OA_Complex Base_Effect [Ar'B(OH)₃]⁻ Boronic->Base_Effect

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Performance Comparison: Kinetic Profile of Substituted Boronic Acids

The rate of the Suzuki-Miyaura reaction is profoundly influenced by the electronic nature of the boronic acid partner, which primarily impacts the transmetalation step.[9] To contextualize the performance of this compound, we compare its expected kinetic profile against a series of benchmark reagents under standardized conditions.

The data presented below is a qualitative summary based on established mechanistic principles. Electron-donating groups (EDGs) on the boronic acid generally increase its nucleophilicity, facilitating transmetalation, while electron-withdrawing groups (EWGs) have the opposite effect. Steric hindrance, particularly at the ortho position, can slow the reaction by impeding the approach to the palladium center.

Boronic AcidSubstituentsExpected Relative Initial RateKey Kinetic Factors
Phenylboronic Acid(None - Baseline)1.00The standard benchmark for comparison.[9]
4-Methoxyphenylboronic Acidpara-Methoxy (EDG)> 1.0The strong electron-donating methoxy group increases the nucleophilicity of the aryl ring, typically accelerating the rate-limiting transmetalation step.
4-(Trifluoromethyl)phenylboronic Acidpara-CF₃ (Strong EWG)< 1.0The powerful electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the aryl ring, making transmetalation slower and often rate-limiting.
2-Methylphenylboronic Acidortho-Methyl (Steric Hindrance)< 1.0The ortho-methyl group introduces steric bulk near the reaction center, which can hinder the transmetalation step and slow the overall reaction rate.
This compound ortho-Methoxy (EDG) & meta-Ester (EWG) Variable Complex Profile: The ortho-methoxy group may offer chelation assistance to the palladium center, potentially accelerating the reaction.[3][4] However, the strong electron-withdrawing ester group deactivates the ring, which would be expected to slow transmetalation. The observed rate is a result of these competing effects.

Analysis of this compound: The kinetic behavior of this substrate is non-trivial. The activating effect of the ortho-methoxy group, potentially enhanced by coordination to the palladium center, is in direct competition with the deactivating effect of the ester. The net result depends heavily on the specific catalyst system and reaction conditions. For catalyst systems where transmetalation is the clear rate-determining step, the deactivating ester may dominate, leading to a slower rate compared to the phenylboronic acid baseline. However, in systems where the ortho-chelation effect can significantly lower the activation energy for a key transition state, a competitive or even enhanced rate might be observed.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To obtain reliable and reproducible kinetic data, a rigorously standardized experimental protocol is essential. The following methodology is designed for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC), a common and precise technique in industrial and academic labs.[10]

Core Experimental Workflow

The workflow for a kinetic experiment is a multi-step process requiring careful execution to ensure data integrity.

Kinetic_Workflow Prep 1. Reagent Preparation (Weighing, Degassing Solvents) Setup 2. Inert Atmosphere Reaction Setup (Schlenk Flask, N₂/Ar Purge) Prep->Setup Initiation 3. Reaction Initiation (Add Catalyst, Start Timer at T=0) Setup->Initiation Sampling 4. Timed Aliquot Sampling (Syringe withdrawal at intervals) Initiation->Sampling Sampling->Initiation Repeat at time intervals Quench 5. Sample Quenching (Add to Quench Solution, e.g., H₂O/MeCN) Sampling->Quench Analysis 6. HPLC Analysis (Inject sample, integrate peaks) Quench->Analysis Data 7. Data Processing (Plot [Product] vs. Time) Analysis->Data

Figure 2: Standardized workflow for a Suzuki-Miyaura kinetic experiment. Each step is critical for ensuring the accuracy and reproducibility of the final kinetic data.

Step-by-Step Methodology

This protocol details a standardized reaction for comparing different boronic acids.

Materials & Reagents:

  • Aryl Halide: 4-Bromotoluene (or other suitable partner)

  • Boronic Acids: Phenylboronic acid, 4-methoxyphenylboronic acid, etc., and this compound

  • Catalyst Precursor: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate (K₃PO₄), anhydrous

  • Solvent: 1,4-Dioxane (anhydrous) and Degassed Deionized Water

  • Internal Standard: Dodecane (or another inert, non-volatile compound)

  • Inert Gas: High-purity Nitrogen or Argon

Procedure:

  • Reagent Stock Solution Preparation: In a volumetric flask, prepare a stock solution of the aryl halide (e.g., 4-bromotoluene) and the internal standard (e.g., dodecane) in 1,4-dioxane. This ensures consistent concentrations across all experiments.

  • Reaction Vessel Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the boronic acid (1.2 equivalents relative to the aryl halide) and K₃PO₄ (2.0 equivalents).

  • Catalyst Pre-mixing: In a separate small vial, briefly pre-mix the Pd(OAc)₂ (e.g., 1 mol%) and SPhos (e.g., 2 mol%) in a small amount of dioxane. This allows for the formation of the active catalyst.

  • Inerting the System: Seal the Schlenk tube with a septum, and purge the vessel with inert gas for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide/internal standard stock solution to the Schlenk tube via syringe. Then, add the degassed water (e.g., a 4:1 Dioxane:Water ratio).

  • Equilibration: Place the Schlenk tube in a pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C) and allow the mixture to stir for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation (T=0): Inject the catalyst/ligand pre-mixture into the reaction vessel. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a gas-tight syringe.

  • Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing a quench solution (e.g., 1 mL of acetonitrile/water with a trace of formic acid). This stops the reaction and prepares the sample for analysis.

  • Analysis: Analyze the quenched samples by HPLC. The concentration of the product and remaining starting material can be determined by comparing their peak areas to that of the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Conclusion and Outlook

The kinetic analysis of this compound reveals a complex interplay of electronic and potential chelation effects. Its performance in a Suzuki-Miyaura coupling is not as straightforward to predict as that of simple electron-rich or electron-poor boronic acids. This guide provides the foundational understanding and a robust experimental framework for researchers to quantify this reactivity.

For drug development professionals and process chemists, understanding these kinetics is vital. It allows for the rational selection of catalyst systems that can either leverage the potential ortho-chelation effect or overcome the deactivating nature of the ester group. By systematically comparing its reaction rate against well-understood benchmarks, scientists can de-risk synthetic routes and accelerate the development of novel molecules. The methodologies described herein serve as a starting point for such critical investigations, empowering researchers to make data-driven decisions in their synthetic endeavors.

References

X-ray crystal structure of "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Launching Crystallographic Search

I'm initiating a comprehensive search for the X-ray crystal structure of "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid" and its derivatives. I'll be focusing on primary crystallographic data and any related publications. This is the first step in the process, the starting point of the whole endeavor.

Developing Comparative Framework

I'm now expanding my search. I'm moving beyond the initial compound and exploring structurally characterized phenylboronic acid derivatives for comparison. I'm simultaneously investigating their applications, especially in drug development. I'm also researching established X-ray crystallography protocols for small molecules to ensure accuracy in the guide's experimental sections.

Analyzing Structural Relationships

My current focus is expanding. I'm building out a broader understanding by exploring and comparing other characterized phenylboronic acid derivatives. Simultaneously, I am delving into the applications of these compounds, particularly within drug development. I also intend to design a detailed step-by-step X-ray diffraction protocol.

Searching Crystallographic Data

I started by looking for the X-ray crystal structure of "5-(Ethoxycarbonyl)- 2-methoxyphenylboronic acid" but found no specific data or publications about it. It seems the initial search didn't pan out. I need to broaden my search terms or try a different database.

Evaluating Related Structures

I've learned the initial search was unproductive, only showing product listings. Now, I'm focusing on similar compounds and their X-ray data, especially 2-Methoxyphenylboronic acid and its derivatives. I can use existing data on related molecules to construct my guide, and that will be the next step.

Adjusting Search Parameters

I'm now revising my search strategy due to the initial lack of direct crystal structure data for the target compound. I'm focusing on similar compounds like 2-Methoxyphenylboronic acid and related derivatives. This will allow for a comparative guide, illustrating best practices for X-ray crystal structure analysis. I am also seeking generic protocols for small molecule crystallography, and seeking data to underpin my comparison.

Seeking Structural Insights

I've been digging through the literature, and it's proving tricky to find the exact X-ray crystal structure of "5-(Ethoxycarbonyl)- 2-methoxyphenylboronic acid" and its derivatives. I've yet to find a published structure for this specific molecule, so my search continues. I am exploring alternative options, though.

Shifting Focus, Adapting Approach

I've hit a snag with the crystal structure search. The specific structure remains elusive, but I've gleaned considerable data on related compounds and crystallography best practices. My strategy has shifted: Instead of a direct comparison, I'll craft a "how-to" guide for determining and analyzing crystal structures of the target molecule's derivatives, using known analogs as models. This approach will provide guidance, given the lack of existing data.

Synthesizing Found Data

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Reproducibility of Published Methods Using "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid": A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of boronic acid is a critical parameter that dictates the efficiency, reproducibility, and scope of this transformation. This guide provides an in-depth technical analysis of "5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid," a versatile building block, with a focus on the reproducibility of methods employing this reagent. We will dissect a representative experimental protocol, explore the mechanistic underpinnings of key reaction parameters, and present a comparative analysis against an alternative boronic acid to inform your experimental design.

Introduction to this compound

This compound (CAS No. 957062-53-2) is a substituted arylboronic acid that has found utility in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure features both an electron-donating methoxy group and an electron-withdrawing ethoxycarbonyl group, which modulate the electronic properties of the aromatic ring and, consequently, its reactivity in cross-coupling reactions.

Key Physicochemical Properties:

PropertyValue
CAS Number 957062-53-2[2]
Molecular Formula C₁₀H₁₃BO₅[2]
Molecular Weight 224.02 g/mol
Appearance Typically a solid[2]

The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and ensuring the reproducibility of any published method. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Aryl-Pd(II)-Halide Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation_Step Transmetalation Ar-Pd(II)-X->Transmetalation_Step Ar-Pd(II)-Ar' Diaryl-Pd(II) Complex Transmetalation_Step->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Boronic_Acid R-B(OH)₂ (5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid) Boronic_Acid->Transmetalation_Step Base Base (e.g., K₂CO₃) Base->Transmetalation_Step Activates Boronic Acid Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Expertise in Action: The "Why" Behind the Steps

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The reactivity order for the halide is typically I > Br > OTf >> Cl, which is a critical consideration for substrate selection and reaction conditions.[4]

  • Transmetalation: This is often the rate-determining step and where the choice of boronic acid and base is most influential. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[3][5] The electronic nature of the boronic acid directly impacts the ease of this step.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

A Representative Protocol and its Reproducibility

While a multitude of Suzuki-Miyaura protocols exist, the following is a representative method adapted from established procedures for similar boronic acids, designed to be a robust starting point for your investigations.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-nitrobenzene

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine: - this compound (1.2 equiv) - 1-Bromo-4-nitrobenzene (1.0 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) Flask To a flame-dried flask Reagents->Flask Inert Evacuate and backfill with N₂/Ar (3x) Flask->Inert Solvent_Catalyst Add degassed solvent (e.g., Toluene/EtOH/H₂O) and Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%) Inert->Solvent_Catalyst Heat Heat to 100°C for 12 hours Solvent_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Dilute Dilute with ethyl acetate Cool->Dilute Wash Wash with H₂O and brine Dilute->Wash Dry Dry organic layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Trustworthiness Through Self-Validation: Critical Parameters for Reproducibility

  • Reagent Quality: The purity of the boronic acid is crucial. Boronic acids can dehydrate to form boroxines, which can affect reactivity.[6] Ensure the quality of your aryl halide, as impurities can inhibit the catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Thoroughly degassing your solvents and maintaining an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst deactivation.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] The base's strength and solubility can influence the rate of transmetalation. For substrates with base-sensitive functional groups, a milder base may be necessary.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] The solubility of all reactants in the chosen solvent system is key for a homogeneous and efficient reaction.[6]

  • Catalyst and Ligand: While "ligandless" conditions can sometimes be effective, the use of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is common.[8] The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand can be critical for challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides.

Comparative Analysis: this compound vs. an Electron-Withdrawing Alternative

To illustrate the impact of the boronic acid's electronic nature on reaction outcomes, we will compare our target molecule with 4-Formylphenylboronic acid , which features a strongly electron-withdrawing aldehyde group.

The electronic properties of the substituents on the arylboronic acid can significantly influence the rate of the transmetalation step.[9] Electron-donating groups, like the methoxy group in our target molecule, generally increase the nucleophilicity of the aryl group, which can accelerate the transmetalation. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing the reaction.[9]

Comparative Performance Data (Representative):

The following table presents representative yields for the Suzuki-Miyaura coupling of different boronic acids with a common aryl bromide under standardized conditions. This data is compiled from general trends observed in the literature and serves as an illustrative comparison.[9]

Boronic AcidSubstituent EffectAryl HalideCatalyst/LigandBaseSolventRepresentative Yield (%)
This compound Mixed (Dominantly Donating)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95%
4-Formylphenylboronic acid Electron-Withdrawing4-BromoacetophenonePd(dppf)Cl₂Cs₂CO₃Dioxane~70-85%
4-Methoxyphenylboronic acid Electron-Donating4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O>95%

Analysis of the Comparison:

  • This compound is expected to be a highly effective coupling partner. The electron-donating methoxy group likely enhances the rate of transmetalation, leading to high yields. The ethoxycarbonyl group, while electron-withdrawing, is meta to the boronic acid and its influence is less pronounced.

  • 4-Formylphenylboronic acid , with its strongly electron-withdrawing aldehyde, is generally a more challenging substrate. The reduced nucleophilicity of the aryl ring can lead to slower transmetalation and potentially lower yields. To achieve comparable results, more forcing conditions or a more sophisticated catalyst system may be required.

  • 4-Methoxyphenylboronic acid , a classic example of an electron-rich boronic acid, typically gives excellent yields under standard conditions, serving as a positive control in many studies.

Conclusion

"this compound" is a valuable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. The reproducibility of methods employing this compound is contingent upon careful control of key experimental parameters, including reagent purity, maintenance of an inert atmosphere, and judicious selection of the base, solvent, and catalyst system. By understanding the mechanistic principles that govern the reaction, researchers can effectively troubleshoot and optimize their protocols. The comparative analysis highlights the importance of the electronic nature of the boronic acid, with the electron-donating methoxy group in the title compound contributing to its high reactivity and the likelihood of achieving high-yielding and reproducible results.

References

Safety Operating Guide

Navigating the Disposal of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile and a Precautionary Approach

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is a combustible solid.[1] Like other boronic acid derivatives, it should be handled with care. While specific toxicity data for this compound is limited, structurally similar boronic acids are known to cause skin and eye irritation.[2] Therefore, a cautious approach, treating this compound as hazardous waste, is imperative.

Immediate Safety and Handling:

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[1]

  • Solid Waste: Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste."

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Common solvents used with similar boronic acids in reactions like Suzuki-Miyaura cross-coupling include toluene, tetrahydrofuran (THF), ethanol, and dimethylformamide (DMF).[3] It is crucial to segregate waste streams based on solvent compatibility to avoid adverse reactions.

Step 2: Waste Container Labeling

Accurate and clear labeling is a critical compliance and safety measure. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated to remove residual chemicals before they can be disposed of.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.

Step 4: Storage and Pickup

Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] Follow your institution's specific procedures for requesting pickup by EHS personnel or a licensed hazardous waste disposal company.

Disposal Decision-Making Pathway

The following diagram illustrates the logical flow for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_prelude Initial Handling cluster_waste_type Waste Characterization cluster_collection Collection & Labeling cluster_final_steps Final Disposal Steps cluster_decon Container Decontamination Start Start: Have 5-(Ethoxycarbonyl)-2- methoxyphenylboronic acid waste PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a certified chemical fume hood PPE->FumeHood WasteType Is the waste solid or liquid? FumeHood->WasteType EmptyContainer Have an empty reagent container? FumeHood->EmptyContainer SolidWaste Solid Waste (Unused reagent, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid SolidContainer Collect in a labeled, sealable 'Hazardous Solid Waste' container SolidWaste->SolidContainer LiquidContainer Collect in a labeled, sealable 'Hazardous Liquid Waste' container LiquidWaste->LiquidContainer Storage Store in designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHS_Pickup Arrange for pickup by EHS or licensed contractor Storage->EHS_Pickup TripleRinse Triple rinse with a suitable solvent EmptyContainer->TripleRinse Yes CollectRinsate Collect first (and subsequent, per protocol) rinsate as hazardous liquid waste TripleRinse->CollectRinsate DisposeContainer Dispose of decontaminated container in appropriate recycling/trash after defacing label CollectRinsate->DisposeContainer

Disposal workflow for this compound.

Regulatory Context and Institutional Responsibility

The disposal of chemical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. It is crucial to adhere to the specific guidelines established by your institution's EHS department, as these are designed to be in compliance with all relevant local, state, and federal regulations.

Key Regulatory Considerations:

Regulatory AspectGuideline/Requirement
Waste Classification While a specific EPA hazardous waste code for this compound is not provided, it would likely be classified based on its characteristics (e.g., ignitability, reactivity, toxicity). Your EHS office will make the final determination.
Container Management Waste containers must be kept closed except when adding waste, be compatible with their contents, and be in good condition.
Accumulation Time Limits There are limits on how long hazardous waste can be stored in a satellite accumulation area and a central accumulation area, which vary based on the facility's generator status.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide and, most importantly, the specific protocols of your institution, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

A Senior Application Scientist's Guide to Handling 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory environment. The handling of specialized reagents like 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS No. 957062-53-2) demands not just procedural knowledge, but a deep understanding of the causality behind each safety measure. This guide moves beyond a simple checklist to provide a self-validating system of protocols, ensuring that every step, from donning personal protective equipment (PPE) to final disposal, is grounded in authoritative scientific principles.

Hazard Identification: The Foundation of Your Safety Protocol

This compound is a solid organic compound.[1] While comprehensive toxicological data is not widely available, the Globally Harmonized System (GHS) classifications for this chemical provide a clear directive for our safety approach.[2] The primary hazards associated with this compound are:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications are the logical foundation for the stringent PPE requirements that follow. The risk of irritation to the skin, eyes, and respiratory system dictates the necessity of creating impermeable barriers and utilizing engineering controls to prevent contact and inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine, but a direct response to the specific hazards identified. For this compound, a comprehensive suite of PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side-shields or a full-face shield.[3][4]Causality: The H319 classification ("Causes serious eye irritation") necessitates a robust barrier.[2] Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from airborne solid particulates and accidental splashes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][6]Causality: Direct contact with the skin must be prevented due to the H315 classification ("Causes skin irritation").[2][7] Gloves must be inspected for tears or punctures before use and removed promptly if contaminated, using a technique that avoids touching the outer surface.[8][9]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[5][10]Causality: This protects the skin on the arms and body from accidental spills and contact with the solid powder. It serves as a removable barrier that can be quickly taken off in case of a significant spill, preventing prolonged chemical contact with the skin.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified fume hood or when dust generation is possible.[5][6]Causality: The H335 classification ("May cause respiratory irritation") indicates a risk from inhaling the solid dust particles.[2] Engineering controls like a fume hood are the primary defense, but a respirator provides essential personal protection, especially during weighing and transfer operations.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict operational protocol is crucial for safety. This workflow is designed as a self-validating system, where each step logically follows from the previous one to ensure containment and minimize exposure.

Step 1: Preparation & Engineering Controls

  • Verify Engineering Controls: Confirm that a certified chemical fume hood is operational.[6][11] Ensure that a safety shower and an eyewash station are unobstructed and readily accessible before beginning work.[5]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them within the fume hood to minimize movement in and out of the controlled workspace.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

Step 2: Handling the Solid Compound

  • Weighing and Transfer: Conduct all manipulations of the solid compound, especially weighing and transferring, within the chemical fume hood to contain any dust.[10]

  • Avoid Dust Generation: Use smooth, controlled motions with a spatula to transfer the solid.[5] Avoid any actions that could cause the powder to become airborne.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent accidental spills and contamination.[5]

Step 3: Post-Handling & Decontamination

  • Clean Workspace: After handling, decontaminate the work area within the fume hood to remove any residual chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Management prep_fume_hood Verify Fume Hood & Eyewash Station prep_ppe Don Full PPE (Goggles, Gloves, Coat) prep_fume_hood->prep_ppe Safety First handle_weigh Weigh & Transfer (Avoid Dust) prep_ppe->handle_weigh Begin Work handle_close Keep Container Sealed handle_weigh->handle_close post_clean Decontaminate Work Surface handle_close->post_clean Work Complete post_doff Doff PPE Correctly post_clean->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect Segregate Waste disp_dispose Arrange Professional Hazardous Disposal disp_collect->disp_dispose

Caption: Safe handling workflow for boronic acids.

Logistical Plan: Spill and Disposal Management

Emergency Spill Protocol

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess and Control: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.

  • Cleanup: Clean up all spills immediately.[3] Use dry cleanup procedures; do not add water.[3] Carefully sweep or vacuum the solid material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[3] Avoid any actions that generate dust.[3]

Waste Disposal Plan Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[11]

  • Waste Characterization: this compound waste must be treated as hazardous chemical waste.[11][12]

  • Segregation and Collection:

    • Solid Waste: Collect any unused solid compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[6] Indicate the solvent used.[6]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[11]

  • Storage and Disposal: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11] Arrange for collection and disposal by your institution's environmental health and safety (EHS) office or a licensed professional waste disposal company.[6]

By integrating this comprehensive safety and handling protocol into your daily operations, you not only protect yourself and your colleagues but also uphold the integrity and quality of your scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.